Product packaging for Oxacyclohexadecen-2-one(Cat. No.:CAS No. 34902-57-3)

Oxacyclohexadecen-2-one

Cat. No.: B1590494
CAS No.: 34902-57-3
M. Wt: 238.37 g/mol
InChI Key: KHLFMZDGADSQGR-QBFSEMIESA-N
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Description

Oxacyclohexadecen-2-one is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B1590494 Oxacyclohexadecen-2-one CAS No. 34902-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34902-57-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(3Z)-1-oxacyclohexadec-3-en-2-one

InChI

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h11,13H,1-10,12,14H2/b13-11-

InChI Key

KHLFMZDGADSQGR-QBFSEMIESA-N

SMILES

C1CCCCCCOC(=O)C=CCCCCC1

Isomeric SMILES

C1CCCCCCOC(=O)/C=C\CCCCC1

Canonical SMILES

C1CCCCCCOC(=O)C=CCCCCC1

Other CAS No.

34902-57-3

Pictograms

Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

The Genesis of Scent: An In-depth Technical Guide to the History of Synthetic Musk Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of synthetic musks represents a significant chapter in the history of fragrance chemistry, driven by the need to find ethical, sustainable, and cost-effective alternatives to natural musk derived from the musk deer. This technical guide provides a comprehensive overview of the key milestones, chemical classes, and experimental methodologies that have shaped the landscape of synthetic musk chemistry.

A New Era in Fragrance: The Accidental Discovery of Nitro-Musks

The journey into synthetic musks began unexpectedly in 1888 when Albert Baur, while attempting to develop a more effective form of trinitrotoluene (TNT), synthesized the first artificial musk.[1][2][3] This serendipitous discovery of what would be later known as "Musk Baur" opened the door to the first class of synthetic musks: the nitro-musks. These nitrated aromatic compounds, while not structurally related to natural musk, elicited a similar olfactory response and were significantly cheaper to produce.[2]

The most notable of this class, Musk Ketone , was synthesized in 1894 and became a cornerstone of the perfume industry for its powerful and persistent sweet, powdery, musky scent.[2][4] The odor of nitro-musks is believed to be dependent on the symmetrical arrangement of the nitro groups on the aromatic ring.[1][3] However, due to concerns about their potential toxicity, photochemical reactivity, and instability in alkaline media, the use of nitro-musks has been heavily restricted.[1][5]

The Rise of Safer Alternatives: Polycyclic and Macrocyclic Musks

The limitations of nitro-musks spurred the development of new classes of synthetic musks. The mid-20th century saw the emergence of polycyclic musks (PCMs) , which are characterized by their complex, interconnected ring structures.[5][6] Two of the most commercially successful PCMs are Galaxolide and Tonalide .[5][6] These compounds offered good stability and a clean, musky odor, making them ubiquitous in laundry detergents and other consumer products.[1] However, concerns about their bioaccumulation and environmental persistence have also led to scrutiny and some restrictions on their use.[5][7]

In a parallel development, chemists began to unravel the structure of natural musk compounds. In 1926, Leopold Ruzicka elucidated the macrocyclic ketone structures of muscone (B1676871) (from musk deer) and civetone (B1203174) (from the civet cat), a discovery for which he was awarded the Nobel Prize in Chemistry in 1939.[1][2][8] This groundbreaking work provided a blueprint for the synthesis of macrocyclic musks (MCMs) , which are structurally most similar to their natural counterparts.[5] Early synthetic routes to these large-ring structures were challenging and expensive, limiting their widespread use until the late 1990s.[1] The advent of new synthetic methods, particularly ring-closing metathesis (RCM), has since made the production of macrocyclic musks more efficient and economically viable.[9]

The Fourth Wave: Alicyclic Musks and the Quest for Biodegradability

The most recent class of synthetic musks to emerge is the alicyclic musks . These compounds were designed with improved biodegradability to address the environmental concerns associated with older classes of musks.[5] Helvetolide , introduced in 1990, was the first commercially successful alicyclic musk and is characterized by a linear structure with a fruity, pear-like musk odor.[2][3][4]

Quantitative Data on Key Synthetic Musks

The following table summarizes key quantitative data for representative compounds from each class of synthetic musks.

Compound NameClassYear of Discovery/IntroductionOdor Threshold (ng/L air)Annual Production Volume (approx. tons)
Musk KetoneNitro-musk18940.1Declined significantly; 61 tons used in Europe in 1995
GalaxolidePolycyclic1962≤ 1High; 1482 tons used in Europe in 1995
TonalidePolycyclic1950sLowHigh; 585 tons used in Europe in 1995
Muscone (natural)Macrocyclic(structure elucidated 1926)61 ppb (in water)N/A (natural source)
ExaltolideMacrocyclic(synthesis optimized later)12% of population anosmic>200
HelvetolideAlicyclic19901.1Growing
RomandolideAlicyclic20000.4Growing

Experimental Protocols

Synthesis of Musk Ketone

The synthesis of Musk Ketone is a three-step process involving two Friedel-Crafts reactions followed by nitration.

Step 1: Friedel-Crafts Alkylation of m-xylene (B151644)

  • In a 250 mL two-neck round-bottomed flask equipped with a dropping funnel and a reflux condenser with an HCl gas trap, charge 40 mL of m-xylene and 2 g of anhydrous FeCl₃.

  • Slowly add 50 mL of tert-butyl chloride through the dropping funnel while stirring.

  • After the addition is complete, continue stirring at room temperature for one hour.

  • The resulting product is tert-butyl-3,5-dimethylbenzene.

Step 2: Friedel-Crafts Acylation

  • In a 250 mL two-neck round-bottomed flask equipped with a dropping funnel and a reflux condenser with an HCl gas trap, add 150 mL of chloroform (B151607) and 35 g of AlCl₃.

  • Stir the mixture magnetically and cool it in an ice-salt bath.

  • Slowly drop in 32.5 g of tert-butyl-3,5-dimethylbenzene over approximately one hour.

  • After the addition, stir the mixture at room temperature for an additional hour.

  • Pour the red mixture into a beaker containing 150-200 g of ice and 30 mL of hydrochloric acid and stir until the red color disappears. The product is 4-tert-butyl-2,6-dimethylacetophenone.

Step 3: Dinitration

  • In a 100 mL three-neck round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a thermometer, charge 2 g of 4-tert-butyl-2,6-dimethylacetophenone and 12 mL of fuming H₂SO₄.

  • Stir magnetically and slowly add 8 mL of fuming nitric acid through the dropping funnel.

  • After the addition, heat the mixture on a steam bath for 15 minutes.

  • Pour the mixture over approximately 150 g of ice and mix well.

  • Allow the product to separate, then filter the solid by suction and wash it with cold water.

  • The crude product can be recrystallized from methanol (B129727) to yield pure Musk Ketone.[9]

Synthesis of Macrocyclic Musks via Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool for the synthesis of macrocyclic musks. A general procedure is as follows:

  • Dissolve the appropriate diene precursor in an anhydrous solvent (e.g., dichloromethane) to a final concentration of approximately 2.5 mM.

  • Add a Grubbs-generation catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to reflux (e.g., 45-80 °C) and stir for a specified time (e.g., 12-21 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired macrocyclic olefin.

  • If a saturated macrocycle is desired, the resulting unsaturated macrocycle can be hydrogenated in a subsequent step using a catalyst such as Palladium on carbon (Pd/C).[9]

Olfactory Signaling Pathway and Experimental Workflows

The perception of musk odor is initiated by the binding of musk molecules to specific G-protein coupled receptors (GPCRs) in the olfactory sensory neurons.[2][8][10] Several human odorant receptors have been identified as responding to musks, including OR5AN1, OR1N2, and OR5A2.[1][5][11] The activation of these receptors triggers a downstream signaling cascade, leading to the perception of the characteristic musk scent.

Olfactory_Signaling_Pathway cluster_response Cellular Response Odorant Musk Odorant OR Odorant Receptor (e.g., OR5AN1) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_ion Ca²⁺ CNG->Ca_ion Influx Ca_Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Ca_Cl_channel Opens Cl_ion Cl⁻ Depolarization Membrane Depolarization Ca_Cl_channel->Cl_ion Efflux Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling pathway for musk odor perception.

The following diagram illustrates a typical workflow for an in vitro odorant receptor activation assay, a key experiment to determine which receptors are activated by specific musk compounds.

Odorant_Receptor_Activation_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Start Start: Culture Hana3A cells Transfect Transfect cells with Odorant Receptor plasmid Start->Transfect Incubate1 Incubate cells Transfect->Incubate1 Equilibrate Equilibrate cells with cAMP assay substrate Incubate1->Equilibrate Stimulate Stimulate cells with musk odorant dilutions Equilibrate->Stimulate Measure Measure luminescence (cAMP levels) Stimulate->Measure Analyze Analyze luminescence data Measure->Analyze End End: Determine receptor activation Analyze->End

Caption: Experimental workflow for an odorant receptor activation assay.

References

The Scent of Discovery: An In-depth Technical Guide to Macrocyclic Lactone Musks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological perception of macrocyclic lactone musks. From the pioneering work of early 20th-century chemists to modern mechanistic insights, this document details the key scientific milestones, experimental methodologies, and quantitative data that have shaped our understanding of this vital class of fragrance compounds.

A Century of Scent: The Historical Discovery of Macrocyclic Musks

The journey to understand and synthesize macrocyclic musks is a story of challenging chemical dogma and meticulous scientific investigation. For centuries, the alluring scent of musk was sourced from the glandular secretions of the male musk deer (Moschus moschiferus), a practice that was both costly and ethically fraught. The quest for a synthetic alternative spurred significant advancements in organic chemistry.

A pivotal moment arrived in the 1920s with the work of Croatian chemist Leopold Ružička. At the time, it was widely believed that rings containing more than eight carbon atoms were too unstable to exist. Ružička's groundbreaking research on the natural musk odorants, muscone (B1676871) and civetone, shattered this belief. Through painstaking chemical degradation and analysis, he elucidated their novel macrocyclic structures in 1926, revealing 15- and 17-membered rings, respectively.[1][2] This discovery, which contributed to his Nobel Prize in Chemistry in 1939, opened up a new field of macrocyclic chemistry and laid the groundwork for the synthetic musk industry.[2]

Following Ružička's structural revelations, the race to synthesize these and other macrocyclic compounds began. In the United States, Wallace Carothers, a brilliant organic chemist at DuPont, was also exploring the world of large molecules, leading to the development of nylon and the first synthetic musk, Astrotone. While his primary focus was on polymers, his work on polyesters and their depolymerization to form macrocyclic lactones was a significant contribution to the field.

The first commercially viable syntheses of macrocyclic musks were developed by Max Stoll and his colleagues. Their work on the synthesis of ambrettolide, a macrocyclic lactone found in ambrette seed oil, provided a more accessible route to these valuable fragrance ingredients.

The timeline below highlights the key milestones in the discovery and development of macrocyclic lactone musks.

Discovery_Timeline cluster_1920s 1920s cluster_1930s 1930s cluster_1940s 1940s cluster_1990s 1990s Ruzicka 1926: Ruzicka elucidates the structures of muscone and civetone Carothers Late 1920s - 1930s: Carothers' work on polymers and macrocyclic esters Stoll 1940s: Stoll and Rouve develop syntheses for ambrettolide RCM 1990s: Emergence of Ring-Closing Metathesis for macrocycle synthesis

A timeline of key discoveries in macrocyclic lactone musk chemistry.

The Olfactory Profile: Quantitative Analysis of Musk Odor

The perceived scent of a macrocyclic lactone is determined by a combination of its molecular structure and its interaction with olfactory receptors. A key quantitative measure of a fragrance's potency is its odor detection threshold, the minimum concentration at which it can be detected by the human nose. The following table summarizes the odor detection thresholds and qualitative descriptions for several prominent macrocyclic lactone musks.

Compound NameChemical StructureMolecular Weight ( g/mol )Odor Detection ThresholdOdor Description
Ambrettolide Oxacycloheptadec-10-en-2-one252.40Not specifiedSoft, musky-lactonic with pear, litchi, rosy, and ambrette-like nuances.[3]
Exaltolide® Pentadecanolide240.391 - 4 ppbIntense, sweet, soft, skin-like, ambrette, floral, musky with cosmetic diffusion.[4][5][6]
Muscone (R)-3-Methylcyclopentadecanone238.419.8 ppbA very soft, sweet, musky odor with a warm animal tonality, reminiscent of natural Tonkin musk.[7][8][9]
Civetone (Z)-Cycloheptadec-9-en-1-one250.44Becomes pleasant at extreme dilutionsStrong fecal and musky odor that becomes floral and sweet upon dilution.[10]

From Nature to the Lab: Experimental Protocols

The isolation and synthesis of macrocyclic lactone musks involve a range of sophisticated chemical techniques. This section provides detailed methodologies for key experiments.

Isolation and Characterization of Natural Muscone

The following protocol outlines a typical procedure for the extraction and identification of muscone from natural musk, a method foundational to Ružička's initial discovery.

Protocol 1: Solvent Extraction and GC-MS Analysis of Muscone from Musk

1. Extraction:

  • Soxhlet Extraction:

    • Accurately weigh approximately 0.2 g of musk powder and place it into a cellulose (B213188) thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Add 150 mL of diethyl ether to the boiling flask.

    • Heat the solvent to reflux for 4-6 hours.

    • After extraction, allow the apparatus to cool.

  • Ultrasonic Extraction:

    • Accurately weigh approximately 0.2 g of musk powder and place it into a centrifuge tube.

    • Add 3 mL of diethyl ether to the tube.

    • Seal the tube and place it in an ultrasonic bath for 15 minutes.

    • Centrifuge the tube to pellet the solid material.

    • Carefully decant the supernatant (the ether extract) into a clean collection vessel.

2. Concentration and Preparation for Analysis:

  • Dry the ether extract over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Re-dissolve the residue in a minimal amount of a suitable volatile solvent (e.g., hexane (B92381) or diethyl ether) for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Temperature Program: An initial temperature of around 80°C, ramped up to 280°C. A typical program might be: hold at 80°C for 1 min, increase to 245°C at 5°C/min, hold for 1 min, then increase to 280°C at 10°C/min and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • The mass spectrometer will generate a mass spectrum for the eluting compounds.

    • Identify muscone by its characteristic retention time and mass spectrum, which can be compared to a library spectrum or a pure standard.

Synthesis of Ambrettolide from Aleuritic Acid

The synthesis of ambrettolide from aleuritic acid, a component of shellac, is a classic example of macrocyclic lactone synthesis. The following is a representative multi-step protocol.

Protocol 2: A Multi-Step Synthesis of Ambrettolide

Step 1: Esterification of Aleuritic Acid

  • Dissolve threo-aleuritic acid in dry methanol (B129727) containing a catalytic amount of BF₃·Et₂O.

  • Reflux the mixture to yield methyl aleuritate.

Step 2: Acetonide Protection and Oxidation

  • Treat the methyl aleuritate with dry acetone (B3395972) containing concentrated sulfuric acid to form the acetonide.

  • Oxidize the protected compound with KMnO₄ in acetic acid to afford the corresponding half-ester.

Step 3: Reduction and Deprotection

  • Reduce the half-ester with lithium aluminum hydride (LAH) in dry THF.

  • Remove the acetonide protecting group by boiling with 10% H₂SO₄ to yield threo-isoaleuritic acid.

Step 4: Olefination

  • Treat the threo-isoaleuritic acid with imidazole, chlorodiphenyl phosphine, and iodine in 1,4-dioxane (B91453) to yield 16-hydroxy-(E)-7-hexadecenoic acid.

Step 5: Esterification and Macrolactonization

  • Esterify the product from Step 4 with methanol and BF₃·Et₂O to afford methyl 16-hydroxy-(E)-7-hexadecenoate.

  • Distill the methyl ester with MgCl₂·6H₂O to induce intramolecular transesterification (macrolactonization), yielding ambrettolide.

Synthesis_Workflow Start Aleuritic Acid Step1 Esterification (MeOH, BF3.Et2O) Start->Step1 Intermediate1 Methyl Aleuritate Step1->Intermediate1 Step2 Acetonide Protection & Oxidation (Acetone, H2SO4; KMnO4, AcOH) Intermediate1->Step2 Intermediate2 Half-ester Step2->Intermediate2 Step3 Reduction & Deprotection (LAH, THF; 10% H2SO4) Intermediate2->Step3 Intermediate3 threo-Isoaleuritic Acid Step3->Intermediate3 Step4 Olefination (Imidazole, Ph2PCl, I2) Intermediate3->Step4 Intermediate4 16-hydroxy-(E)-7-hexadecenoic acid Step4->Intermediate4 Step5 Esterification (MeOH, BF3.Et2O) Intermediate4->Step5 Intermediate5 Methyl 16-hydroxy-(E)-7-hexadecenoate Step5->Intermediate5 Step6 Macrolactonization (MgCl2.6H2O, distillation) Intermediate5->Step6 End Ambrettolide Step6->End

A representative workflow for the synthesis of Ambrettolide.

The Biology of Scent: Musk Odor Perception

The perception of musk odors is initiated by the interaction of macrocyclic lactone molecules with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade that ultimately leads to the perception of scent in the brain.

For macrocyclic musks, the key human olfactory receptors identified are OR5AN1 and OR1A1 .[11] The binding of a musk odorant to one of these receptors induces a conformational change, activating an associated G-protein (specifically, the olfactory G-protein, Gαolf). This initiates a series of intracellular events, as depicted in the signaling pathway diagram below.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (e.g., OR5AN1) G_protein G-protein (Gαolf, Gβγ) OR->G_protein 2. Activation AC Adenylyl Cyclase III G_protein->AC 3. Gαolf activates cAMP cAMP AC->cAMP 4. ATP to cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca2+ CNG_channel->Ca_ion 6. Ca2+ influx Cl_channel Ca2+-activated Cl- Channel Cl_ion Cl- Cl_channel->Cl_ion 8. Cl- efflux Odorant Macrocyclic Lactone (Musk Odorant) Odorant->OR 1. Binding cAMP->CNG_channel 5. Opens channel Ca_ion->Cl_channel 7. Opens channel Depolarization Membrane Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential 9. Signal Transduction

The signaling pathway for musk odor perception.
Experimental Workflow for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptors that respond to a given odorant, a process known as deorphanization, is a critical step in understanding the biology of scent. A common experimental workflow involves the heterologous expression of olfactory receptors in cultured cells, followed by a functional assay to measure receptor activation.

OR_Deorphanization_Workflow Start Isolate Olfactory Receptor (OR) cDNA Step1 Clone OR cDNA into an expression vector Start->Step1 Step2 Co-transfect HEK293 cells with: - OR expression vector - Gαolf expression vector - CRE-luciferase reporter vector Step1->Step2 Step3 Incubate cells to allow for protein expression Step2->Step3 Step4 Stimulate transfected cells with a library of macrocyclic lactones Step3->Step4 Step5 Lyse cells and measure luciferase activity Step4->Step5 Analysis Analyze luminescence data to identify activating ligands Step5->Analysis End Deorphanized Olfactory Receptor Analysis->End

A typical workflow for the deorphanization of an olfactory receptor.

Conclusion

The discovery and development of macrocyclic lactone musks represent a triumph of chemical synthesis and a deep dive into the molecular basis of scent. From Ružička's defiance of chemical convention to the ongoing exploration of olfactory receptor signaling, this field continues to be a rich area of scientific inquiry. The methodologies and data presented in this guide provide a foundation for researchers and professionals to further explore the synthesis of novel macrocyclic compounds, investigate the nuances of odor perception, and develop new applications for these remarkable molecules in fragrance, flavor, and beyond.

References

A Technical Guide to the Natural Sources of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic lactones are a diverse class of naturally occurring compounds characterized by a large lactone ring. They are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial, antiparasitic, immunosuppressive, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of these valuable molecules, with a focus on their isolation, quantification, and biosynthesis.

Microbial Sources of Macrocyclic Lactones

Microorganisms, particularly bacteria and fungi, are prolific producers of a vast array of bioactive secondary metabolites, including numerous macrocyclic lactones. These compounds often possess potent pharmacological activities and have been developed into essential medicines.

Bacteria

The genus Streptomyces, a group of soil-dwelling actinobacteria, is arguably the most important source of commercially significant macrocyclic lactones.[1] These bacteria are responsible for producing iconic antiparasitic agents like avermectins and immunosuppressants such as rapamycin (B549165).

One of the most well-known groups of macrocyclic lactones from Streptomyces are the avermectins , produced by Streptomyces avermitilis.[1] Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Another important class is the milbemycins , which are structurally similar to avermectins and are produced by species like Streptomyces hygroscopicus and Streptomyces bingchenggensis.

Rapamycin (also known as sirolimus), a 31-membered macrocyclic lactone with potent immunosuppressive and anticancer activities, is produced by Streptomyces hygroscopicus. Phoslactomycin, another bioactive macrocyclic lactone, is isolated from Streptomyces species.[2]

Table 1: Quantitative Yields of Macrocyclic Lactones from Streptomyces Species

Macrocyclic LactoneProducing OrganismFermentation TypeYieldReference
Avermectin (B7782182) B1bStreptomyces avermitilis 41445Submerged Fermentation17 mg/L (wild type)[3]
Avermectin B1bStreptomyces avermitilis 41445 (mutant)Submerged Fermentationup to 254.14 mg/L[3]
AvermectinStreptomyces avermitilis NRRL 8165Solid State Fermentationup to 5.8 mg/g dry substrate[4]

This protocol describes a general method for the extraction and analysis of avermectins.

1. Fermentation:

  • Culture Streptomyces avermitilis in a suitable production medium (e.g., SM2 medium) under optimized conditions (e.g., 31°C, pH 7.0, 10 days).[5]

2. Extraction:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the mycelium with an organic solvent such as methanol (B129727) or acetone.

  • The filtrate can also be extracted with a water-immiscible solvent like ethyl acetate (B1210297).[6]

3. Purification:

  • Concentrate the crude extract under reduced pressure.

  • The concentrated extract can be further purified using chromatographic techniques. A common method involves solid-phase extraction (SPE) with a C18 cartridge followed by high-performance liquid chromatography (HPLC).

4. Quantification:

  • Analyze and quantify the avermectin components using reverse-phase HPLC with UV detection at 246 nm.[3] The mobile phase can be a mixture of methanol and acetonitrile.[3]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Streptomyces avermitilis Culture Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Broth Broth Centrifugation->Broth SolventExtraction1 Methanol/ Acetone Extraction Mycelium->SolventExtraction1 SolventExtraction2 Ethyl Acetate Extraction Broth->SolventExtraction2 CrudeExtract1 Mycelial Crude Extract SolventExtraction1->CrudeExtract1 CrudeExtract2 Broth Crude Extract SolventExtraction2->CrudeExtract2 Concentration Concentration CrudeExtract1->Concentration CrudeExtract2->Concentration SPE Solid-Phase Extraction (C18) Concentration->SPE HPLC RP-HPLC-UV (246 nm) SPE->HPLC PureAvermectins Pure Avermectins HPLC->PureAvermectins

Fig. 1: Experimental workflow for avermectin isolation.
Fungi

Fungi, including endophytic fungi that live within plant tissues, are another rich source of macrocyclic lactones with diverse biological activities.[7]

Species of the genus Penicillium are known to produce various macrolides. For instance, a coculture of Penicillium fuscum and P. camembertii/clavigerum was found to yield novel 16-membered ring macrolides called berkeleylactones.[8][9] Endophytic fungi are also a promising source, with numerous novel macrolides and macrolactones being isolated from them, exhibiting cytotoxic, antibacterial, and antifungal activities.[7][10]

1. Fungal Culture:

  • Grow the fungal strain (e.g., Penicillium sp.) in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (B569324) plates.

2. Extraction:

  • If grown in liquid culture, separate the mycelium from the broth by filtration.

  • Extract the mycelium and the broth separately with a solvent such as ethyl acetate or methanol.

  • If grown on solid media, the entire culture (mycelium and agar) can be macerated and extracted with an appropriate solvent.

3. Purification:

  • The crude extract is concentrated and then subjected to chromatographic separation.

  • Techniques like Thin Layer Chromatography (TLC) can be used for initial separation and visualization of compounds.[11]

  • Column chromatography using silica (B1680970) gel is a common method for purification.[12] The choice of solvent system (e.g., hexane/ethyl acetate) depends on the polarity of the target macrolide.[12]

  • Further purification can be achieved using HPLC.

Marine Sources of Macrocyclic Lactones

The marine environment is a vast and largely untapped resource for novel bioactive compounds.[13] Marine organisms, including sponges and cyanobacteria, produce a variety of structurally unique macrocyclic lactones.

Marine Sponges

Marine sponges are sessile filter-feeders that often host symbiotic microorganisms, which are believed to be the true producers of many of the bioactive compounds isolated from sponges.[14] A variety of macrolides have been isolated from marine sponges and their associated microbes.[13]

Marine Cyanobacteria

Marine cyanobacteria are another promising source of cytotoxic macrocyclic lactones. For example, lagunamide D, a cytotoxic macrocyclic depsipeptide, was discovered from a collection of marine cyanobacteria.[15]

This protocol is based on the isolation of lagunamide D.[15]

1. Sample Collection and Extraction:

  • Collect and freeze-dry the cyanobacterial biomass.

  • Extract the dried biomass with a mixture of ethyl acetate and methanol (1:1).

  • Partition the resulting extract between ethyl acetate and water.

2. Fractionation and Purification:

  • Subject the cytotoxic ethyl acetate fraction to silica gel column chromatography for initial fractionation.

  • Further purify the active fractions using solid-phase extraction (SPE) with a C18 column.[16]

  • Isolate the pure compound using preparative HPLC.

3. Structure Elucidation:

  • Determine the structure of the isolated compound using spectroscopic techniques such as 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[15]

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Biomass Freeze-Dried Cyanobacteria SolventExtraction EtOAc/MeOH (1:1) Extraction Biomass->SolventExtraction Partitioning EtOAc/H2O Partitioning SolventExtraction->Partitioning EtOAcFraction EtOAc Fraction (Cytotoxic) Partitioning->EtOAcFraction AqueousFraction Aqueous Fraction Partitioning->AqueousFraction SilicaCC Silica Gel Column Chromatography EtOAcFraction->SilicaCC ActiveFractions Active Fractions SilicaCC->ActiveFractions SPE C18 Solid-Phase Extraction ActiveFractions->SPE HPLC Preparative HPLC SPE->HPLC PureCompound Pure Macrocyclic Lactone HPLC->PureCompound Analysis NMR & HRMS PureCompound->Analysis Structure Structure Elucidation Analysis->Structure

Fig. 2: Workflow for isolating macrocyclic lactones from cyanobacteria.

Plant Sources of Macrocyclic Lactones

While microbial and marine sources are more renowned for their diversity of macrocyclic lactones, certain plant families are also known to produce these compounds, particularly sesquiterpene lactones.

Asteraceae Family

The Asteraceae (Compositae) family is a well-known source of sesquiterpene lactones, a class of C15 terpenoids with a lactone ring.[17] While not macrocyclic in the same sense as the large rings of microbial origin, they are an important class of naturally occurring lactones with significant biological activities.[17] Plants like chicory (Cichorium intybus) are a source of these compounds.[18]

This protocol is a three-step process for isolating large quantities of sesquiterpene lactones.[18]

1. Extraction:

  • Prepare a powder of the chicory roots.

  • Perform a water maceration of the root powder.

  • Conduct a liquid-liquid extraction of the supernatant with ethyl acetate.

2. Purification:

  • Concentrate the ethyl acetate phase.

  • Purify the crude extract using flash column chromatography to isolate the pure sesquiterpene lactones.

3. Quantification:

  • The yield of the isolated compounds can be determined gravimetrically. For example, from dry matter, yields of 0.86 ± 0.10 mg/g for 11β,13-dihydrolactucin and 0.23 ± 0.04 mg/g for lactucin (B167388) have been reported.[18]

Biosynthesis of Macrocyclic Lactones

The biosynthesis of many macrocyclic lactones, particularly those of microbial origin, occurs through the polyketide synthase (PKS) pathway. This pathway is analogous to fatty acid synthesis and involves the sequential condensation of small carboxylic acid units.

Polyketide Synthase (PKS) Pathways

Type I PKSs are large, modular enzymes that are responsible for the synthesis of complex polyketides like macrolides.[19] Each module of the PKS is responsible for one cycle of chain elongation and can contain various domains that determine the structure of the final product.

The biosynthesis of avermectins, for instance, involves a PKS system that utilizes branched-chain fatty acyl-CoAs as starter units and malonyl-CoA and methylmalonyl-CoA as extender units.

Signaling Pathways Modulated by Macrocyclic Lactones

The diverse biological activities of macrocyclic lactones stem from their ability to interact with specific molecular targets and modulate key signaling pathways.

Avermectins and Glutamate-Gated Chloride Channels

Avermectins exert their potent anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[5][20] These channels are ligand-gated ion channels that are crucial for neurotransmission in many invertebrates.[5] Avermectins bind to GluCls and potentiate the effect of glutamate, leading to an influx of chloride ions.[5] This hyperpolarizes the nerve or muscle cell, causing paralysis and death of the organism.[5]

G cluster_neuron Invertebrate Neuron Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds & Activates Avermectin Avermectin Avermectin->GluCl Binds & Potentiates Cl_ion Cl- GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis

Fig. 3: Avermectin's mechanism of action on GluCl channels.
Rapamycin and the mTOR Signaling Pathway

Rapamycin's immunosuppressive and anticancer activities are mediated through its inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[19][21] Rapamycin first forms a complex with the immunophilin FKBP12, and this complex then binds to and inhibits the mTORC1 complex.[19] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.[22]

G cluster_cell Mammalian Cell GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Complex Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Inhibits

Fig. 4: Simplified mTOR signaling pathway and rapamycin inhibition.

References

An In-Depth Technical Guide to the Early Synthetic Methods of Habanolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Habanolide®, with the chemical name (12E)-Oxacyclohexadec-12-en-2-one, is a synthetic macrocyclic musk that has become a cornerstone in the modern fragrance industry. Valued for its elegant, warm, and slightly woody-metallic musk tonality, it combines the tenacity of aromatic musks with the sophistication of macrocycles. The development of its synthesis was a significant advancement in fragrance chemistry, providing a scalable and more sustainable alternative to naturally derived musks. This technical guide provides a detailed overview of the core early synthetic methodologies for Habanolide, focusing on the foundational industrial processes, experimental protocols, and reaction pathways.

Core Early Synthetic Method: The Firmenich Approach

The foundational chemistry that enabled the industrial production of Habanolide was pioneered by J. Becker and G. Ohloff at Firmenich in 1971.[1] This innovative approach starts from the readily available cyclododecanone (B146445) and involves a three-step sequence: radical-initiated alkylation, acid-catalyzed cyclization, and finally, a fragmentation reaction to form the 15-membered macrocyclic lactone. This method proved to be an efficient pathway for constructing the large ring structure central to Habanolide.

The overall synthetic pathway is depicted below:

G A Cyclododecanone C 2-(3-hydroxypropyl)cyclododecanone A->C Step 1: Radical Addition (DTBP, Δ) B Allyl Alcohol D 13-Oxabicyclo[10.4.0]hexadec-1(12)-ene(Bicyclic Enol Ether) C->D Step 2: Cyclization (Acid Catalyst, -H₂O) E Habanolide® ((12E)-Oxacyclohexadec-12-en-2-one) D->E Step 3: Fragmentation (H₂O₂, Cu(OAc)₂)

Caption: The Firmenich three-step synthesis of Habanolide from cyclododecanone.

Step 1: Radical Addition of Allyl Alcohol to Cyclododecanone

The first key transformation is the α-alkylation of cyclododecanone with allyl alcohol. This reaction proceeds via a radical mechanism, typically initiated by the thermal decomposition of a peroxide initiator like di-tert-butyl peroxide (DTBP) at elevated temperatures. The initiator generates a radical that abstracts an α-hydrogen from the cyclododecanone, creating a carbon-centered radical. This nucleophilic radical then adds to the double bond of allyl alcohol to form the key intermediate, 2-(3-hydroxypropyl)cyclododecanone.

Step 2: Acid-Catalyzed Intramolecular Cyclization

The intermediate alcohol-ketone, 2-(3-hydroxypropyl)cyclododecanone, undergoes an acid-catalyzed intramolecular cyclization. This reaction forms a stable bicyclic enol ether, 13-Oxabicyclo[10.4.0]hexadec-1(12)-ene. This step is an efficient ring-forming reaction, driven by the formation of the thermodynamically stable enol ether system.

Step 3: Oxidative Fragmentation to Habanolide

The final and most innovative step is the fragmentation of the bicyclic enol ether to the desired macrocyclic lactone. This is achieved by first treating the enol ether with hydrogen peroxide in an acidic medium (like propionic acid with a sulfuric acid catalyst) to form a hydroperoxide intermediate at the allylic position of the enol ether. This intermediate is then catalytically fragmented, typically using a copper(II) salt such as copper(II) acetate (B1210297), to yield Habanolide as a mixture of (E) and (Z) isomers, with the (E) isomer being predominant.

Quantitative Data Summary

While specific yields for the earliest industrial synthesis of Habanolide are not widely published, data from analogous and related reactions provide insight into the efficiency of each step.

StepReactionStarting Material(s)Product(s)Reagents/ConditionsYield/SelectivityReference
1. Radical Addition α-Alkylation of KetoneCyclododecanone, Allyl Acetate2-[3-(acetyloxy)propyl] cyclododecanoneCuO initiator, 4:1 molar ratio, semibatch79% selectivity at 22% conversion[2]
2. Cyclization Intramolecular Enol Ether Formationβ-(2-oxocyclododecyl)propionic acid13-oxabicyclo(10.4.0)hexadec-1(12)-en-14-oneAmberlyst 15, Acetic Anhydride (B1165640), Acetic Acid99% Yield[3]
3. Fragmentation Oxidative Cleavage of Bicyclic Enol Ether14-dimethyl-13-oxabicyclo[10.4.0]-hexadec-[1(12)]-ene15-Dimethylpentadecenolide1. H₂O₂, H₂SO₄, Propionic Acid; 2. Cu(OAc)₂, PEGNot specified, but product successfully isolated
Alternative Method Baeyer-Villiger OxidationCyclododecanoneOxacyclotridecan-2-one (12-membered lactone)Permaleic acid, CH₂Cl₂, RT, 5 days75% Yield

Experimental Protocols

The following protocols are based on detailed procedures for analogous reactions and represent the core methodologies for the early synthesis of Habanolide.

Protocol 1: Radical Addition (Representative)
  • Reaction: α-Alkylation of Cyclododecanone with Allyl Acetate (as a proxy for Allyl Alcohol).

  • Apparatus: A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Procedure:

    • Charge the flask with cyclododecanone (4.0 molar equivalents) and a catalytic amount of copper(I) oxide.

    • Heat the mixture to the desired reaction temperature (e.g., 140-160 °C) under an inert atmosphere.

    • Slowly add allyl acetate (1.0 molar equivalent), potentially with a radical initiator like di-tert-butyl peroxide, over several hours using the dropping funnel (semibatch procedure).

    • Maintain the reaction at temperature for the specified time, monitoring the conversion of cyclododecanone by gas chromatography (GC).

    • After completion, cool the reaction mixture and purify by vacuum distillation to isolate the product, 2-[3-(acetyloxy)propyl]cyclododecanone.[2]

Protocol 2: Acid-Catalyzed Cyclization (Representative)
  • Reaction: Formation of a Bicyclic Enol Ether Lactone.

  • Apparatus: A packed column reactor or a standard round-bottom flask with a reflux condenser.

  • Procedure:

    • Prepare a solution of the starting material, β-(2-oxocyclododecyl)propionic acid (1 part by weight), acetic anhydride (1 part by weight), and glacial acetic acid (10 parts by weight).

    • If using a column, pack it with an acidic resin catalyst such as Amberlyst 15.

    • Pass the solution through the heated column at a controlled flow rate to achieve a residence time of approximately 5 hours.

    • Alternatively, reflux the solution with a catalytic amount of a strong acid like p-toluenesulfonic acid, removing water as it forms using a Dean-Stark apparatus.

    • Monitor the reaction by GC until the starting material is consumed.

    • Remove the solvent and catalyst (by filtration if solid) and purify the resulting bicyclic enol ether lactone by distillation or chromatography.[3]

Protocol 3: Oxidative Fragmentation (Representative)
  • Reaction: Formation of a Macrocyclic Lactone from a Bicyclic Enol Ether.

  • Apparatus: A three-neck flask equipped with a stirrer, thermometer, and dropping funnel, followed by a distillation apparatus.

  • Procedure:

    • Hydroperoxide Formation:

      • Charge a flask with the bicyclic enol ether (e.g., 14-dimethyl-13-oxabicyclo[10.4.0]-hexadec-[1(12)]-ene, 50g), propionic acid (115g), and a catalytic amount of concentrated sulfuric acid (0.6g).

      • Cool the mixture to 0 °C in an ice bath.

      • Slowly add 50% hydrogen peroxide solution (17.8g) dropwise over 45 minutes, maintaining the temperature between 0-5 °C.

      • Stir the mixture for an additional 2 hours at 0-5 °C.

      • Neutralize the sulfuric acid by adding a 10% NaOH solution.

    • Fragmentation:

      • In a separate distillation apparatus, charge polyethylene (B3416737) glycol 400 (100g) and a catalytic amount of copper(II) acetate (0.3g).

      • Heat this mixture to an elevated temperature (e.g., 240 °C).

      • Slowly add the hydroperoxide mixture from the previous step to the hot catalyst mixture under vacuum.

      • The macrocyclic lactone product will form and distill out of the reaction mixture.

      • Collect the distillate and purify further if necessary, for instance by fractional distillation.

Alternative Early Method: Baeyer-Villiger Oxidation

Another classical and important method for the synthesis of macrocyclic lactones from large-ring ketones is the Baeyer-Villiger oxidation. While the Firmenich fragmentation route is specific to Habanolide's unsaturated structure, the Baeyer-Villiger oxidation of cyclododecanone derivatives represents a key early strategy for accessing related saturated macrocyclic musks like 15-pentadecanolide (Exaltolide®).

The reaction involves the oxidation of a cyclic ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or permaleic acid, to insert an oxygen atom adjacent to the carbonyl group, thus expanding the ring to form a lactone.

G A Cyclic Ketone (e.g., Cyclododecanone) C Criegee Intermediate A->C Nucleophilic Attack B Peroxyacid (e.g., m-CPBA) D Macrocyclic Lactone (Ring-Expanded) C->D Migratory Insertion & Rearrangement

Caption: Generalized workflow for the Baeyer-Villiger oxidation of a cyclic ketone.

Conclusion

The early synthetic routes to Habanolide, particularly the industrial process developed from cyclododecanone, represent a landmark in the chemistry of macrocyclic compounds. The clever three-step sequence of radical addition, intramolecular cyclization, and oxidative fragmentation provided an elegant and effective solution to the challenge of constructing large, odoriferous ring systems. While newer methods and "green chemistry" approaches continue to be developed, this foundational synthesis remains a testament to the ingenuity of industrial chemists and a core topic in the study of fragrance synthesis. The detailed understanding of these pathways, reaction mechanisms, and experimental conditions is essential for researchers in the field of fragrance chemistry and synthetic organic chemistry.

References

Spectroscopic Analysis of Oxacyclohexadecen-2-one Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis and characterization of Oxacyclohexadecen-2-one isomers. These macrocyclic lactones are significant components in the fragrance industry, and their precise identification is crucial for quality control and research. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the differentiation of these isomers, along with detailed experimental protocols and data analysis workflows.

Introduction to this compound Isomers

This compound is a 16-membered macrocyclic lactone with a molecular formula of C₁₅H₂₆O₂.[1][2] Isomerism in this compound primarily arises from the position and stereochemistry (E/Z or cis/trans) of a carbon-carbon double bond within the macrocycle. Commercially important synthetic musks, such as Habanolide® and Globalide®, are composed of one or more of these isomers.[3] The most common isomers are those with the double bond at the 12- or 13-position. Accurate spectroscopic analysis is essential to distinguish between these closely related structures, as their olfactory properties and potential biological activities can vary.

The primary isomers of focus in this guide are:

  • (12E)-Oxacyclohexadec-12-en-2-one (A major component of Habanolide®)

  • (12Z)-Oxacyclohexadec-12-en-2-one

  • (13E)-Oxacyclohexadec-13-en-2-one

  • (13Z)-Oxacyclohexadec-13-en-2-one

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Functional Group(12E)-Isomer(12Z)-Isomer
Olefinic protons (-CH=CH-)5.2 - 5.45.3 - 5.5
Methylene alpha to ester oxygen (-O-CH₂-)4.0 - 4.24.0 - 4.2
Methylene alpha to carbonyl (-CH₂-C=O)2.2 - 2.42.2 - 2.4
Methylene alpha to double bond (=C-CH₂-)1.9 - 2.12.4 - 2.6
Other aliphatic methylenes (-(CH₂)ₙ-)1.2 - 1.71.2 - 1.7

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Functional Group(12E)-Isomer(12Z)-Isomer
Carbonyl carbon (-C=O)173 - 175173 - 175
Olefinic carbons (-CH=CH-)128 - 132127 - 131
Methylene alpha to ester oxygen (-O-CH₂-)63 - 6563 - 65
Methylene alpha to carbonyl (-CH₂-C=O)34 - 3634 - 36
Methylene alpha to double bond (=C-CH₂-)32 - 3426 - 28
Other aliphatic methylenes (-(CH₂)ₙ-)24 - 3024 - 30

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol for NMR Analysis
  • Sample Preparation :

    • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16.

    • Relaxation Delay : 2 seconds.

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more, depending on sample concentration.

    • Relaxation Delay : 5 seconds.

  • Data Processing :

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound isomers, key absorptions will be due to the ester carbonyl group, the carbon-carbon double bond, and C-H bonds.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for this compound Isomers

Functional GroupExpected Absorption RangeDescription
C-H stretch (sp³)2850 - 2960Aliphatic C-H bonds
C=O stretch (ester)1730 - 1745Carbonyl of the lactone
C=C stretch1640 - 1680Alkene double bond
C-O stretch (ester)1150 - 1250Ester C-O bond
C-H bend (alkene)960 - 980 (E-isomer) / 675 - 730 (Z-isomer)Out-of-plane bending, diagnostic for stereochemistry

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile fragrance compounds like this compound isomers. It provides separation of the isomers and their mass-to-charge ratio, allowing for determination of molecular weight and fragmentation patterns.

Table 4: Expected Key Mass Spectral Fragments (m/z) for this compound Isomers

FragmentDescription
238Molecular ion [M]⁺
VariesFragments resulting from McLafferty rearrangement
VariesFragments from the loss of alkyl chains
99, 81, 67, 55Common fragments from the cleavage of the macrocyclic ring
Experimental Protocol for GC-MS Analysis
  • Sample Preparation :

    • Prepare a dilute solution (e.g., 100 µg/mL) of the this compound isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Gas Chromatography (GC) :

    • GC System : Agilent 7890B or equivalent.

    • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature : 250°C.

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

  • Mass Spectrometry (MS) :

    • MS System : Agilent 5977B or equivalent single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Scan Range : m/z 40-400.

Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound isomers and the logical relationship between the different isomeric forms.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Isomer Mixture Dilution Dilution in Appropriate Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS NMR NMR Analysis (¹H and ¹³C) Dilution->NMR IR FTIR Analysis Dilution->IR Data_GCMS Retention Times & Fragmentation Patterns GCMS->Data_GCMS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Characteristic Absorptions IR->Data_IR Conclusion Isomer Identification and Quantification Data_GCMS->Conclusion Data_NMR->Conclusion Data_IR->Conclusion

Caption: General workflow for the spectroscopic analysis of this compound isomers.

isomer_relationships cluster_positional Positional Isomers cluster_stereo_12 Stereoisomers cluster_stereo_13 Stereoisomers O This compound (C₁₅H₂₆O₂) Pos12 12-Oxacyclohexadecen-2-one O->Pos12 Pos13 13-Oxacyclohexadecen-2-one O->Pos13 E12 (12E)-Isomer (Habanolide®) Pos12->E12 E/Z Isomerism Z12 (12Z)-Isomer Pos12->Z12 E/Z Isomerism E13 (13E)-Isomer Pos13->E13 E/Z Isomerism Z13 (13Z)-Isomer Pos13->Z13 E/Z Isomerism

References

Structural Elucidation of (E)- and (Z)-Oxacyclohexadecen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the geometric isomers, (E)- and (Z)-Oxacyclohexadecen-2-one. These macrocyclic lactones are significant components in the fragrance industry and serve as important subjects for stereoisomeric analysis. This document details the spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, that are pivotal for their identification and differentiation. While complete, publicly available, assigned experimental datasets for both isomers are limited, this guide consolidates available data, presents predicted spectroscopic values, and provides detailed experimental protocols to aid researchers in their analytical endeavors.

Introduction

Oxacyclohexadecen-2-one is a 16-membered macrocyclic lactone with a single carbon-carbon double bond within the ring. The geometry of this double bond gives rise to two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The most commonly cited examples are (12E)-Oxacyclohexadec-12-en-2-one, widely known by its commercial name Habanolide®, and its (12Z) counterpart. These isomers, while possessing the same molecular formula and mass, exhibit distinct physicochemical properties, most notably their olfactory characteristics. The (E)-isomer is recognized for its potent and elegant musk scent, whereas the (Z)-isomer has a musk-like odor that is generally considered less intense[1]. A thorough structural elucidation is paramount for quality control in the fragrance industry and for detailed study in chemical research. Commercially, these compounds can be found as mixtures of isomers, including positional isomers like oxacyclohexadec-13-en-2-one[2][3][4].

Spectroscopic Analysis

The differentiation between the (E) and (Z) isomers of this compound relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers due to the sensitivity of chemical shifts and coupling constants to the geometric arrangement of atoms around the double bond. While a complete, assigned experimental dataset for the commercially important (E)-isomer is not publicly available, the following sections provide expected chemical shift ranges and a generalized protocol for acquiring NMR data[1].

2.1.1. Predicted ¹H and ¹³C NMR Data

The key differentiating signals in the NMR spectra of the (E) and (Z) isomers are expected for the protons and carbons of the olefinic bond and the adjacent allylic positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (E)- and (Z)-Oxacyclohexadec-12-en-2-one in CDCl₃ [1]

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Differentiating Features
C=O (C-2) -~170-175The carbonyl carbon chemical shift is not expected to differ significantly between isomers.
CH₂-O (C-16) ~4.1 - 4.3~63 - 65Protons alpha to the ester oxygen will exhibit a characteristic downfield shift.
CH=CH (C-12, C-13) ~5.2 - 5.6~120 - 140The olefinic protons in the (E)-isomer are expected to have a larger coupling constant (³J ≈ 15 Hz) compared to the (Z)-isomer (³J ≈ 10 Hz). The chemical shifts of the allylic protons and carbons will also be distinct.
Allylic CH₂ ~2.0 - 2.3~25 - 35The chemical shifts of the protons and carbons adjacent to the double bond are sensitive to the stereochemistry.
Other CH₂ ~1.2 - 1.8~20 - 30The aliphatic chain protons and carbons will appear in the upfield region of the spectrum.

2.1.2. Experimental Protocols for NMR Spectroscopy

A suite of 1D and 2D NMR experiments is necessary for the complete structural assignment.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0.00 ppm.

    • Transfer the solution to a clean, dry NMR tube.

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

    • ¹H NMR Parameters:

      • Pulse Sequence: Standard single-pulse experiment.

      • Spectral Width: 12-15 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16, depending on sample concentration[1].

    • ¹³C NMR Parameters:

      • Pulse Sequence: Proton-decoupled single-pulse experiment.

      • Spectral Width: 200-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and trace the connectivity of the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the isomers.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₅H₂₆O₂[1][5][6]
Molecular Weight 238.37 g/mol [1][5][6]
Exact Mass 238.19328 g/mol [6]

2.2.1. Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of these volatile compounds.

  • GC System:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min[1].

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400[1].

The (E) and (Z) isomers are expected to show identical mass spectra due to their isomeric nature. The fragmentation patterns would be characteristic of macrocyclic lactones.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
C=O (Ester) 1730-1750Strong stretch
C=C (Olefin) 1640-1680Medium stretch
C-O (Ester) 1000-1300Strong stretch
=C-H (Olefinic) 3010-3040 (stretch), 675-1000 (bend)Medium stretch, Strong bend
C-H (Aliphatic) 2850-2960Strong stretch

The primary difference in the IR spectra of the (E) and (Z) isomers would be in the out-of-plane bending region for the olefinic C-H bonds. The (E)-isomer typically shows a strong absorption band around 960-980 cm⁻¹, while the (Z)-isomer shows a band around 675-730 cm⁻¹.

Synthesis and Separation

Synthetic Methodologies

Two common synthetic routes for macrocyclic lactones like this compound are Ring-Closing Metathesis (RCM) and Baeyer-Villiger oxidation[1].

  • Ring-Closing Metathesis (RCM): This method involves the synthesis of a linear diene precursor with an ester functionality. The positions of the terminal double bonds are chosen to yield the desired 16-membered ring upon cyclization using a ruthenium-based catalyst (e.g., Grubbs' catalyst). The stereochemistry of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions.

  • Baeyer-Villiger Oxidation: This route involves the oxidation of a cyclic ketone precursor. The regioselectivity of the oxygen insertion can be a challenge and may lead to a mixture of lactone isomers.

Separation of (E) and (Z) Isomers

High-Performance Liquid Chromatography (HPLC) is an effective method for the separation of the (E) and (Z) isomers.

3.2.1. Experimental Protocol for HPLC Separation [1]

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm.

Other methods for separating E/Z isomers include silica (B1680970) gel chromatography, sometimes impregnated with silver nitrate, which can differentiate the isomers based on the differential interaction of the pi-electrons of the double bond with the silver ions[7].

Visualizations

Experimental Workflow for Structural Elucidation

The logical flow of experiments for the structural elucidation of the isomers is depicted below.

G Experimental Workflow for Isomer Elucidation cluster_synthesis Synthesis and Separation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Synthesis Synthesis of Isomer Mixture (e.g., RCM or Baeyer-Villiger) Separation Isomer Separation (e.g., HPLC) Synthesis->Separation E_Isomer (E)-Oxacyclohexadecen-2-one Separation->E_Isomer Z_Isomer (Z)-Oxacyclohexadecen-2-one Separation->Z_Isomer NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) E_Isomer->NMR MS Mass Spectrometry (GC-MS) E_Isomer->MS IR Infrared Spectroscopy E_Isomer->IR Z_Isomer->NMR Z_Isomer->MS Z_Isomer->IR Elucidation Structural Elucidation (Comparison of Spectroscopic Data) NMR->Elucidation MS->Elucidation IR->Elucidation

Caption: A flowchart illustrating the key stages in the synthesis, separation, and structural elucidation of (E) and (Z)-Oxacyclohexadecen-2-one.

Key NMR Correlations for Isomer Differentiation

The following diagram highlights the crucial NMR correlations used to distinguish between the (E) and (Z) isomers.

G Key NMR Correlations for Isomer Differentiation cluster_E (E)-Isomer cluster_Z (Z)-Isomer E_structure ...-CHa-CHb=CHc-CHd-... E_J ³J(Hb,Hc) ≈ 15 Hz (trans coupling) E_structure->E_J COSY E_NOE NOE between Ha/Hd and Hb/Hc is weak or absent E_structure->E_NOE NOESY Elucidation Structural Elucidation E_J->Elucidation E_NOE->Elucidation Z_structure ...-CHa-CHb=CHc-CHd-... Z_J ³J(Hb,Hc) ≈ 10 Hz (cis coupling) Z_structure->Z_J COSY Z_NOE Strong NOE between Hb and Hc Z_structure->Z_NOE NOESY Z_J->Elucidation Z_NOE->Elucidation

Caption: Diagram showing the diagnostic NMR correlations (coupling constants and NOE) used to differentiate between the (E) and (Z) isomers.

Conclusion

References

An In-depth Technical Guide to Oxacyclohexadecen-2-one (CAS Number: 34902-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Foreword: Initial investigations into CAS Number 34902-57-3 may present conflicting information, with some sources erroneously linking this identifier to the synthetic opioid U-47700. This guide definitively clarifies that CAS number 34902-57-3 is correctly assigned to Oxacyclohexadecen-2-one , a significant macrocyclic musk used in the fragrance industry. This document provides a comprehensive technical overview of its chemical properties, safety data, and applications.

Chemical Identification and Core Properties

This compound is a synthetic macrocyclic musk, a 15-membered unsaturated ketone lactone.[1][] It is valued in the fragrance industry for its persistent, warm, and powdery musk scent with metallic undertones.[1][] Commercially, it is available under trade names such as Globalide® and Habanolide®.[1][3]

Chemical Structure and Synonyms
  • IUPAC Name: Oxacyclohexadec-12-en-2-one (mixture of isomers)[1]

  • Synonyms: Globalide®, Habanolide®, (12E)-oxacyclohexadec-12-en-2-one, 15-pentadec-11-enolide, 15-pentadec-12-enolide, Musk Habanolide[1]

  • Molecular Formula: C₁₅H₂₆O₂[4]

  • Molecular Weight: 238.37 g/mol [4]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 333 °C - 366 °C[5][6]
Melting Point -46 °C[5]
Flash Point > 100 °C (> 212 °F)[5][7]
Density 0.960 - 0.969 g/cm³ at 20°C[5]
Refractive Index 1.478 - 1.484 at 20°C[5]
Water Solubility 0.1484 mg/L (estimated)[8]
Log P (kow) 4.88 (estimated)[6][8]

Safety and Toxicological Data

This compound has undergone safety assessments for its use as a fragrance ingredient. The following table summarizes key toxicological endpoints.

EndpointResultSource(s)
Genotoxicity Not genotoxic[8]
Repeated Dose Toxicity (NOAEL) 1000 mg/kg/day[8]
Reproductive Toxicity (NOAEL) 1000 mg/kg/day[8]
Skin Sensitization (NESIL) 7500 μg/cm²[8]
Phototoxicity/Photoallergenicity Not expected to be phototoxic/photoallergenic[8]

Environmental Safety

Environmental risk assessments have been conducted for this compound.

EndpointResultSource(s)
Biodegradability Readily biodegradable (97%)[6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[9]
PBT Assessment Not considered Persistent, Bioaccumulative, and Toxic (PBT)[8]

Experimental Protocols

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

A Human Repeat Insult Patch Test (HRIPT) is a standard method to assess the skin sensitization potential of a substance.

Objective: To determine if a test substance induces contact sensitization in human subjects.

Methodology:

  • Induction Phase: A patch containing the test material (e.g., this compound at a specific concentration in a suitable vehicle) is applied to the skin of volunteers for a 24-hour period. This is repeated nine times over a three-week period at the same site.

  • Rest Phase: A 10 to 14-day rest period follows the induction phase, allowing for the development of any potential sensitization.

  • Challenge Phase: A challenge patch with the test material is applied to a new skin site for 24 hours.

  • Evaluation: The challenge site is graded for any signs of an allergic reaction (erythema, edema) at 48 and 72 hours after patch application.

Data Interpretation: The absence of reactions at the challenge site indicates a lack of sensitization under the test conditions. The No Expected Sensitization Induction Level (NESIL) is derived from such studies.[8]

Logical and Workflow Diagrams

Fragrance Ingredient Safety Assessment Workflow

The following diagram illustrates the typical workflow for assessing the safety of a fragrance ingredient like this compound.

G cluster_data Data Gathering & Evaluation cluster_risk Risk Assessment cluster_management Risk Management A Physicochemical Properties E Hazard Identification A->E B Toxicological Data (In Vitro & In Vivo) B->E F Dose-Response Assessment B->F C Exposure Assessment G Risk Characterization C->G D Environmental Fate D->G E->G F->G H Derive Safe Use Levels (e.g., IFRA Standards) G->H I Publish Safety Assessment H->I

Fragrance Ingredient Safety Assessment Workflow
Environmental Risk Assessment Logic

This diagram outlines the logical steps in an environmental risk assessment for a chemical substance.

G P Persistence (Biodegradation Studies) PBT_Assessment PBT Assessment P->PBT_Assessment B Bioaccumulation (Log Kow, BCF Studies) B->PBT_Assessment T Toxicity (Aquatic Ecotoxicity Studies) T->PBT_Assessment Conclusion Conclusion on Environmental Safety PBT_Assessment->Conclusion PEC Predicted Environmental Concentration (PEC) Risk_Quotient Risk Quotient (PEC/PNEC) PEC->Risk_Quotient PNEC Predicted No-Effect Concentration (PNEC) PNEC->Risk_Quotient Risk_Quotient->Conclusion

Environmental Risk Assessment Logic

References

biological origin of musk fragrance compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Origin of Musk Fragrance Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological origins of musk fragrance compounds, focusing on their biosynthesis, molecular targets, and the signaling pathways they activate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further investigation in this field.

Introduction to Musk Fragrance Compounds

Musk is a class of aromatic substances originally obtained from a glandular secretion of the male musk deer.[1] For centuries, natural musk has been a prized ingredient in perfumery and traditional medicine.[2] Due to the endangered status of the musk deer, the use of natural musk is now highly restricted, leading to the development of a wide range of synthetic musk compounds.[1] These synthetic musks are broadly classified into four main categories: nitro musks, polycyclic musks, macrocyclic musks, and alicyclic musks.[3][4] This guide will focus on the biological origins and perception of macrocyclic musks, which are structurally related to the primary odorant in natural musk, muscone (B1676871).

Biosynthesis of Natural Macrocyclic Musks

The characteristic scent of natural musk is primarily attributed to macrocyclic ketones, with muscone being the principal component.[5] The biosynthesis of these compounds is a complex enzymatic process that begins with common fatty acid precursors.

The proposed biosynthetic pathway for muscone in the musk deer involves several key steps:

  • Fatty Acid Synthesis: The process starts with the basic building block of fatty acid synthesis, acetyl-CoA. Acetyl-CoA carboxylase (ACC) catalyzes the conversion of acetyl-CoA to malonyl-CoA. Fatty acid synthase (FASN) then facilitates the elongation of the fatty acid chain through the iterative addition of malonyl-CoA units.[5] A crucial step for muscone synthesis is the incorporation of a methyl group, resulting in the formation of 14-methylpentadecanoic acid.[5]

  • Hydroxylation: The methylated fatty acid then undergoes ω-hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases (CYP). This introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid.[5]

  • Cyclization: The final step is the intramolecular cyclization of the ω-hydroxy fatty acid to form the 15-membered macrocyclic ring of muscone. This reaction is catalyzed by a lactonizing lipase.[5]

A similar enzymatic cascade has been explored for the biosynthesis of other musky macrolactones, such as exaltolide, from fatty acid precursors using a combination of cytochrome P450 hydroxylase and lipase.[6]

Muscone_Biosynthesis Proposed Biosynthetic Pathway of Muscone Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Fatty Acid Chain Elongation Fatty Acid Chain Elongation Malonyl-CoA->Fatty Acid Chain Elongation Fatty Acid Synthase (FASN) 14-Methylpentadecanoic Acid 14-Methylpentadecanoic Acid Fatty Acid Chain Elongation->14-Methylpentadecanoic Acid ω-Hydroxy-14-methylpentadecanoic Acid ω-Hydroxy-14-methylpentadecanoic Acid 14-Methylpentadecanoic Acid->ω-Hydroxy-14-methylpentadecanoic Acid Cytochrome P450 (CYP) Muscone Muscone ω-Hydroxy-14-methylpentadecanoic Acid->Muscone Lactonizing Lipase

Proposed Biosynthetic Pathway of Muscone

Olfactory Perception of Musk Compounds

The perception of musk odor is initiated by the binding of musk compounds to specific olfactory receptors (ORs) located in the olfactory epithelium.[7] These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.[8]

Musk Olfactory Receptors

Several human olfactory receptors have been identified to respond to musk compounds. The most well-characterized is OR5AN1 , which is a high-affinity receptor for macrocyclic ketones like muscone and some nitro musks.[2][9][10] The mouse ortholog, MOR215-1 , also plays a critical role in muscone perception.[11][12]

Other human olfactory receptors involved in musk perception include:

  • OR1A1: Responds primarily to nitromusks.[2]

  • OR5A2: A broadly tuned receptor that is activated by polycyclic musks, linear musks, and most macrocyclic lactones.[13]

  • OR1N2: Appears to be involved in the perception of the natural macrocyclic lactone (E)-ambrettolide.[13]

Olfactory Signaling Pathway

The binding of a musk odorant to its specific olfactory receptor initiates a canonical GPCR signaling cascade:

  • Receptor Activation: The binding of the musk compound induces a conformational change in the olfactory receptor.

  • G-protein Activation: The activated receptor interacts with and activates an olfactory-specific G-protein, Gαolf.[8]

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8]

  • Ion Channel Opening: The increase in intracellular cAMP leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions.[8]

  • Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory receptor neuron. This depolarization, if it reaches the threshold, generates an action potential that is transmitted to the olfactory bulb in the brain.[14]

Olfactory_Signaling_Pathway Musk Olfactory Signaling Pathway Musk_Odorant Musk_Odorant OR Olfactory Receptor (e.g., OR5AN1) Musk_Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP CNG_Channel CNG Ion Channel Ca2_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca2_Na_Influx ATP ATP ATP->cAMP Conversion cAMP->CNG_Channel Opening Depolarization Depolarization Ca2_Na_Influx->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Brain Olfactory Bulb (Brain) Action_Potential->Brain Signal Transmission

Musk Olfactory Signaling Pathway

Quantitative Data on Musk Compound-Receptor Interactions

The binding affinities and efficacies of various musk compounds with their cognate olfactory receptors have been quantified in several studies. This data is crucial for understanding the structure-activity relationships of these fragrances.

Table 1: Binding Energies of Musk Compounds to Human Olfactory Receptors

The following table summarizes the binding energies of different musk compounds to the human olfactory receptors OR5AN1 and OR1A1, as determined by quantum mechanics/molecular mechanics (QM/MM) hybrid methods. More negative values indicate stronger binding.[2][15]

Musk CompoundChemical ClassOlfactory ReceptorBinding Energy (kcal/mol)
Musk KetoneNitromuskOR5AN1-8.2
Musk XyleneNitromuskOR5AN1-1.7
Musk TibeteneNitromuskOR5AN10
ω-PentadecalactoneMacrocyclicOR5AN1-5.2
IsomusconeMacrocyclicOR5AN10
Fluorinated Musk (28)Fluorinated MuskOR5AN1-8.24
Fluorinated Musk ((Z)-37)Fluorinated MuskOR5AN10
Musk KetoneNitromuskOR1A1-
Musk XyleneNitromuskOR1A1-
Musk TibeteneNitromuskOR1A1-

Note: Binding energies are reported relative to a reference compound (isomuscone or (Z)-37 for OR5AN1).

Table 2: Efficacy of Musk Compounds on Olfactory Receptors (EC₅₀ Values)

The efficacy of musk compounds is often measured by their half-maximal effective concentration (EC₅₀), which is the concentration of a ligand that induces a response halfway between the baseline and the maximum. Lower EC₅₀ values indicate higher potency.[16]

Olfactory ReceptorCompoundCompound ClassEC₅₀ (µM)
Human OR5AN1 MusconeMacrocyclic Ketone1.3
Musk KetoneNitro Musk0.03
ExaltolideMacrocyclic Lactone>100
GalaxolidePolycyclic Musk>100
Mouse MOR215-1 MusconeMacrocyclic Ketone0.3
Musk KetoneNitro Musk>100
ExaltolideMacrocyclic Lactone>100
GalaxolidePolycyclic Musk>100

Experimental Protocols

The study of musk compounds and their interaction with olfactory receptors involves a range of specialized experimental techniques.

Luciferase Reporter Gene Assay for Olfactory Receptor Activation

This is a common in vitro functional assay to screen for and characterize the activation of olfactory receptors by specific odorants.

Principle: This assay utilizes a heterologous expression system (e.g., HEK293 cells) where the olfactory receptor of interest is co-expressed with a reporter gene, typically luciferase, under the control of a cAMP-responsive element (CRE). Activation of the Gαolf pathway by an odorant leads to an increase in cAMP, which in turn drives the expression of luciferase. The resulting luminescence is proportional to the receptor's activation.

Detailed Methodology: [16]

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and grown to an appropriate confluency.

    • Cells are co-transfected with plasmids encoding the olfactory receptor of interest, a receptor-transporting protein (RTP1S) to aid receptor trafficking to the cell membrane, and a luciferase reporter plasmid containing a CRE promoter element. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Odorant Stimulation:

    • 24 hours post-transfection, the culture medium is replaced with a serum-free medium containing the desired concentration of the musk compound. The compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Cells are incubated with the odorant for a defined period (e.g., 4-6 hours) at 37°C.

  • Luminescence Measurement:

    • After incubation, the cells are lysed, and the luciferase substrate is added.

    • Luminescence is measured using a luminometer.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

  • Data Analysis:

    • The fold-change in luciferase activity relative to a vehicle control is calculated.

    • For dose-response curves, data is fitted to a sigmoidal curve to determine the EC₅₀ value.

Calcium Imaging for Olfactory Receptor Neuron Activation

Calcium imaging is a technique used to visualize the increase in intracellular calcium concentration that occurs upon olfactory receptor neuron (ORN) activation.

Principle: ORNs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3). When an odorant activates the ORN, the opening of CNG channels leads to an influx of calcium, causing an increase in the fluorescence of the dye. This change in fluorescence is captured using microscopy.[17][18]

Detailed Methodology: [17]

  • Tissue Preparation:

    • Olfactory epithelium is dissected from the model organism (e.g., salamander, mouse).

    • The tissue is treated with enzymes to dissociate the ORNs.

  • Dye Loading:

    • The dissociated ORNs are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in a physiological buffer.

  • Odorant Stimulation and Imaging:

    • The dye-loaded cells are placed on a microscope slide and perfused with a control buffer.

    • The musk compound of interest is applied via a perfusion system.

    • Changes in fluorescence are recorded using a laser scanning confocal microscope. Images are captured before, during, and after odorant application.

  • Data Analysis:

    • The change in fluorescence intensity over time is measured for individual cells.

    • The response is typically expressed as the relative change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.

Experimental_Workflow Experimental Workflow for OR Characterization OR_Gene Olfactory Receptor Gene Cloning Cloning into Expression Vector OR_Gene->Cloning Transfection Transfection into Host Cells (e.g., HEK293) Cloning->Transfection Odorant_Screening Odorant Library Screening Transfection->Odorant_Screening Luciferase_Assay Luciferase Reporter Assay Odorant_Screening->Luciferase_Assay Calcium_Imaging Calcium Imaging Assay Odorant_Screening->Calcium_Imaging Hit_Identification Identification of Activating Ligands ('Hits') Luciferase_Assay->Hit_Identification Calcium_Imaging->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response EC50_Determination EC₅₀ Determination Dose_Response->EC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis EC50_Determination->SAR_Analysis

Experimental Workflow for OR Characterization
Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are the gold standard for directly measuring the affinity of a ligand for a receptor.[19][20]

Principle: A radiolabeled ligand (a musk compound tagged with a radioactive isotope like ³H or ¹²⁵I) is incubated with a preparation of membranes from cells expressing the olfactory receptor of interest. The amount of radioligand bound to the receptor is then quantified. Competition binding assays, where a non-radiolabeled musk compound competes with the radioligand for binding, can be used to determine the affinity (Kᵢ) of the non-radiolabeled compound.[19]

Detailed Methodology: [19]

  • Membrane Preparation:

    • Cells expressing the target olfactory receptor are harvested and homogenized.

    • The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

  • Binding Reaction:

    • In a series of tubes, the membrane preparation is incubated with a fixed concentration of the radiolabeled musk compound.

    • For competition assays, increasing concentrations of the non-radiolabeled competitor musk compound are added.

    • Non-specific binding is determined by adding a high concentration of a non-radiolabeled ligand to a set of tubes.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For competition assays, the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

The study of the is a multidisciplinary field that combines biochemistry, molecular biology, and neuroscience. Understanding the biosynthetic pathways of natural musks provides opportunities for their sustainable production through biotechnological approaches. Furthermore, elucidating the molecular interactions between musk compounds and their olfactory receptors is crucial for the rational design of novel fragrance molecules and for a deeper understanding of the sense of smell. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals to advance the science of olfaction and fragrance development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxacyclohexadecen-2-one via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacyclohexadecen-2-one, a 16-membered macrocyclic lactone, is a key structural motif found in various natural products and is of significant interest in the fragrance industry for its musk-like scent.[1] Its synthesis has been a subject of extensive research, with ring-closing metathesis (RCM) emerging as a powerful and efficient methodology. RCM utilizes well-defined transition metal catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, to facilitate the formation of large rings from acyclic diene precursors.[1][2] This method offers high functional group tolerance and is often more efficient than traditional macrolactonization techniques.[3][4]

This document provides detailed application notes and protocols for the synthesis of this compound via RCM, intended for researchers in organic synthesis and drug development.

Reaction Principle: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is an intramolecular reaction that involves the formation of a cyclic olefin from an acyclic diene, with the concurrent release of a small volatile alkene, typically ethylene.[4][5] The reaction is catalyzed by ruthenium-based carbene complexes. The generally accepted mechanism, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the terminal alkenes of the diene precursor, leading to the formation of a metallacyclobutane intermediate.[5][6]

To favor the intramolecular RCM reaction over competing intermolecular polymerization (ADMET), the reaction is typically carried out under high-dilution conditions.[7]

Experimental Workflow

The overall workflow for the synthesis of this compound via RCM involves the synthesis of the acyclic diene precursor followed by the RCM reaction and subsequent purification of the macrocyclic product.

G cluster_0 Precursor Synthesis cluster_1 Ring-Closing Metathesis cluster_2 Purification A Unsaturated Acid C Esterification A->C B Unsaturated Alcohol B->C D Acyclic Diene Precursor C->D E High Dilution Setup D->E F Addition of Grubbs Catalyst E->F G Reaction Monitoring (TLC/GC) F->G H Crude this compound G->H I Ruthenium Scavenging H->I J Column Chromatography I->J K Pure this compound J->K

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical reaction conditions for the RCM synthesis of 16-membered macrocyclic lactones, providing a basis for comparison and optimization.

CatalystCatalyst Loading (mol%)Substrate Concentration (mM)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Grubbs I52.5Dichloromethane (B109758)45 (reflux)21~70-85[1]
Grubbs II1-52-10Toluene (B28343) or Dichloromethane40-804-24~80-95[3]
Hoveyda-Grubbs II1-52-10Toluene60-1104-24~85-98[3]

Experimental Protocols

Protocol 1: Synthesis of the Acyclic Diene Precursor (Undec-10-enoic acid pent-4-en-1-yl ester)

This protocol describes a representative synthesis of an acyclic diene precursor suitable for RCM to form a 16-membered ring.

Materials:

  • Undec-10-enoic acid

  • 4-Penten-1-ol (B13828)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of undec-10-enoic acid (1.0 eq) and 4-penten-1-ol (1.1 eq) in anhydrous dichloromethane, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane (B92381)/ethyl acetate (B1210297) gradient) to yield the pure acyclic diene precursor.

Protocol 2: Ring-Closing Metathesis to Synthesize this compound

This protocol details the RCM reaction to form the 16-membered macrocyclic lactone.

Materials:

  • Acyclic diene precursor (from Protocol 1)

  • Grubbs Catalyst (First or Second Generation) or Hoveyda-Grubbs Catalyst (Second Generation)[2]

  • Dichloromethane or Toluene (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and condenser

  • Silica gel for column chromatography

  • Ruthenium scavenger (e.g., activated carbon, lead tetraacetate)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a condenser under an inert atmosphere (Argon or Nitrogen).

  • Dissolve the acyclic diene precursor in anhydrous and degassed dichloromethane or toluene to a final concentration of approximately 2.5 mM.[1] High dilution is critical to favor the intramolecular cyclization.

  • Add the chosen Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%) to the solution.[1]

  • Heat the reaction mixture to reflux (e.g., 45 °C for dichloromethane) and stir for 4-24 hours.[1]

  • Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • To remove the ruthenium catalyst and byproducts, add a ruthenium scavenger such as activated carbon or a small amount of lead tetraacetate and stir for 1-2 hours. Alternatively, the crude product can be directly purified by column chromatography.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Catalytic Cycle of Ring-Closing Metathesis

The following diagram illustrates the catalytic cycle of RCM for the synthesis of this compound.

G cluster_0 Catalytic Cycle A [Ru]=CHR (Catalyst) C [2+2] Cycloaddition A->C B Diene Precursor B->C D Metallacyclobutane Intermediate C->D E [2+2] Cycloreversion D->E F Intermediate Carbene E->F G Intramolecular [2+2] Cycloaddition F->G H Macrocyclic Metallacyclobutane G->H I [2+2] Cycloreversion H->I J This compound I->J K [Ru]=CH2 I->K K->A Regeneration

References

Application Notes and Protocols: Baeyer-Villiger Oxidation for Macrocyclic Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Baeyer-Villiger (BV) oxidation is a powerful and versatile synthetic tool for the preparation of esters and lactones from ketones.[1][2][3][4] This reaction has found extensive application in the synthesis of complex natural products and pharmacologically active molecules, where the formation of a macrocyclic lactone is often a key step.[1][2] This document provides detailed application notes and protocols for the synthesis of macrocyclic lactones using both chemical and enzymatic Baeyer-Villiger oxidation methods.

Chemical Baeyer-Villiger Oxidation

The chemical Baeyer-Villiger oxidation typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid, to convert cyclic ketones into the corresponding lactones.[3][5] The reaction is highly regioselective, with the migratory aptitude of the adjacent carbon atoms determining the site of oxygen insertion. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[6][7]

Applications in Natural Product Synthesis

The Baeyer-Villiger oxidation has been instrumental in the total synthesis of various biologically active natural products. For instance, it has been a key step in the synthesis of anticancer agents and prostaglandins.[1][3]

A notable example is the synthesis of (-)-rasfonin (B1678817), where a regioselective Baeyer-Villiger oxidation of a 3-substituted cyclic ketone was achieved using m-CPBA in the presence of scandium(III) trifluoromethanesulfonate.[1]

Quantitative Data for Selected Chemical Baeyer-Villiger Oxidations
SubstrateOxidant/CatalystSolventTemp (°C)Time (h)ProductYield (%)ee (%)Reference
3-Substituted cyclic ketone (for (-)-rasfonin synthesis)m-CPBA, Sc(OTf)₃EtOAc--Lactone intermediate96-9993-97[1]
Ketone 85m-CPBA, NaOHDCM--Lactone 8690-[1]
Tetracyclic diketone 71m-CPBA, NaHCO₃---Lactone 7275-[1]
Cyclohexanone (B45756)Peracetic acidAcetone/Ethyl acetate (B1210297)--ε-Caprolactoneup to 90-[8]
CyclohexanonePotassium persulfate, 40% H₂SO₄AqueousRT24ε-Caprolactoneup to 100-[8]
Experimental Protocols

Protocol 1: General Procedure for m-CPBA Mediated Baeyer-Villiger Oxidation [9]

  • Dissolve the ketone (1.0 equivalent) in a suitable dry solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (EtOAc).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (typically 1.1 to 2.0 equivalents) portion-wise to the stirred solution.

  • If required, add a catalyst such as a Lewis acid (e.g., Sc(OTf)₃) or a base (e.g., NaHCO₃).[1]

  • Allow the reaction to warm to room temperature and stir for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.[9]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃).[9]

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography to obtain the desired lactone.[9]

Protocol 2: Baeyer-Villiger Oxidation using Hydrogen Peroxide and a Lewis Acid [5]

  • Dissolve the cyclic ketone in a suitable solvent.

  • Add a Lewis acid catalyst (e.g., Sn-zeolite beta).[5]

  • Add aqueous hydrogen peroxide (H₂O₂) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion.

  • Work-up the reaction mixture by quenching any remaining peroxide, followed by extraction and purification as described in Protocol 1.

Enzymatic Baeyer-Villiger Oxidation

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation with high levels of chemo-, regio-, and enantioselectivity.[10][11] These biocatalysts utilize molecular oxygen and a cofactor, typically NADPH, to insert an oxygen atom into a ketone substrate.[12] The use of BVMOs offers a green and sustainable alternative to chemical methods, often proceeding under mild reaction conditions.[8]

Chemoenzymatic Approaches

A powerful strategy involves the use of lipases to generate a peracid in situ, which then acts as the oxidant for the Baeyer-Villiger reaction. This chemoenzymatic approach avoids the need to handle potentially hazardous peracids directly.[13][14] Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the perhydrolysis of a carboxylic acid or an ester with hydrogen peroxide to form the corresponding peroxy acid.[13]

Quantitative Data for Selected Chemoenzymatic Baeyer-Villiger Oxidations
SubstrateEnzymeOxidant SystemSolventTemp (°C)Time (h)ProductConversion/Yield (%)Reference
CyclohexanoneImmobilized Trichosporon laibacchii lipaseUrea hydrogen peroxide-56.5-ε-Caprolactone98.06 (Yield)[15]
2-AdamantanoneCandida antarctica lipase B (CALB) immobilized on MWCNTs35% aq. H₂O₂, n-octanoic acidToluene2042-Adamantanone lactone92 (Conversion)[13]
Experimental Protocols

Protocol 3: Chemoenzymatic Baeyer-Villiger Oxidation using Immobilized Lipase [13]

  • To a reaction vessel, add the cyclic ketone (1 mmol), a suitable solvent (e.g., toluene), and the peracid precursor (e.g., n-octanoic acid).

  • Add the immobilized lipase (e.g., 0.080 g of CALB on MWCNTs).[13]

  • Initiate the reaction by adding an aqueous solution of hydrogen peroxide (e.g., 2 equivalents of 35% aq. H₂O₂).[13]

  • Stir the reaction mixture at a controlled temperature (e.g., 20 °C) for the specified duration (e.g., 4 hours).[13]

  • Monitor the reaction progress by GC or HPLC.

  • After the reaction, filter to recover the immobilized enzyme, which can be washed and reused.

  • Work-up the filtrate by washing with aqueous sodium bicarbonate and brine, followed by drying of the organic phase and solvent evaporation.

  • Purify the resulting lactone by column chromatography.

Visualized Workflows

General Workflow for Chemical Baeyer-Villiger Oxidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ketone in Solvent B Cool to 0 °C A->B C Add Oxidant (e.g., m-CPBA) B->C D Stir at RT C->D E Quench Reaction D->E F Extract with Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Macrocyclic Lactone H->I

Caption: Workflow for a typical chemical Baeyer-Villiger oxidation.

Catalytic Cycle of a Baeyer-Villiger Monooxygenase (BVMO)

G E_FAD E-FAD E_FADH E-FADH₂ E_FAD->E_FADH Reduction E_FADHOO E-FADHOO⁻ E_FADH->E_FADHOO Oxygenation NADP NADP⁺ E_FADH->NADP Criegee Criegee Intermediate E_FADHOO->Criegee Nucleophilic Attack Product Lactone + H₂O Criegee->Product Rearrangement Product->E_FAD Release NADPH NADPH + H⁺ NADPH->E_FAD O2 O₂ O2->E_FADH Ketone Ketone Ketone->E_FADHOO G cluster_peracid In Situ Peracid Generation cluster_bv Baeyer-Villiger Oxidation cluster_process Process A Carboxylic Acid + H₂O₂ C Peroxy Acid A->C Lipase B Lipase Catalyst B->C E Macrocyclic Lactone C->E D Cyclic Ketone D->E Peroxy Acid F Reaction Work-up E->F G Purification F->G H Final Product G->H

References

Analytical Techniques for Fragrance Compound Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of volatile and semi-volatile compounds are critical in the fragrance industry for quality control, product development, and regulatory compliance.[1][2] Fragrances are complex mixtures of natural essential oils and synthetic aroma compounds.[3][4] This document provides detailed application notes and experimental protocols for key analytical techniques used in the identification of fragrance compounds.

Key Analytical Techniques

The most prevalent and powerful technique for fragrance analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[2][5][6][7][8][9] This method separates the volatile compounds in a sample, which are then identified by their unique mass spectra.[3][6][9] To enhance the capabilities of GC-MS, various sample introduction and separation techniques are employed, including Headspace (HS) sampling, Solid-Phase Microextraction (SPME), and comprehensive two-dimensional gas chromatography (GCxGC).[10] Additionally, chiral analysis is crucial for differentiating between enantiomers of fragrance compounds, which can have distinct scents.[11][12] Sensory analysis and electronic noses provide complementary information about the perceived aroma.[2][13][14]

I. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone of fragrance analysis, enabling the separation, identification, and quantification of individual aroma molecules.[6][15]

Application Note:

GC-MS is utilized for several key purposes in the fragrance industry:

  • Reverse-engineering perfumes: Deconstructing the composition of existing fragrances.[6]

  • Essential oil analysis: Determining the chemical makeup of natural extracts.[6]

  • Quality control: Ensuring batch-to-batch consistency of fragrance formulations.[1][2][6]

  • Identification of unknown ingredients: Characterizing novel scent components.[6]

  • Regulatory compliance: Detecting and quantifying potential allergens or restricted substances.[1][8][16]

Experimental Protocol: General GC-MS Analysis of Fragrances

1. Sample Preparation:

  • Dilute the perfume or essential oil sample in a suitable solvent (e.g., ethanol, dichloromethane) to an appropriate concentration (e.g., 1-10% v/v).
  • For solid samples (e.g., creams, powders), perform a solvent extraction.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector.
  • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).[17]
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[17][18]
  • Injector Temperature: 250 °C.[16]
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 1-2 minutes.[16]
  • Ramp: Increase at a rate of 5-12 °C/min to 250-280 °C.[16]
  • Final hold: 2-5 minutes.[16]
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]
  • Ion Source Temperature: 220-230 °C.[17]
  • Transfer Line Temperature: 280 °C.[17]
  • Mass Range: m/z 35-400.[19]

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).[3]
  • Confirm identification using retention indices (Kovats indices).[7]
  • Quantify compounds using internal or external standards.

Logical Relationship: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fragrance Sample Dilution Dilution/Extraction Sample->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization MS Ionization Separation->Ionization Detection Mass Detection Ionization->Detection LibrarySearch Library Search Detection->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Report Quantification->Report

Caption: Workflow for GC-MS analysis of fragrance compounds.

II. Headspace (HS) and Solid-Phase Microextraction (SPME)

Headspace techniques are essential for analyzing the volatile compounds that are released from a product into the air, providing a profile of the scent as it is perceived by the consumer.[1][20] Dynamic headspace analysis involves purging the sample with an inert gas to collect volatiles onto a trap. Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile compounds from the headspace above a sample.[19][21]

Application Note:

HS-SPME-GC-MS is a highly sensitive method for:

  • Profiling the volatile organic compounds (VOCs) of perfumes, cosmetics, and other fragranced products.[19][22]

  • Studying the longevity and diffusion of fragrance components from skin.[19]

  • Analyzing the scent profile of flowers and other natural sources without damaging them.[20]

  • Detecting trace amounts of fragrance compounds in forensic applications.[22]

Experimental Protocol: HS-SPME-GC-MS of Fragrance Compounds

1. Sample Preparation:

  • Place a small amount of the sample (e.g., a few microliters of perfume, a piece of scented fabric) into a headspace vial.[17]
  • For liquid samples, adding salt (e.g., NaCl) can increase the volatility of the analytes.[17]
  • Seal the vial.

2. HS-SPME Procedure:

  • SPME Fiber: Select a fiber with a coating appropriate for the target analytes (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).
  • Incubation: Place the sealed vial in a heating block or autosampler and incubate at a specific temperature (e.g., 50-100 °C) for a set time (e.g., 5-10 minutes) to allow the volatiles to equilibrate in the headspace.[17][23]
  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.[17][23]

3. GC-MS Analysis:

  • Desorption: Insert the SPME fiber into the hot GC injector port (e.g., 250 °C) to desorb the analytes onto the column.[19] Desorption time is typically 2-15 minutes.[17][19]
  • GC-MS Conditions: Use similar conditions as described in the general GC-MS protocol.

Quantitative Data: HS-SPME-GC-MS Method Validation Parameters
ParameterTypical Value/RangeReference
Linearity (R²)> 0.99[17]
Limit of Detection (LOD)0.01 - 1.0 µg/L[17]
Limit of Quantification (LOQ)0.03 - 3.0 µg/L[17]
Precision (RSD%)< 15%[17]
Recovery80 - 120%[17]

Experimental Workflow: HS-SPME-GC-MS

SPME_Workflow cluster_spme HS-SPME cluster_gcms GC-MS Analysis SamplePrep Sample in Vial Incubation Incubation SamplePrep->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: HS-SPME-GC-MS experimental workflow.

III. Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is a powerful technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC.[10][24][25] It employs two columns with different stationary phases connected by a modulator, allowing for the separation of complex mixtures like fragrances into a two-dimensional chromatogram.[25][26]

Application Note:

GCxGC is particularly advantageous for:

  • Analysis of highly complex samples: Resolving co-eluting peaks that would overlap in a single-dimension separation.[10][24][26]

  • Increased sensitivity: The modulation process focuses the analytes, leading to sharper and more intense peaks.[24]

  • Structured chromatograms: Compounds of the same chemical class often appear in distinct regions of the 2D plot, facilitating identification.[25]

  • Untargeted profiling: Discovering minor and unexpected components in a fragrance.[10]

Experimental Protocol: GCxGC-MS/FID of Fragrances

1. Sample Preparation:

  • Prepare the sample as for conventional GC-MS analysis.

2. GCxGC Instrumentation and Conditions:

  • First Dimension (¹D) Column: Typically a non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[25]
  • Second Dimension (²D) Column: A shorter, more polar column (e.g., 1-2 m x 0.1 mm i.d., 0.1 µm film thickness).[25]
  • Modulator: A thermal or cryogenic modulator is used to trap, focus, and re-inject eluent from the first column to the second.[10][25]
  • Modulation Period: Typically 2-8 seconds.
  • Oven Temperature Program: A programmed temperature ramp is used for the primary oven. The secondary oven (if present) or the modulator is programmed independently.
  • Detector: A fast-acquisition detector is required, such as a Time-of-Flight Mass Spectrometer (TOF-MS) or a quadrupole MS in combination with a Flame Ionization Detector (FID) using a flow splitter.[10]

3. Data Analysis:

  • Specialized software is used to process the 2D chromatograms.
  • Compound identification is based on retention times in both dimensions and mass spectral data.

Logical Relationship: GC vs. GCxGC Separation

GC_vs_GCxGC cluster_gc Conventional GC cluster_gcxgc GCxGC GC_Input Complex Mixture GC_Column 1D Column GC_Input->GC_Column GC_Output 1D Chromatogram (Co-elution) GC_Column->GC_Output GCxGC_Input Complex Mixture Column1 1D Column GCxGC_Input->Column1 Modulator Modulator Column1->Modulator Column2 2D Column Modulator->Column2 GCxGC_Output 2D Chromatogram (Enhanced Separation) Column2->GCxGC_Output

Caption: Comparison of conventional GC and GCxGC separation.

IV. Chiral Analysis

Many fragrance compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[27] These enantiomers often have different odor properties.[11][12] Chiral analysis is therefore important for authenticity assessment and for understanding the sensory properties of a fragrance.[28][29]

Application Note:

Chiral GC is used to:

  • Determine the enantiomeric ratio of chiral fragrance compounds: This can indicate the origin (natural vs. synthetic) of an ingredient.[28][29]

  • Authenticate essential oils: The enantiomeric distribution of certain compounds is characteristic of a specific plant source.[28]

  • Control the synthesis of chiral fragrance molecules: Ensuring the desired enantiomer is produced.[12]

Experimental Protocol: Chiral GC-MS Analysis

1. Sample Preparation:

  • Prepare the sample as for conventional GC-MS.

2. Chiral GC Instrumentation and Conditions:

  • Column: A chiral stationary phase is required, often based on derivatized cyclodextrins (e.g., Rt-βDEXsm).[27]
  • GC-MS Conditions: The temperature program may need to be optimized to achieve enantiomeric separation. Slower temperature ramps are often beneficial.

3. Data Analysis:

  • Identify the enantiomers based on their retention times.
  • Calculate the enantiomeric excess (% ee) or enantiomeric ratio.

V. Sensory Analysis and Electronic Noses

While instrumental techniques provide detailed chemical information, sensory analysis by trained human panels remains crucial for evaluating the overall aroma profile of a fragrance.[2][14] Electronic noses (e-noses) are instruments equipped with an array of chemical sensors that can provide a "fingerprint" of a scent, attempting to mimic the human olfactory system.[5][30][31][32]

Application Note:
  • Sensory Analysis: Used for descriptive analysis (characterizing perceptions) and discriminative analysis (comparing samples).[14] It is essential for understanding consumer preference.[2]

Signaling Pathway: Human Olfaction vs. Electronic Nose

Olfaction_vs_ENose cluster_human Human Olfaction cluster_enose Electronic Nose Odorants Odorant Molecules Receptors Olfactory Receptors Odorants->Receptors Signal Neural Signals Receptors->Signal Brain Brain (Perception) Signal->Brain Volatiles Volatile Compounds SensorArray Sensor Array Volatiles->SensorArray Pattern Signal Pattern SensorArray->Pattern AI AI/Pattern Recognition Pattern->AI

Caption: Comparison of human olfaction and electronic nose signaling.

References

Application Note: Analysis of Oxacyclohexadecen-2-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Oxacyclohexadecen-2-one, commercially known as Habanolide® or Globalide, is a synthetic macrocyclic musk widely used as a fragrance ingredient in fine fragrances, cosmetics, and other consumer products.[1][2][3] Its powerful and elegant musky scent, combined with high tenacity, makes it a valuable component in perfumery.[2][3] Accurate and reliable quantification of this compound is essential for quality control, formulation development, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for identifying and quantifying volatile and semi-volatile compounds like this compound in complex matrices.[4][5] This document provides a detailed protocol for its analysis.

2. Principle of the Method

This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with a stationary phase. The separated compound then enters a Mass Spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for definitive identification. For quantification, the instrument can be operated in Selective Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.

3. Experimental Protocol

This protocol is designed for the analysis of this compound in a cosmetic matrix (e.g., a lotion or perfume).

3.1. Materials and Reagents

  • Solvents: Methanol (B129727), Hexane (B92381), Dichloromethane (HPLC or GC grade)

  • Reagents: Sodium chloride (NaCl, analytical grade)

  • Standards: Analytical standard of this compound (CAS No. 34902-57-3 or 111879-80-2)[6][7][8]

  • Internal Standard (IS): A compound not expected in the sample, e.g., Musk Ketone or a suitable stable isotope-labeled analogue.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa, centrifuge tubes.

  • Equipment: Vortex mixer, centrifuge, analytical balance, nitrogen evaporator.

3.2. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution in a suitable solvent like hexane. Spike each standard with the internal standard to a constant final concentration (e.g., 5 µg/mL).

3.3. Sample Preparation (Liquid-Liquid Extraction)

Sample preparation is a critical step to isolate the analyte from complex matrices.[4][9]

  • Sample Aliquoting: Accurately weigh approximately 1 g of the cosmetic sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard stock solution to the sample.

  • Extraction: Add 5 mL of hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing. For certain matrices, adding NaCl can help break emulsions.

  • Phase Separation: Centrifuge the mixture at 3500 rpm for 5 minutes to separate the organic and aqueous/solid phases.[10]

  • Collection: Carefully transfer the upper organic (hexane) layer to a clean vial using a glass Pasteur pipette.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) twice more, combining the hexane extracts.

  • Concentration: Evaporate the combined extracts to a final volume of approximately 1 mL under a gentle stream of nitrogen.

  • Final Preparation: Transfer the final extract into a 1.5 mL autosampler vial for GC-MS analysis.

4. GC-MS Analysis

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

Parameter Typical Setting
Gas Chromatograph
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[11][12]
Injector Splitless Mode
Injector Temperature 250 °C[11][13]
Carrier Gas Helium, constant flow at 1.0 mL/min[11][12]
Oven Program Initial 100 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 10 min)[11]
Injection Volume 1 µL
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Ion Source Temperature 230 °C[11][12]
Transfer Line Temp. 280 °C[12]
Acquisition Mode Full Scan (m/z 50-300) for identification; SIM for quantification

5. Data Presentation and Quantification

5.1. Identification

The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a known analytical standard.

5.2. Quantitative Analysis

For quantification, operate the mass spectrometer in Selective Ion Monitoring (SIM) mode. The molecular weight of this compound (C₁₅H₂₆O₂) is approximately 238.37 g/mol .[1][7] Key ions should be selected based on the mass spectrum of the standard.

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compoundTo be determined238 (M⁺)9867
Internal StandardTo be determinedTo be determinedTo be determinedTo be determined
(Note: The specific ions and retention time must be confirmed experimentally by injecting a pure standard.)

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of this compound in the samples is then calculated from this curve.

6. Visualized Workflows

The following diagrams illustrate the logical flow of the analytical protocol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (e.g., 1g cosmetic) Spike_IS 2. Spike Internal Standard (IS) Sample->Spike_IS Extract 3. Liquid-Liquid Extraction (Hexane) Spike_IS->Extract Concentrate 4. Concentrate Under Nitrogen Extract->Concentrate Inject 5. Inject 1 µL into GC-MS System Concentrate->Inject Standards Prepare Calibration Standards (0.1-25 µg/mL) Calibrate 9. Build Calibration Curve Standards->Calibrate Separate 6. GC Separation (DB-5ms column) Inject->Separate Detect 7. MS Detection (EI, Scan/SIM) Separate->Detect Identify 8. Peak Identification (RT & Mass Spectrum) Detect->Identify Quantify 10. Quantify Analyte Concentration Identify->Quantify Calibrate->Quantify Report 11. Final Report Quantify->Report

Caption: Overall workflow for GC-MS analysis of this compound.

LLE_Workflow start Start: 1g Sample in Centrifuge Tube add_is Add Internal Standard start->add_is add_hex Add 5 mL Hexane add_is->add_hex vortex Vortex 2 min add_hex->vortex centrifuge Centrifuge 5 min @ 3500 rpm vortex->centrifuge collect Collect Hexane Layer centrifuge->collect repeat_node Repeat Extraction 2x (Combine Extracts) collect->repeat_node evaporate Evaporate to ~1 mL Under N₂ repeat_node->evaporate end Ready for GC-MS Injection evaporate->end

Caption: Detailed sample preparation workflow using Liquid-Liquid Extraction.

References

Application Notes and Protocols for the Purification of Synthetic Musks via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic musks are a class of fragrant chemical compounds used extensively in perfumes, cosmetics, and detergents. Their production often results in complex mixtures containing the desired product, isomers, and reaction by-products. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the purification of these complex mixtures, enabling the isolation of high-purity synthetic musks for research, development, and quality control purposes. This document provides detailed application notes and protocols for the purification of synthetic musks, with a focus on polycyclic musks, a widely used class of these compounds.

Principles of Purification

The purification of synthetic musks by HPLC and SFC is primarily based on their lipophilic (hydrophobic) nature. Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific musk compound and the impurities to be removed. Chiral HPLC and SFC are particularly important for the separation of enantiomers of polycyclic musks, as individual enantiomers can exhibit different odor profiles and biological activities.

Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). Non-polar compounds, such as synthetic musks, elute faster, while more polar impurities are retained longer.

Reversed-Phase Chromatography: This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile/water). The hydrophobic synthetic musks are strongly retained on the column and are eluted by increasing the proportion of the organic solvent in the mobile phase.

Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of a polar organic co-solvent (e.g., methanol (B129727) or ethanol). It is a "greener" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. SFC is particularly well-suited for the preparative purification of chiral compounds.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC and SFC Purification

A crucial step for successful purification is the appropriate preparation of the crude synthetic musk sample. The goal is to remove particulates and highly polar or non-polar impurities that could interfere with the chromatographic separation or damage the column.

Method: Solid-Phase Extraction (SPE)

  • Select SPE Cartridge: For the cleanup of lipophilic synthetic musks from a reaction mixture, a normal-phase sorbent like Florisil® or silica (B1680970) is often effective at removing polar impurities.

  • Condition the Cartridge: Pre-wash the SPE cartridge with 10 mL of the elution solvent (e.g., dichloromethane), followed by 10 mL of the loading solvent (e.g., n-hexane).

  • Load the Sample: Dissolve the crude synthetic musk in a minimal amount of the loading solvent and apply it to the conditioned cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., n-hexane) to elute very non-polar impurities while retaining the musk compounds.

  • Elute: Elute the synthetic musks with a stronger solvent, such as dichloromethane.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase to be used for the HPLC or SFC purification.

Protocol 2: Analytical Method Development and Preparative Scale-Up for Achiral Purification by Reversed-Phase HPLC

This protocol outlines the steps for developing an analytical method and scaling it up for the preparative purification of a synthetic musk.

1. Analytical Method Development

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 50% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL of a 1 mg/mL sample solution.

2. Method Optimization

  • Adjust the gradient to achieve good resolution between the target musk peak and its impurities. A shallower gradient around the elution time of the target compound will improve separation.

3. Preparative Scale-Up

  • Column: Select a preparative C18 column with the same stationary phase chemistry and particle size as the analytical column (e.g., 21.2 x 250 mm, 5 µm).

  • Calculate the Scaling Factor:

    • Scaling Factor = (ID_prep / ID_analyt)^2

    • Where ID_prep is the inner diameter of the preparative column and ID_analyt is the inner diameter of the analytical column.

  • Adjust Flow Rate:

    • Flow_prep = Flow_analyt * Scaling Factor

  • Adjust Injection Volume and Sample Load:

    • The injection volume and the mass of sample loaded can be increased proportionally to the scaling factor. Start with a conservative load and increase it incrementally to determine the maximum loading capacity while maintaining the desired purity.

  • Fraction Collection: Collect the eluent corresponding to the target peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity. Pool the fractions that meet the desired purity specification.

Protocol 3: Chiral Purification of Polycyclic Musk Enantiomers by Supercritical Fluid Chromatography (SFC)

This protocol is based on methods developed for the chiral separation of other fragrance compounds and is expected to be a good starting point for synthetic musks.

1. Analytical Method Development (Chiral SFC)

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series).

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier), typically methanol or ethanol.

  • Isocratic Elution: Start with a screening of different co-solvent percentages (e.g., 5%, 10%, 15%, 20% methanol in CO2).

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 10-15 MPa.

  • Temperature: 35-40 °C.

  • Detection: UV at 220 nm.

2. Preparative Scale-Up (Chiral SFC)

  • Column: A preparative version of the analytical chiral column that provided the best separation.

  • Flow Rate and Sample Load: Scale up the flow rate and sample load based on the column dimensions, similar to the HPLC scale-up. Due to the lower viscosity of the mobile phase in SFC, higher flow rates can often be used.

  • Stacked Injections: To increase throughput, once the isocratic method is optimized, stacked injections can be performed where subsequent injections are made before the previous run is complete.

  • Fraction Collection: Utilize a fraction collector designed for SFC that can handle the depressurization of the CO2.

  • Purity and Enantiomeric Excess Analysis: Analyze the collected fractions by analytical chiral SFC to determine the purity and enantiomeric excess (e.e.) of each enantiomer.

Data Presentation

Table 1: Typical Analytical and Preparative HPLC Parameters for Achiral Purification of Synthetic Musks.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-100% B in 20 min50-100% B in 20 min
Flow Rate 1.0 mL/min~21 mL/min
Injection Volume 10 µLUp to several mL
Sample Load ~10 µg50-100 mg (or higher)
Detection UV @ 220 nmUV @ 220 nm

Table 2: Typical Analytical and Preparative SFC Parameters for Chiral Purification of Polycyclic Musks.

ParameterAnalytical SFCPreparative SFC
Column Chiral (e.g., CHIRALPAK®), 4.6 x 250 mm, 5 µmChiral (e.g., CHIRALPAK®), 21.2 x 250 mm, 5 µm
Mobile Phase CO2 / MethanolCO2 / Methanol
Composition 80:20 (v/v)80:20 (v/v)
Flow Rate 3 mL/min~63 mL/min
Back Pressure 15 MPa15 MPa
Temperature 40 °C40 °C
Sample Load ~50 µg10-50 mg per injection
Detection UV @ 220 nmUV @ 220 nm

Visualization of Workflows

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_scaleup Preparative Purification Crude_Sample Crude Synthetic Musk SPE Solid-Phase Extraction (SPE) Crude_Sample->SPE Dissolve and Load Purified_Sample Prepared Sample SPE->Purified_Sample Elute and Evaporate Analytical_HPLC Analytical HPLC Method Development Purified_Sample->Analytical_HPLC Optimized_Method Optimized Analytical Method Analytical_HPLC->Optimized_Method Prep_HPLC Preparative HPLC Scale-Up Optimized_Method->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pure_Musk High-Purity Synthetic Musk Purity_Analysis->Pure_Musk

Caption: Workflow for HPLC Purification of Synthetic Musks.

SFC_Purification_Workflow cluster_screening Analytical Screening cluster_prep_sfc Preparative Purification cluster_analysis Analysis Racemic_Musk Racemic Synthetic Musk Chiral_SFC_Screening Analytical Chiral SFC Screening Racemic_Musk->Chiral_SFC_Screening Optimal_Conditions Optimal Chiral Separation Conditions Chiral_SFC_Screening->Optimal_Conditions Prep_SFC Preparative Chiral SFC Optimal_Conditions->Prep_SFC Stacked_Injections Stacked Injections (Optional) Prep_SFC->Stacked_Injections Fraction_Collection_SFC Fraction Collection Stacked_Injections->Fraction_Collection_SFC Purity_EE_Analysis Purity and Enantiomeric Excess (e.e.) Analysis Fraction_Collection_SFC->Purity_EE_Analysis Analyze Fractions Enantiomer_1 Pure Enantiomer 1 Purity_EE_Analysis->Enantiomer_1 Enantiomer_2 Pure Enantiomer 2 Purity_EE_Analysis->Enantiomer_2

Caption: Workflow for Chiral SFC Purification of Synthetic Musks.

Application Note: NMR Spectroscopic Characterization of Habanolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular Structure

Habanolide is chemically known as (12E)-oxacyclohexadec-12-en-2-one. The numbering of the atoms for the purpose of NMR assignment is provided below.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Habanolide. These predictions are based on the analysis of its functional groups and comparison with similar macrocyclic structures.

Table 1: Predicted ¹H NMR Chemical Shifts for Habanolide

PositionPredicted δ (ppm)MultiplicityPredicted J (Hz)
32.3 - 2.5t7.0
4, 5, 6, 7, 8, 9, 101.2 - 1.7m-
112.0 - 2.2m-
125.3 - 5.5m-
135.3 - 5.5m-
142.0 - 2.2m-
154.1 - 4.3t6.5
16 (CH₃)Not Applicable--

Table 2: Predicted ¹³C NMR Chemical Shifts for Habanolide

PositionPredicted δ (ppm)
1 (C=O)170 - 175
2Not Applicable
330 - 35
4, 5, 6, 7, 8, 9, 1020 - 30
1130 - 35
12125 - 135
13125 - 135
1430 - 35
1560 - 65
16 (CH₃)Not Applicable

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to yield high-quality spectra for the structural elucidation of Habanolide.

1. Sample Preparation

  • Sample: Habanolide (approximately 5-10 mg)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) is a common choice for similar compounds.

  • Procedure:

    • Accurately weigh the Habanolide sample into a clean, dry NMR tube.

    • Add the deuterated solvent to the NMR tube.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

    • Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

2. 1D NMR Spectroscopy (¹H and ¹³C)

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[2]

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.[2]

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).[2]

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.[2]

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) couplings, revealing adjacent protons in the molecule.

    • Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse Sequence: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Sequence: Standard HMBC experiment (e.g., hmbcgplpndqf).

4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Perform baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integrate the ¹H NMR signals.

  • Analyze the 2D spectra to establish correlations and assign all proton and carbon signals.

Visualizations

Workflow for NMR-based Structural Elucidation of Habanolide

The following diagram illustrates the logical workflow for characterizing Habanolide using a suite of NMR experiments.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Habanolide Habanolide Sample NMR_Sample NMR Sample Habanolide->NMR_Sample Dissolve Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Sample NMR_Spectrometer NMR Spectrometer NMR_Sample->NMR_Spectrometer OneD_NMR 1H NMR 13C NMR NMR_Spectrometer->OneD_NMR 1D Experiments TwoD_NMR COSY HSQC HMBC NMR_Spectrometer->TwoD_NMR 2D Experiments Data_Processing Data Processing (FT, Phasing, Referencing) OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Structure_Elucidation Structure Elucidation (Signal Assignment, Correlation Analysis) Data_Processing->Structure_Elucidation Final_Structure Confirmed Structure of Habanolide Structure_Elucidation->Final_Structure

Caption: Workflow for the structural elucidation of Habanolide using NMR spectroscopy.

Key 2D NMR Correlations for Habanolide Structure Confirmation

This diagram visualizes the key through-bond correlations (COSY and HMBC) that would be expected and used to confirm the structure of Habanolide.

Habanolide_Correlations cluster_structure Habanolide Structure cluster_correlations Key Correlations C1 C1 (O=C) O2 O2 C1->O2 C15 C15 O2->C15 C3 C3 C11 C11 C12 C12 (=CH) C12->C11 C13 C13 (HC=) C13->C12 C14 C14 C14->C13 C15->C14 H3 H3 H3->C1 HMBC H11 H11 H11->C12 HMBC H11->C13 HMBC H12 H12 H11->H12 COSY H13 H13 H12->H13 COSY H14 H14 H13->H14 COSY H14->C12 HMBC H14->C13 HMBC H15 H15 H14->H15 COSY H15->C1 HMBC

References

Application Notes and Protocols for Investigating the Antiparasitic Activity of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic lactones (MLs) are a cornerstone of parasite control in veterinary and human medicine, valued for their broad-spectrum activity against both endoparasites (nematodes) and ectoparasites (insects, ticks, and mites).[1][2][3] This class of drugs, derived from fermentation products of the soil actinomycete Streptomyces avermitilis, includes two main families: the avermectins (e.g., ivermectin, doramectin, eprinomectin, and selamectin) and the milbemycins (e.g., moxidectin (B1677422) and milbemycin oxime).[1][4][5] Their unique endectocidal properties, high potency at low dosages, and favorable safety profiles have made them indispensable for improving animal welfare and productivity.[1][4] However, the extensive use of MLs has led to the emergence of drug-resistant parasite populations, necessitating ongoing research to understand their mechanisms of action, optimize their use, and develop novel derivatives.[1][2][3]

These application notes provide a comprehensive overview of the antiparasitic activity of macrocyclic lactones, detailed experimental protocols for their evaluation, and a summary of their efficacy.

Mechanism of Action

The primary mechanism of action of macrocyclic lactones involves their high-affinity binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][6][7] This interaction triggers a slow and essentially irreversible opening of the channels, leading to an influx of chloride ions.[1][7] The resulting hyperpolarization of the cell membrane silences the neuron or muscle cell, causing pharyngeal paralysis and disruption of somatic musculature, ultimately leading to the death of the parasite.[1][6] Mammals are generally not susceptible to the antiparasitic effects of MLs at therapeutic doses because they lack GluCls; the primary neurotransmitter-gated chloride channels in vertebrates are GABA-gated and glycine-gated channels, to which MLs have a much lower affinity.[5]

Mechanism of Action of Macrocyclic Lactones ML Macrocyclic Lactone GluCl Glutamate-Gated Chloride Channel (GluCl) (in parasite nerve/muscle cell) ML->GluCl Binds to Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Opens channel for influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis (Pharyngeal and Somatic) Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Results in Fecal Egg Count Reduction Test (FECRT) Workflow Start Start Animal_Selection Select Infected Animals (e.g., sheep, goats) Start->Animal_Selection Randomization Randomize into Treatment & Control Groups Animal_Selection->Randomization Day_0_Fecal Day 0: Collect Fecal Samples (Baseline EPG) Randomization->Day_0_Fecal Treatment Administer Macrocyclic Lactone (Treatment Group Only) Day_0_Fecal->Treatment Day_14_Fecal Day 14: Collect Fecal Samples Treatment->Day_14_Fecal Egg_Count Perform Fecal Egg Counts (McMaster Technique) Day_14_Fecal->Egg_Count Calculation Calculate % Efficacy Egg_Count->Calculation End End Calculation->End

References

Application Notes and Protocols for the Formulation of Habanolide in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Habanolide, a widely used macrocyclic musk, in various consumer products. It includes information on its physicochemical properties, recommended usage levels, stability, and performance characteristics. Furthermore, detailed experimental protocols for stability testing, performance evaluation, and sensory analysis are provided to guide researchers in their formulation development.

Introduction to Habanolide

Habanolide® is a synthetic macrocyclic musk prized for its elegant, warm, and slightly woody-metallic scent profile.[1] It is a highly valued ingredient in the fragrance industry for its excellent substantivity, fixative properties, and its ability to impart a long-lasting, clean, and sensual character to a wide range of products.[2][3] Its versatility allows for its use in fine fragrances, personal care items, and household products.[2][3]

Physicochemical Properties of Habanolide

A thorough understanding of Habanolide's physicochemical properties is crucial for its effective formulation.

PropertyValueReference
Chemical Name Oxacyclohexadec-12-en-2-one[1]
CAS Number 111879-80-2[2]
Molecular Formula C₁₅H₂₆O₂[4]
Molecular Weight 238.37 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Odor Profile Elegant, substantive, warm, slightly woody, metallic "hot iron" nuances[1][5]
Odor Threshold ~0.04 µg/L in air[4]
Vapor Pressure 0.00003 Pa at 20°C[1]
Log P (measured) 5.45[1]
Flash Point >100°C[1]
Tenacity on Smelling Strip > 400 hours (approximately 2 weeks)[1][5]

Applications and Recommended Usage Levels

Habanolide is a versatile ingredient suitable for a wide array of consumer products. Its high stability and substantivity make it particularly effective in rinse-off applications.

Product CategoryRecommended Concentration Range (%)Key BenefitsReferences
Fine Fragrance (Eau de Parfum, Eau de Toilette) 0.5 - 5.0Fixative, enhances longevity, adds a modern, clean musk note[4]
Personal Care
Lotions and Creams0.1 - 1.0Provides a long-lasting, subtle clean scent on the skin[2]
Shampoos and Conditioners0.2 - 1.0Excellent substantivity on hair, provides a lingering fresh fragrance[6][7]
Soaps (Bar and Liquid)0.5 - 2.0High stability in alkaline conditions, delivers a clean, fresh scent[6][7]
Antiperspirants and Deodorants0.2 - 1.0Masks base odors, provides a long-lasting feeling of freshness[7]
Household Products
Fabric Softeners0.1 - 0.5Excellent substantivity on fabrics, provides a "blooming" effect on dry cloth[4]
Laundry Detergents0.05 - 0.3Stable in formulation, delivers a clean and fresh scent to laundered clothes[4][7]
All-Purpose Cleaners0.05 - 0.2Masks chemical odors, leaves a pleasant, lingering freshness on surfaces[6]
Candles1.0 - 5.0Good performance in wax, provides a warm, clean ambiance[7]

Experimental Protocols

The following section details key experimental protocols for evaluating the performance and stability of Habanolide in consumer product formulations.

Objective: To assess the chemical and physical stability of Habanolide in a given consumer product formulation under various stress conditions.

Materials:

  • Habanolide

  • Product base (e.g., lotion, shampoo, detergent)

  • Control sample (product base without Habanolide)

  • Glass vials with airtight seals

  • Oven capable of maintaining 40°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • Freezer capable of maintaining -10°C ± 2°C

  • UV light chamber

  • pH meter

  • Viscometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol:

  • Sample Preparation: Prepare samples of the product base containing Habanolide at the desired concentration. Also, prepare a control sample of the base without Habanolide.

  • Storage Conditions:

    • Accelerated Stability (High Temperature): Store samples at 40°C for 1, 2, and 3 months.

    • Freeze-Thaw Cycling: Subject samples to three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.

    • Light Exposure: Expose samples in UV-transparent packaging to a controlled UV light source.

    • Real-Time Stability: Store samples under normal conditions (room temperature, protected from light) for the duration of the product's intended shelf life (e.g., 12, 24, 36 months).

  • Evaluation: At each time point, evaluate the samples for the following parameters and compare them to the initial samples and the control:

    • Physical Properties: Color, clarity, viscosity, and phase separation.

    • Chemical Properties: pH of the product base.

    • Odor Profile: Sensory evaluation of the fragrance intensity and character by a trained panel.

    • Habanolide Concentration: Quantify the concentration of Habanolide using a validated GC-MS method. This involves solvent extraction of the fragrance from the product matrix followed by chromatographic analysis.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_eval Evaluation at Time Points Prep Prepare Product with Habanolide and Control Samples Accelerated Accelerated Stability (40°C) Prep->Accelerated Distribute Samples FreezeThaw Freeze-Thaw Cycling (-10°C to 25°C) Prep->FreezeThaw Distribute Samples Light Light Exposure (UV Chamber) Prep->Light Distribute Samples RealTime Real-Time Stability (Room Temperature) Prep->RealTime Distribute Samples Physical Physical Properties (Color, Viscosity) Accelerated->Physical Evaluate at 1, 2, 3 months Chemical Chemical Properties (pH) Accelerated->Chemical Evaluate at 1, 2, 3 months Sensory Sensory Evaluation (Odor Profile) Accelerated->Sensory Evaluate at 1, 2, 3 months GCMS GC-MS Analysis (Habanolide Concentration) Accelerated->GCMS Evaluate at 1, 2, 3 months FreezeThaw->Physical Evaluate after 3 cycles FreezeThaw->Chemical Evaluate after 3 cycles FreezeThaw->Sensory Evaluate after 3 cycles FreezeThaw->GCMS Evaluate after 3 cycles Light->Physical Evaluate at set intervals Light->Chemical Evaluate at set intervals Light->Sensory Evaluate at set intervals Light->GCMS Evaluate at set intervals RealTime->Physical Evaluate at 12, 24, 36 months RealTime->Chemical Evaluate at 12, 24, 36 months RealTime->Sensory Evaluate at 12, 24, 36 months RealTime->GCMS Evaluate at 12, 24, 36 months

Figure 1: Workflow for Fragrance Stability Testing.

Objective: To quantify the amount of Habanolide that remains on fabric after a washing and rinsing cycle and to assess its sensory impact over time.

Materials:

  • Standard laundry detergent base

  • Habanolide

  • Standard fabric swatches (e.g., cotton, polyester)

  • Washing machine with standardized cycles

  • Solvent for extraction (e.g., ethanol (B145695) or hexane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Trained sensory panel

Protocol:

  • Washing Cycle:

    • Prepare a detergent solution with a known concentration of Habanolide.

    • Wash pre-weighed fabric swatches in the detergent solution under standardized conditions (e.g., water temperature, wash cycle duration, water hardness).

    • Rinse the swatches thoroughly.

    • Air-dry the swatches in a controlled environment.

  • Instrumental Analysis (GC-MS):

    • Cut a portion of the dried fabric swatch and weigh it.

    • Extract the Habanolide from the fabric using a suitable solvent in a sealed vial, potentially with sonication to improve extraction efficiency.

    • Analyze the solvent extract using a calibrated GC-MS method to determine the concentration of Habanolide.

    • Calculate the amount of Habanolide retained per gram of fabric.

  • Sensory Analysis:

    • Present the dried fabric swatches to a trained sensory panel at different time intervals (e.g., immediately after drying, 24 hours, 48 hours, and 1 week).

    • The panel should rate the intensity of the musk odor on a labeled magnitude scale.

    • Record and statistically analyze the sensory data to determine the odor longevity.

G cluster_wash Washing and Drying cluster_analysis Performance Analysis cluster_instrumental GC-MS Quantification cluster_sensory Sensory Panel Evaluation Wash Wash Fabric Swatches with Habanolide-Dosed Detergent Dry Air-Dry Swatches in a Controlled Environment Wash->Dry Instrumental Instrumental Analysis Dry->Instrumental Sensory Sensory Analysis Dry->Sensory Extract Solvent Extraction of Habanolide from Fabric Instrumental->Extract Evaluate Panelists Evaluate Odor Intensity on Fabric Over Time Sensory->Evaluate Analyze GC-MS Analysis of Extract Extract->Analyze Quantify Quantify Habanolide per Gram of Fabric Analyze->Quantify Data Record and Analyze Sensory Data Evaluate->Data

Figure 2: Workflow for Fabric Substantivity Evaluation.

Olfactory Signaling Pathway for Musk Compounds

The perception of musk odors, including Habanolide, is initiated by the binding of the odorant molecule to specific olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). For many musk compounds, the human olfactory receptor OR5AN1 has been identified as a key receptor. The binding of a musk molecule to its receptor triggers a signal transduction cascade, leading to the perception of the characteristic musk scent.

The generalized signaling pathway is as follows:

  • Binding: A musk molecule, such as Habanolide, binds to a specific olfactory receptor (e.g., OR5AN1) on the surface of an olfactory sensory neuron.

  • G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of these channels allows an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the neuron.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the musk odor.

G cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space cluster_brain Signal to Brain Habanolide Habanolide (Musk Odorant) OR Olfactory Receptor (e.g., OR5AN1) Habanolide->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts CNG CNG Ion Channel ActionPotential Action Potential Generation CNG->ActionPotential Causes Depolarization ATP ATP ATP->AC cAMP->CNG Opens Na_Ca_in Na⁺, Ca²⁺ influx Na_Ca_in->CNG Signal Signal Transmitted to Olfactory Bulb ActionPotential->Signal Perception Odor Perception Signal->Perception

Figure 3: Musk Olfactory Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Macrocyclic Musks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of macrocyclic musks.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Macrocycle

Low yields are a common hurdle in macrocyclization, often stemming from competition between the desired intramolecular reaction and undesired intermolecular side reactions.[1]

Potential Cause Troubleshooting Steps
Intermolecular Reactions Dominating (Oligomerization/Polymerization) Employ the high-dilution principle by slowly adding the linear precursor to a large volume of solvent using a syringe pump.[1][2] This maintains a low precursor concentration, kinetically favoring the intramolecular cyclization.
Suboptimal Reaction Temperature Screen a range of temperatures to find the optimal balance. Higher temperatures may be needed for enthalpically challenging reactions, but for entropically challenging macrocyclizations, they might promote side reactions.[1]
Steric Hindrance If possible, redesign the linear precursor to minimize bulky functional groups near the reaction sites that could sterically hinder cyclization.[1]
Catalyst Inactivity or Deactivation (for catalyst-driven reactions like RCM) Ensure the substrate is free of catalyst poisons (e.g., sulfur or phosphine-containing compounds).[3] Use fresh, high-quality catalyst and thoroughly degas the solvent to remove oxygen, which can deactivate many catalysts.[3]

Troubleshooting Workflow for Low Macrocycle Yield

Low_Yield_Troubleshooting start Low Macrocycle Yield check_oligomers Analyze byproduct profile. High levels of oligomers? start->check_oligomers implement_high_dilution Implement/Optimize High-Dilution Conditions (e.g., slow addition) check_oligomers->implement_high_dilution Yes check_reaction_conditions Review Reaction Conditions. Suboptimal? check_oligomers->check_reaction_conditions No end_point Improved Yield implement_high_dilution->end_point optimize_temp Optimize Temperature check_reaction_conditions->optimize_temp Yes check_catalyst Catalyst-driven reaction? (e.g., RCM) check_reaction_conditions->check_catalyst No optimize_temp->end_point check_catalyst_activity Verify Catalyst Activity: - Use fresh catalyst - Purify substrate - Degas solvent check_catalyst->check_catalyst_activity Yes redesign_precursor Consider Precursor Redesign to reduce steric hindrance check_catalyst->redesign_precursor No check_catalyst_activity->end_point redesign_precursor->end_point

Caption: A decision tree for troubleshooting low yields in macrocyclization reactions.

Issue 2: High Levels of Oligomers and Polymers

The formation of linear and cyclic oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.[1]

Potential Cause Troubleshooting Steps
High Concentration of Precursor The most effective strategy is to maintain pseudo-dilution conditions.[1] This can be achieved by the slow, controlled addition of the linear precursor(s) to the reaction vessel, ensuring the instantaneous concentration remains extremely low.[2][3]
Unfavorable Precursor Conformation Utilize a template-directed synthesis approach. A metal ion or other molecule can pre-organize the linear precursor into a conformation that favors intramolecular cyclization over intermolecular reactions.[1]

Issue 3: Sluggish or Failed Ring-Closing Metathesis (RCM) Reaction

RCM is a powerful method for macrocycle synthesis, but its success is highly dependent on the catalyst's activity and reaction conditions.[3][4]

Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure substrates are meticulously purified to remove any potential catalyst poisons. Use fresh, high-quality Grubbs' or other ruthenium-based catalysts.[3] Solvents like dichloromethane (B109758) or toluene (B28343) should be dry and thoroughly degassed to remove oxygen.[3]
Poor Substrate Conformation The entropic barrier for cyclization can be high for long, flexible chains. The introduction of certain structural elements or functional groups can help pre-organize the molecule into a conformation more suitable for cyclization.[3]
Inappropriate Solvent The choice of solvent can impact both the reaction rate and catalyst stability. Dichloromethane and toluene are commonly used and should be evaluated.[3] For some systems, non-chlorinated solvents may be preferred for a more environmentally friendly process.[5]

Frequently Asked Questions (FAQs)

Q1: What is the "high-dilution principle" and why is it critical for macrocyclization?

The high-dilution principle is a foundational strategy in the synthesis of macrocycles.[2] It is designed to favor the desired intramolecular ring-closing reaction over competing intermolecular polymerization.[2][6] By maintaining a very low concentration of the linear precursor in the reaction mixture, the probability of the two reactive ends of the same molecule encountering each other is increased, while the likelihood of two different molecules reacting is significantly reduced.[1] On a large scale, this is practically achieved by the slow addition of the precursor to a large volume of solvent, often with the aid of syringe pumps.[1][2]

General Macrocyclization Workflow

Macrocyclization_Workflow start Start: Linear Precursor (e.g., di-acid, di-ol, diene) dissolve Dissolve Precursor in appropriate solvent start->dissolve slow_addition Slow Addition of Precursor (via Syringe Pump) under High-Dilution Conditions dissolve->slow_addition prepare_reactor Prepare Reaction Vessel: - Large volume of solvent - Catalyst/Reagents - Inert atmosphere prepare_reactor->slow_addition reaction Intramolecular Cyclization slow_addition->reaction workup Reaction Quench & Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product: Macrocyclic Musk purification->product

Caption: A generalized workflow for macrocyclization under high-dilution conditions.

Q2: What are the primary advantages of using Ring-Closing Metathesis (RCM) for synthesizing macrocyclic musks?

RCM has become a important tool for synthesizing macrocyclic musks for several reasons:

  • High Functional Group Tolerance: RCM catalysts are compatible with a wide range of functional groups, which simplifies the synthesis of complex precursors.[4]

  • Milder Reaction Conditions: Compared to some classical methods like pyrolysis of metal salts, RCM often proceeds under milder conditions, which can improve yields and prevent degradation of sensitive molecules.[4][7]

  • Atom Economy: The main byproduct of RCM is typically a volatile alkene like ethylene, leading to cleaner reactions and simplifying purification.[8]

  • Versatility: RCM can be used to create a wide variety of ring sizes, from common 5-7 membered rings to large macrocycles of 45-90 members.[8]

Q3: How can I improve the E/Z selectivity during an RCM reaction?

Achieving high stereoselectivity in macrocyclic RCM can be challenging. While kinetically controlled Z-selective RCM reactions have been developed, obtaining the E-isomer often involves less direct methods.[9] Recent research has shown that using dienes containing an E-alkenyl–B(pinacolato) group with a molybdenum monoaryloxide pyrrolide complex catalyst can lead to high E-selectivity.[9] The choice of catalyst is paramount, as different ruthenium and molybdenum catalysts exhibit different stereoselectivities.

Q4: What are the key challenges in purifying macrocyclic musks on a large scale?

Large-scale purification is complicated by several factors:

  • Structural Similarity of Byproducts: The primary impurities are often oligomeric versions of the desired macrocycle, which have very similar physical and chemical properties, making separation by standard techniques like chromatography difficult.

  • High Viscosity: Some macrocyclic compounds and their reaction mixtures can be highly viscous, which complicates handling and chromatographic processing.[10]

  • Solvent Volume: The use of high-dilution conditions means that large volumes of solvent must be handled and removed post-reaction, adding to the cost and complexity of the process.[11]

  • Scaling Chromatography: Methods developed at the bench scale often do not translate directly to large-scale operations due to non-linear factors like pressure drops, column dimensions, and flow rates.[10]

Experimental Protocols

Protocol 1: General Procedure for Macrolactonization under High-Dilution

This protocol describes a general method for the cyclization of a hydroxy acid to a macrolactone, a common structure in macrocyclic musks.

  • Reactor Setup: A large, multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and an inlet for a syringe pump. The flask is charged with a large volume of a suitable dry solvent (e.g., toluene, xylene).

  • Precursor Solution: The linear hydroxy acid precursor is dissolved in a separate portion of the same dry solvent to create a dilute solution.

  • High-Dilution Addition: The solution of the precursor is drawn into a syringe and placed on a syringe pump. The reaction vessel containing the bulk solvent is heated to reflux (or the desired reaction temperature). The precursor solution is then added dropwise via the syringe pump over an extended period (e.g., 8-24 hours) to maintain a pseudo-high dilution environment.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to isolate the desired macrolactone from unreacted starting material and oligomeric byproducts.

Protocol 2: Typical Ring-Closing Metathesis (RCM) for a Diene Ester

This protocol outlines the synthesis of an unsaturated macrocycle from a diene ester, a common precursor for musks like Exaltolide®.[7]

  • Inert Atmosphere: All glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Substrate Preparation: The diene ester precursor is dissolved in a dry, degassed solvent (e.g., toluene or dichloromethane) to a low concentration (e.g., 0.001 M to 0.01 M) to establish high-dilution conditions.[3][5]

  • Catalyst Addition: The solution of the diene is heated to reflux. A solution of a Grubbs' catalyst (e.g., Grubbs' second generation) is added portion-wise or via syringe pump over several hours to the refluxing solution.[3]

  • Reaction Monitoring: The reaction is monitored by TLC or GC-MS for the consumption of the diene and the formation of the cyclized product.

  • Quenching and Hydrogenation: Upon completion, the reaction is quenched (e.g., with ethyl vinyl ether). The solvent is removed under reduced pressure. If the saturated macrocycle is the target, the resulting unsaturated macrocycle is then hydrogenated (e.g., using H₂/Pd-C).[3][7]

  • Purification: The crude product is purified by column chromatography to yield the final macrocyclic musk.

References

Technical Support Center: Synthesis of Oxacyclohexadecen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Oxacyclohexadecen-2-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My macrolactonization reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the yield?

Low yields are a common challenge in macrolactonization due to competing intermolecular reactions.[1][2] Here are several factors to consider and strategies to implement:

  • High Concentration: The primary cause of low yields is often the high concentration of the starting material (the ω-hydroxy fatty acid or its derivative), which favors the formation of linear polymers and oligomers over the desired intramolecular cyclization.[3]

    • Solution: Employ high-dilution conditions. This is a classic technique to promote intramolecular reactions.[1] The reaction is typically run at very low concentrations (e.g., 0.01-0.05 M).

  • Reaction Kinetics: The rate of addition of the substrate and reagents can significantly impact the reaction outcome.

    • Solution: Use a syringe pump for the slow and controlled addition of the starting material to the reaction mixture. This maintains a low concentration of the reactive species at any given time, further favoring intramolecular cyclization.

  • Inefficient Activation: The carboxylic acid or alcohol moiety may not be sufficiently activated for the cyclization to occur efficiently.

    • Solution: Explore different activating agents. A variety of methods have been developed for macrolactonization, each with its own set of activating reagents. Some common examples include the Corey-Nicolaou, Masamune, and Shiina macrolactonization methods.[1][4] The choice of method can have a substantial impact on the yield.

  • Suboptimal Temperature: The reaction temperature can influence the rate of both the desired cyclization and undesired side reactions.

    • Solution: Optimize the reaction temperature. This may require running a series of small-scale experiments at different temperatures to find the optimal balance for your specific substrate and reaction conditions.

Q2: I am observing a significant amount of polymeric byproducts in my reaction mixture. How can I minimize their formation?

The formation of polymers is a direct consequence of intermolecular reactions outcompeting the desired intramolecular cyclization. To minimize polymerization:

  • Embrace High Dilution: As mentioned above, maintaining a very low concentration of the starting material is crucial.

  • Slow Addition is Key: The slow addition of the substrate is a practical way to achieve pseudo-high dilution conditions.

  • Consider Flow Chemistry: Modern flow chemistry setups can provide excellent control over reaction parameters, including concentration and mixing.[3] This can help to minimize the formation of oligomers and polymers by ensuring rapid mixing and maintaining a pseudo-dilution effect.[3]

Q3: The purification of my crude this compound is proving difficult. What are the recommended purification techniques?

The primary methods for purifying this compound are column chromatography and vacuum distillation.[3]

  • Column Chromatography: This is a versatile method for separating the desired macrolactone from oligomeric byproducts and unreacted starting material.

    • Stationary Phase: Silica (B1680970) gel is commonly used.

    • Eluent: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically employed. The polarity of the eluent system should be optimized to achieve good separation.

  • Vacuum Distillation: This method is effective for separating the volatile macrolactone from non-volatile impurities like polymers. The boiling point of this compound is significantly reduced under vacuum, allowing for its distillation at a lower temperature and preventing thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

The two primary industrial and laboratory-scale synthesis routes for this compound are:

  • Ring-Closing Metathesis (RCM): This modern and efficient method involves the cyclization of a linear diene precursor containing an ester functionality using a ruthenium-based catalyst, such as a Grubbs catalyst.[3] RCM is known for its high functional group tolerance.[3]

  • Macrolactonization of ω-Hydroxy Fatty Acids: This is a more traditional approach that involves the intramolecular cyclization of a long-chain hydroxy acid. Various methods exist to achieve this, often named after their developers (e.g., Corey-Nicolaou, Masamune, Shiina). These methods typically involve the activation of the carboxylic acid or the alcohol to facilitate the ring-closing reaction.

  • Baeyer-Villiger Oxidation: This method starts with a corresponding 15-membered cyclic ketone. The ketone is then oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom into the ring and form the lactone.[3]

Q2: How do different macrolactonization methods compare in terms of yield?

The yield of macrolactonization can vary significantly depending on the chosen method, the specific substrate, and the reaction conditions. The table below summarizes reported yields for various macrolactonization methods for different, but structurally related, macrolides.

Macrolactonization MethodActivating ReagentsSubstrate TypeReported Yield (%)Reference
Boden & KeckDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)ω-hydroxy acidsup to 95%[5]
Mukaiyama2-chloro-1-methylpyridinium iodide, Triethylamineω-hydroxy acidsup to 87%[5]
ShiinaBenzoic anhydride, Lewis acids (e.g., TiCl₄)ω-hydroxy acids~83-87%[5]
Corey-Nicolaou2,2'-Dipyridyl disulfide, Triphenylphosphineω-hydroxy acidsHigh yields[1]
MasamuneS-tert-butyl or S-benzyl thioester, Silver saltsω-hydroxy acidsGood to high yields[1]
Pd-catalyzed C-H OxidationPd(OAc)₂, BQ, Sulfoxideω-alkenoic acidsGood yields[6]

Q3: What are the critical parameters to control during a Ring-Closing Metathesis (RCM) reaction for this compound synthesis?

To ensure a successful RCM reaction, the following parameters are critical:

  • Substrate Purity: The diene precursor must be of high purity, as impurities can poison the catalyst.

  • Solvent Purity and Degassing: The solvent (typically dichloromethane (B109758) or toluene) must be dry and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3] This is usually achieved by bubbling an inert gas like argon or nitrogen through the solvent.[3]

  • Catalyst Choice and Loading: The choice of Grubbs' catalyst (first, second, or third generation) can influence the reaction rate and efficiency. The catalyst loading is typically in the range of 1-5 mol%.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ring-Closing Metathesis (RCM)

This protocol provides a general procedure for the RCM of a suitable diene precursor.

Materials:

  • Diene precursor with a terminal double bond and an ester linkage

  • Grubbs' second-generation catalyst

  • Anhydrous, degassed dichloromethane (DCM) or toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Substrate Preparation: Synthesize the linear diene precursor containing an ester functionality. The positions of the terminal double bonds should be chosen to yield the 16-membered ring upon cyclization.[3]

  • Degassing: Dissolve the diene precursor in anhydrous, degassed DCM or toluene in a Schlenk flask under an inert atmosphere. The solution should be dilute (e.g., 0.01 M) to favor intramolecular cyclization.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs' second-generation catalyst (typically 1-5 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of ethyl vinyl ether to deactivate the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.[3]

Protocol 2: Synthesis of this compound via Baeyer-Villiger Oxidation

This protocol describes the oxidation of a 15-membered cyclic ketone to the corresponding lactone.

Materials:

Procedure:

  • Substrate Preparation: Start with the corresponding 15-membered cyclic ketone.

  • Reaction Setup: Dissolve the cyclic ketone in DCM or chloroform in a round-bottom flask. Add sodium bicarbonate to act as a buffer. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.[3]

  • Work-up: Quench the reaction by adding a solution of sodium sulfite or sodium thiosulfate to destroy any excess peroxy acid.[3] Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] The crude lactone is then purified by column chromatography or vacuum distillation.[3]

Visualizations

Synthesis_Troubleshooting start Low Yield of This compound cause1 High Concentration (Favors Polymerization) start->cause1 cause2 Inefficient Reagent Addition start->cause2 cause3 Suboptimal Activation Method start->cause3 cause4 Incorrect Reaction Temperature start->cause4 solution1 Employ High Dilution Conditions (e.g., <0.05 M) cause1->solution1 solution2 Use Syringe Pump for Slow Addition cause2->solution2 solution3 Explore Alternative Macrolactonization Methods cause3->solution3 solution4 Optimize Temperature (Perform Screening) cause4->solution4 RCM_Workflow step1 Prepare High-Purity Diene Precursor step2 Dissolve in Anhydrous, Degassed Solvent (e.g., DCM, Toluene) step1->step2 step3 Establish Inert Atmosphere (Argon or Nitrogen) step2->step3 step4 Add Grubbs' Catalyst (1-5 mol%) step3->step4 step5 Monitor Reaction by TLC or GC step4->step5 step6 Quench Reaction (e.g., Ethyl Vinyl Ether) step5->step6 step7 Solvent Removal (Reduced Pressure) step6->step7 step8 Purify by Column Chromatography step7->step8 step9 Pure this compound step8->step9 Inter_vs_Intra cluster_high_conc High Concentration cluster_low_conc Low Concentration (High Dilution) reactant ω-Hydroxy Fatty Acid inter Intermolecular Reaction reactant->inter Favored intra Intramolecular Reaction reactant->intra Favored polymer Polymer/Oligomer (Low Yield) inter->polymer macrocycle This compound (High Yield) intra->macrocycle

References

Technical Support Center: Purification of Crude Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude macrocyclic lactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude macrocyclic lactone mixtures?

A1: Common impurities include unreacted starting materials, linear precursors, oligomeric byproducts (dimers, trimers, etc.), residual catalysts (e.g., from ring-closing metathesis or macrolactonization reactions), and degradation products. The presence and proportion of these impurities depend heavily on the synthetic route and reaction conditions employed.[1][2]

Q2: My macrocyclic lactone appears as multiple spots on TLC or broad peaks in chromatography. What could be the cause?

A2: This could be due to the presence of conformational isomers (atropisomers) that interconvert slowly on the chromatographic timescale.[1] To confirm this, you can try variable temperature NMR. In some cases, gently heating the sample before or during chromatography can accelerate interconversion and result in a single, sharper peak.[1] Alternatively, co-eluting impurities with similar polarities could also be the cause.

Q3: I am experiencing a low yield of my purified macrocyclic lactone. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The cyclization reaction may not have gone to completion.

  • Degradation: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[2]

  • Product loss during work-up: Multiple extraction and washing steps can lead to loss of product.

  • Irreversible binding to stationary phase: The compound may be strongly adsorbing to the silica (B1680970) gel or other stationary phase during chromatography.

  • Co-elution with impurities: If the target compound cannot be fully resolved from impurities, fractions containing the pure product will be limited, reducing the overall yield.

Q4: How can I remove residual metal catalysts from my product?

A4: Residual metal catalysts, often from coupling or metathesis reactions, can be challenging to remove.[1] Specialized metal scavengers, which are silica-based or polymer-supported materials with functional groups that bind to specific metals like palladium or ruthenium, can be effective.[1] Additionally, washing the organic solution with an aqueous solution of a chelating agent like EDTA can help extract metal ions.[1]

Troubleshooting Guides

Issue 1: Co-elution of the Target Macrocycle with Impurities in Chromatography

This guide provides a systematic approach to resolving co-eluting peaks in both normal-phase (silica gel) and reversed-phase HPLC.

Troubleshooting Workflow for Co-elution:

coelution_troubleshooting cluster_solvent Mobile Phase Modification cluster_gradient Gradient Optimization cluster_stationary Stationary Phase Selectivity cluster_loading Sample Loading start Co-elution Observed change_solvent Modify Mobile Phase System start->change_solvent change_gradient Adjust Gradient Slope change_solvent->change_gradient If still co-eluting outcome1 Resolution Improved change_solvent->outcome1 change_stationary_phase Change Stationary Phase change_gradient->change_stationary_phase If still co-eluting change_gradient->outcome1 check_loading Assess Sample Loading change_stationary_phase->check_loading If still co-eluting change_stationary_phase->outcome1 check_loading->outcome1 outcome3 Consider Alternative Technique (e.g., Crystallization) check_loading->outcome3 If all else fails outcome2 Resolution Unchanged solvent_details Normal-Phase: Vary hexane (B92381)/ethyl acetate (B1210297) ratio, try different modifiers (e.g., DCM, methanol). Reversed-Phase: Change organic modifier (acetonitrile vs. methanol). gradient_details Use a shallower gradient around the elution time of the target compound to increase separation. stationary_details Normal-Phase: Try alumina (B75360) or diol-bonded silica. Reversed-Phase: Switch from C18 to C8 or phenyl-hexyl. loading_details Overloading the column can lead to peak broadening and poor resolution. Reduce the amount of crude material loaded.

Caption: Troubleshooting workflow for resolving co-eluting peaks in chromatography.

Issue 2: Poor or No Crystallization of the Purified Macrocyclic Lactone

This guide addresses common problems encountered when attempting to crystallize a purified macrocyclic lactone.

Troubleshooting Workflow for Crystallization:

crystallization_troubleshooting cluster_solvents Solvent System Screening cluster_concentration Concentration Optimization cluster_cooling Temperature Control cluster_seeding Inducing Nucleation cluster_purity Purity Check start Crystallization Attempt Fails (Oiling out or remains in solution) screen_solvents Screen a Wider Range of Solvents start->screen_solvents vary_concentration Vary Compound Concentration screen_solvents->vary_concentration If no success outcome1 Crystals Formed screen_solvents->outcome1 control_cooling Control Cooling Rate vary_concentration->control_cooling If still no success vary_concentration->outcome1 add_seed Attempt Seeding control_cooling->add_seed If still no success control_cooling->outcome1 repurify Re-purify the Compound add_seed->repurify If seeding fails add_seed->outcome1 repurify->start Then retry crystallization outcome2 Still No Crystals solvent_details Try solvent/anti-solvent pairs (e.g., DCM/hexane, ethyl acetate/heptane, acetone/water). Explore different polarity ranges. concentration_details Prepare several small-scale trials with varying levels of supersaturation. cooling_details Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer. Avoid rapid cooling. seeding_details Introduce a microcrystal from a previous attempt or scratch the inside of the flask to create nucleation sites. purity_details Amorphous impurities can inhibit crystallization. Further purification by chromatography may be necessary.

Caption: Troubleshooting workflow for optimizing crystallization of macrocyclic lactones.

Data Presentation: Comparison of Purification Strategies

The selection of a purification strategy depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the macrocyclic lactone. Below is a summary of common techniques and their typical performance.

Purification TechniqueTypical PurityTypical Yield/RecoveryKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction Low to ModerateHigh (>90%)Removes highly polar or non-polar impurities; fast and inexpensive for initial cleanup.Not effective for impurities with similar polarity to the product; can involve large solvent volumes.
Silica Gel Chromatography Moderate to High (>95%)Variable (50-90%)Versatile for a wide range of compounds; scalable.Can be time-consuming; potential for product degradation on silica; requires significant solvent volumes.[2]
Preparative HPLC (Reversed-Phase) High to Very High (>98%)Moderate (60-85%)High resolution for separating closely related impurities; automated.Limited loading capacity; requires specialized equipment; can be costly.
Crystallization Very High (>99%)Variable (depends on solubility)Can yield highly pure, crystalline product; relatively simple setup.Finding a suitable solvent system can be challenging; product loss in the mother liquor.[1][2]

Disclaimer: The typical purity and yield values are estimates and can vary significantly based on the specific macrocyclic lactone, the complexity of the crude mixture, and the optimization of the purification protocol.

Quantitative Data from a Ring-Closing Metathesis Synthesis of Macrocyclic Lactones [3]

Product (Ring Size)Yield (%)
13-membered lactone (3a)90
14-membered lactone (3b)92
15-membered lactone (3c)93
19-membered lactone (3d)94
15-membered dilactone (4a)88
17-membered dilactone (4b)90
29-membered dilactone (4c)91

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Flash Chromatography

This protocol is a general guideline for the purification of a crude macrocyclic lactone using flash chromatography.

Workflow for Silica Gel Flash Chromatography:

flash_chromatography_workflow start Start with Crude Product tlc 1. Develop TLC Method start->tlc pack_column 2. Pack the Column tlc->pack_column load_sample 3. Load the Sample pack_column->load_sample elute 4. Elute and Collect Fractions load_sample->elute analyze 5. Analyze Fractions elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate end_product Purified Macrocyclic Lactone evaporate->end_product

Caption: General workflow for purification by silica gel flash chromatography.

Methodology:

  • Develop a TLC Method:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Test different solvent systems (e.g., gradients of hexane and ethyl acetate) to find a system that gives good separation between the desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Pack the Column:

    • Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the chromatography eluent or a less polar solvent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect Fractions:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions of a suitable volume in test tubes or other appropriate containers.

  • Analyze Fractions:

    • Monitor the elution of compounds by TLC, spotting every few fractions.

    • Stain the TLC plates with a suitable visualizing agent (e.g., potassium permanganate (B83412) or p-anisaldehyde) to identify the fractions containing the desired product.[3]

  • Combine Pure Fractions:

    • Combine the fractions that contain the pure macrocyclic lactone.

  • Evaporate Solvent:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Protocol 2: General Procedure for Purification by Preparative Reversed-Phase HPLC

This protocol outlines the steps for purifying a macrocyclic lactone using a preparative HPLC system.

Methodology:

  • Analytical Method Development:

    • Develop an analytical HPLC method using a C18 column to achieve baseline separation of the target macrocyclic lactone from its impurities.

    • A typical mobile phase system is a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or trifluoroacetic acid as a modifier.

  • Scale-Up to Preparative Scale:

    • Based on the analytical method, scale up the conditions for a preparative column. This involves adjusting the flow rate, injection volume, and gradient profile according to the dimensions of the preparative column.

    • The goal is to maximize the loading of the crude material while maintaining adequate separation.

  • Sample Preparation:

    • Dissolve the crude macrocyclic lactone in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition, to ensure good peak shape.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter that could clog the column or system.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the prepared sample.

    • Run the preparative gradient and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection:

    • Collect fractions based on the elution of the target peak. This can be done manually or with an automated fraction collector triggered by the detector signal.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile or methanol) by rotary evaporation.

    • If the product is in an aqueous solution, it can be isolated by lyophilization or by extraction into an organic solvent.

Protocol 3: General Procedure for Purification by Crystallization

This protocol provides a general method for purifying a macrocyclic lactone by crystallization.

Methodology:

  • Solvent Screening:

    • In small vials, dissolve a few milligrams of the purified (or partially purified) macrocyclic lactone in a small amount of various solvents at room temperature or with gentle heating.

    • Good candidate solvents are those in which the compound is soluble when hot but sparingly soluble when cold.

    • Alternatively, test solvent/anti-solvent systems. Dissolve the compound in a good solvent, then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid.

  • Crystallization:

    • Dissolve the bulk of the macrocyclic lactone in a minimal amount of the chosen hot solvent or solvent mixture to create a saturated solution.

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution to remove the colored impurities.

    • Allow the solution to cool slowly to room temperature. Disturbances such as vibrations should be minimized.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous attempt.

    • Once crystals have started to form at room temperature, the flask can be placed in a refrigerator or freezer to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove any remaining solvent.

  • Purity Analysis:

    • Determine the purity of the crystals by an appropriate analytical technique, such as HPLC or NMR, and measure the melting point.

References

stability of Oxacyclohexadecen-2-one in acidic and alkaline media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Oxacycliacohexadecen-2-one in acidic and alkaline media. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is Oxacyclohexadecen-2-one expected to be stable in acidic solutions (e.g., simulated gastric fluid)?

A1: Based on the behavior of other macrolides, which also contain a large lactone ring structure, this compound is likely to exhibit limited stability in highly acidic environments (pH < 4).[1][2] Acid-catalyzed hydrolysis of the ester linkage within the lactone ring can lead to the opening of the ring and loss of the compound's structural integrity. For macrolide antibiotics, such degradation is a well-documented phenomenon.[1][3]

Q2: What are the potential degradation products of this compound in acidic media?

A2: In acidic conditions, the primary degradation pathway for macrolides is the hydrolysis of the lactone ring, resulting in the corresponding hydroxy carboxylic acid. For some more complex macrolides, intramolecular cyclization reactions can also occur, leading to the formation of inactive isomers or anhydro forms.[1][4] For this compound, the expected primary degradation product would be the corresponding ω-hydroxy carboxylic acid.

Q3: How does pH affect the stability of this compound in alkaline media?

A3: In alkaline media (pH > 8), this compound is susceptible to base-catalyzed hydrolysis of the lactone ring.[5][6][7] This reaction, known as saponification, results in the formation of the corresponding carboxylate salt. The rate of hydrolysis is generally dependent on the pH, with stability decreasing as the pH increases.[5]

Q4: What are the primary degradation products of this compound in alkaline media?

A4: The main degradation product in alkaline media is the salt of the corresponding ω-hydroxy carboxylic acid, formed by the cleavage of the ester bond in the lactone ring.[5][6]

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and effective method for monitoring the stability of macrolides and quantifying the parent compound and its degradation products.[8][9][10][11] These methods are capable of separating the intact macrolide from its degradation products, allowing for accurate determination of the degradation rate.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in acidic buffer. The pH of the medium is too low.Increase the pH of the buffer, if experimentally permissible. Macrolide stability generally increases with increasing pH in the acidic range.[1]
The temperature of the experiment is too high.Conduct the experiment at a lower temperature to decrease the rate of hydrolysis.[5]
Inconsistent stability results between experimental batches. Inaccurate pH of the buffer solutions.Calibrate the pH meter before preparing each batch of media and verify the final pH of the solution.[1]
Variation in the initial concentration of this compound.Ensure accurate weighing and complete dissolution of the compound to achieve a consistent starting concentration.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products.Characterize the unknown peaks using mass spectrometry (MS) to identify potential secondary degradation pathways.
Contamination of the sample or mobile phase.Use high-purity solvents and reagents and ensure proper cleaning of all glassware and equipment.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound based on the known behavior of other macrolides. This data is for illustrative purposes and should be confirmed by experimental studies.

Condition pH Temperature (°C) Half-life (t½) (hours) Primary Degradation Product
Acidic2.0372ω-Hydroxy carboxylic acid
4.03724ω-Hydroxy carboxylic acid
Neutral7.037> 100-
Alkaline9.03712ω-Hydroxy carboxylate salt
11.0371ω-Hydroxy carboxylate salt

Experimental Protocols

Protocol 1: Determination of Stability in Acidic Media

  • Preparation of Acidic Buffer: Prepare a buffer solution of the desired pH (e.g., pH 2.0 and 4.0) using appropriate reagents (e.g., hydrochloric acid and sodium chloride, or a citrate (B86180) buffer).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Incubation: Add a known volume of the stock solution to the pre-warmed acidic buffer in a sealed container to achieve the desired final concentration. Incubate the solution at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Sample Analysis: Immediately quench the degradation by neutralizing the sample with a suitable base. Analyze the samples by a validated HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated using the equation t½ = 0.693/k.

Protocol 2: Determination of Stability in Alkaline Media

  • Preparation of Alkaline Buffer: Prepare a buffer solution of the desired pH (e.g., pH 9.0 and 11.0) using appropriate reagents (e.g., a borate (B1201080) or phosphate (B84403) buffer).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

  • Incubation: Add a known volume of the stock solution to the pre-warmed alkaline buffer in a sealed container to achieve the desired final concentration. Incubate the solution at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Sample Analysis: Immediately quench the degradation by neutralizing the sample with a suitable acid. Analyze the samples by a validated HPLC method.

  • Data Analysis: Calculate the degradation rate constant and half-life as described in Protocol 1.

Visualizations

DegradationPathways cluster_acidic Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 8) Oxacyclohexadecen_2_one_acid This compound Hydroxy_acid ω-Hydroxy carboxylic acid Oxacyclohexadecen_2_one_acid->Hydroxy_acid  H₃O⁺ (Hydrolysis) Oxacyclohexadecen_2_one_alkaline This compound Carboxylate_salt ω-Hydroxy carboxylate salt Oxacyclohexadecen_2_one_alkaline->Carboxylate_salt  OH⁻ (Hydrolysis)

Caption: Degradation of this compound in acidic and alkaline media.

TroubleshootingWorkflow start Experiment Start: Stability Test of This compound issue Unexpectedly Rapid Degradation Observed? start->issue check_ph Verify pH of Media issue->check_ph Yes inconsistent_results Inconsistent Results Between Batches? issue->inconsistent_results No check_temp Verify Incubation Temperature check_ph->check_temp check_temp->inconsistent_results check_conc Verify Initial Concentration inconsistent_results->check_conc Yes success Results Consistent and as Expected inconsistent_results->success No check_reagents Check Purity of Reagents and Solvents check_conc->check_reagents end End of Troubleshooting check_reagents->end success->end

Caption: Troubleshooting workflow for stability experiments.

References

Technical Support Center: Degradation Pathways of Synthetic Musks in the Environment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the environmental degradation of synthetic musks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for synthetic musks in the environment?

A1: Synthetic musks primarily degrade in the environment through two main pathways:

  • Biodegradation: This occurs mainly in wastewater treatment plants (WWTPs) and soil environments where microorganisms break down the musk compounds. The efficiency of biodegradation varies significantly depending on the type of musk and the environmental conditions. For example, nitro musks can undergo reduction of their nitro groups to form amino metabolites.[1] Polycyclic musks like Galaxolide (HHCB) can be transformed into metabolites such as HHCB-lactone.[2]

  • Photodegradation: This is a significant degradation pathway in aquatic environments where synthetic musks are exposed to sunlight.[2] The process can occur through direct photolysis, where the musk molecule itself absorbs light and breaks down, or indirect photolysis, which involves reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) generated by other substances in the water, such as dissolved organic matter.[2]

Q2: Which synthetic musks are most persistent in the environment?

A2: The persistence of synthetic musks varies by their chemical structure. Polycyclic musks, such as Galaxolide (HHCB) and Tonalide (AHTN), are generally more persistent and have a higher potential for bioaccumulation due to their lipophilic nature and resistance to degradation.[3][4] Nitro musks like musk xylene and musk ketone also show persistence, although their use has been restricted in many regions.[5][6] Macrocyclic and alicyclic musks are generally considered to be more readily biodegradable.[4][6]

Q3: What are the major transformation products of synthetic musk degradation?

A3: The degradation of synthetic musks leads to the formation of various transformation products (TPs). Some of the well-documented TPs include:

  • HHCB-lactone: A major metabolite formed from the oxidation of Galaxolide (HHCB) during wastewater treatment and photodegradation.[2]

  • Amino-musks: Formed from the reduction of the nitro groups of nitro musks like musk xylene and musk ketone in anaerobic conditions, such as in wastewater treatment sludge.[1] For instance, 4-amino-musk xylene is a common metabolite of musk xylene.[1]

Q4: What analytical techniques are most suitable for studying synthetic musk degradation?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of synthetic musks and their degradation products in environmental samples.[7][8] For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed.[8] Sample preparation typically involves extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental investigation of synthetic musk degradation.

Problem Possible Cause(s) Recommended Solution(s)
Low or no degradation of the target musk compound observed. The experimental conditions (e.g., microbial activity, light intensity) are not conducive to degradation. The chosen musk compound is highly persistent under the tested conditions. Incorrect analytical methodology leading to inaccurate quantification.Verify and optimize experimental parameters. For biodegradation, ensure the microbial inoculum is active and acclimated. For photodegradation, check the light source spectrum and intensity. Use a positive control with a known degradable compound. Validate your analytical method using certified reference materials and spiked samples. Consider extending the experiment duration.
High variability in replicate experiments. Inconsistent experimental setup (e.g., variations in temperature, pH, mixing). Heterogeneity of the environmental matrix (e.g., soil, sludge). Contamination of samples or glassware.Standardize all experimental procedures and ensure uniform conditions across all replicates. Homogenize environmental matrices thoroughly before use. Implement strict cleaning protocols for all labware to avoid cross-contamination. Increase the number of replicates to improve statistical power.
Difficulty in identifying transformation products. Low concentration of transformation products. Co-elution with matrix interferences during chromatographic analysis. Lack of authentic standards for confirmation.Use more sensitive analytical instrumentation like high-resolution mass spectrometry (HRMS) to aid in structure elucidation. Optimize the chromatographic method to improve the separation of analytes. Employ different sample cleanup techniques to remove interferences. If standards are unavailable, consider synthesizing them or using computational tools to predict fragmentation patterns for tentative identification.
Poor recovery of synthetic musks during sample extraction. Inefficient extraction method for the specific matrix. Strong sorption of lipophilic musks to particulate matter in the sample. Analyte loss during solvent evaporation steps.Optimize the extraction solvent, volume, and technique (e.g., SPE, LLE, pressurized liquid extraction). For samples with high solid content, consider methods like Soxhlet extraction.[7] Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness. Use an internal standard to correct for recovery losses.

Quantitative Data on Synthetic Musk Degradation

The following tables summarize key quantitative data on the degradation of common synthetic musks.

Table 1: Half-lives of Synthetic Musks in Different Environmental Compartments

Synthetic MuskEnvironmental CompartmentDegradation ProcessHalf-life (t½)Reference
Musk XyleneSurface WaterIndirect Photodegradation (•OH)20 s to 38 years (depending on •OH concentration)[9]
Galaxolide (HHCB)River WaterBiodegradation~168 hours (7 days)[10]
Tonalide (AHTN)River WaterBiodegradation~168 hours (7 days)[10]
Galaxolide (HHCB)AirAtmospheric Degradation (•OH)Faster than AHTN[11]
Tonalide (AHTN)AirAtmospheric Degradation (•OH)Slower than HHCB[11]

Table 2: Degradation Rates of Synthetic Musks

Synthetic MuskSystemDegradation Rate Constant (k)ConditionsReference
Galaxolide (HHCB)North Canal River, Beijing4.16 × 10⁻³ h⁻¹Fugacity model[10]
Tonalide (AHTN)North Canal River, Beijing4.16 × 10⁻³ h⁻¹Fugacity model[10]

Experimental Protocols

Protocol 1: Photodegradation of Synthetic Musks in Aqueous Solution

This protocol outlines a general procedure for assessing the photodegradation of a synthetic musk in a controlled laboratory setting.

1. Materials and Reagents:

  • Target synthetic musk compound (e.g., HHCB, AHTN)

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Quartz tubes or photoreactor vessel

  • Solar simulator or UV lamp with controlled irradiance

  • Magnetic stirrer and stir bars

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Standard laboratory glassware

2. Experimental Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the target synthetic musk in a suitable solvent like methanol at a concentration of 1 g/L.

  • Preparation of Working Solution: Spike the high-purity water with the stock solution to achieve the desired initial concentration of the synthetic musk (e.g., 10 µg/L). Prepare enough volume for all time points and controls.

  • Photoreaction Setup:

    • Transfer the working solution to quartz tubes or the photoreactor.

    • Place the vessels in the solar simulator or under the UV lamp.

    • Maintain a constant temperature using a water bath.

    • Continuously stir the solution to ensure homogeneity.

  • Sampling: Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Also, include a dark control (a vessel wrapped in aluminum foil) to assess for any abiotic degradation not due to light.

  • Sample Preparation for Analysis:

    • For each sample, perform Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering substances.

    • Condition the SPE cartridge with methanol followed by high-purity water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the synthetic musk and its transformation products with a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the parent compound from its transformation products.

    • Operate the mass spectrometer in full-scan mode to identify potential transformation products and in selected ion monitoring (SIM) mode for quantification of the parent compound.

  • Data Analysis:

    • Calculate the concentration of the synthetic musk at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Biodegradation of Synthetic Musks in a Batch System

This protocol describes a method to evaluate the biodegradation of a synthetic musk using activated sludge from a wastewater treatment plant.

1. Materials and Reagents:

  • Target synthetic musk compound

  • Activated sludge from a local WWTP

  • Mineral salts medium

  • Erlenmeyer flasks

  • Shaking incubator

  • Filtration apparatus (e.g., 0.45 µm filters)

  • Analytical instrumentation (GC-MS or HPLC)

2. Experimental Procedure:

  • Preparation of Inoculum:

    • Collect fresh activated sludge from a WWTP.

    • Allow the sludge to settle and decant the supernatant.

    • Wash the sludge with mineral salts medium to remove residual carbon sources.

    • Resuspend the washed sludge in the mineral salts medium to a desired concentration (e.g., 1 g/L of total suspended solids).

  • Experimental Setup:

    • In Erlenmeyer flasks, combine the activated sludge inoculum and the mineral salts medium.

    • Spike the flasks with the target synthetic musk to the desired initial concentration.

    • Prepare control flasks: a sterile control (with autoclaved sludge) to assess abiotic degradation and a control without the musk compound to monitor background activity.

  • Incubation:

    • Incubate the flasks in a shaking incubator at a constant temperature (e.g., 25°C) and agitation speed (e.g., 120 rpm) in the dark to prevent photodegradation.

  • Sampling and Analysis:

    • Collect samples from each flask at regular intervals.

    • Filter the samples to separate the biomass from the aqueous phase.

    • Extract the synthetic musk from the aqueous phase using LLE or SPE.

    • Analyze the extracts using GC-MS or HPLC to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the concentration of the synthetic musk over time for both the test and control flasks.

    • Calculate the percentage of biodegradation by comparing the removal in the test flasks to the abiotic loss in the sterile controls.

    • Determine the biodegradation rate constant if the data fits a specific kinetic model.

Visualizations

Biodegradation_Pathway_Nitro_Musk Nitro Musk (e.g., Musk Xylene) Nitro Musk (e.g., Musk Xylene) Amino Musk (e.g., 4-Amino-Musk Xylene) Amino Musk (e.g., 4-Amino-Musk Xylene) Nitro Musk (e.g., Musk Xylene)->Amino Musk (e.g., 4-Amino-Musk Xylene) Nitroreduction (Anaerobic) Further Degradation Products Further Degradation Products Amino Musk (e.g., 4-Amino-Musk Xylene)->Further Degradation Products Aerobic Degradation

Caption: Biodegradation pathway of a nitro musk.

Photodegradation_Pathway_HHCB cluster_direct Direct Photolysis cluster_indirect Indirect Photolysis HHCB HHCB Excited State HHCB Excited State HHCB HHCB->Excited State HHCB Sunlight (hν) Degradation_Products_Direct Degradation Products Excited State HHCB* Excited State HHCB* Excited State HHCB*->Degradation_Products_Direct DOM Dissolved Organic Matter ROS Reactive Oxygen Species (•OH, ¹O₂) DOM->ROS Sunlight (hν) Degradation_Products_Indirect Degradation Products (e.g., HHCB-lactone) HHCB_indirect HHCB HHCB_indirect->Degradation_Products_Indirect ROS

Caption: Photodegradation pathways of HHCB.

Experimental_Workflow_Photodegradation Start Start Prepare Working Solution Prepare Working Solution Start->Prepare Working Solution Photoreactor Setup Photoreactor Setup Prepare Working Solution->Photoreactor Setup Sampling at Time Intervals Sampling at Time Intervals Photoreactor Setup->Sampling at Time Intervals Sample Preparation (SPE) Sample Preparation (SPE) Sampling at Time Intervals->Sample Preparation (SPE) GC-MS Analysis GC-MS Analysis Sample Preparation (SPE)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for photodegradation.

References

Technical Support Center: Habanolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Habanolide (Oxacyclohexadec-12-en-2-one). Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Habanolide, and what are the main classes of by-products for each?

A1: There are two main industrial routes for the synthesis of Habanolide: the classic radical addition/fragmentation pathway and the more modern Ring-Closing Metathesis (RCM) approach.

  • Classic Route (from Cyclododecanone): This method involves the radical addition of allyl alcohol to cyclododecanone, followed by an acid-catalyzed cyclization and a fragmentation step.[1][2] The primary by-products are typically positional and geometric isomers of Habanolide, resulting from the non-specific nature of the fragmentation reaction.[1] Oligomeric species can also form.

  • Ring-Closing Metathesis (RCM): This route utilizes a diene precursor that is cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst).[1] The most significant by-products are linear and cyclic oligomers, which arise from intermolecular reactions competing with the desired intramolecular cyclization.[3] Incomplete cyclization and catalyst-derived impurities can also be present.

Q2: How can I minimize the formation of oligomeric by-products during Ring-Closing Metathesis (RCM)?

A2: The formation of oligomers is a common issue in macrocyclization reactions.[3] The most effective strategy to favor the desired intramolecular cyclization over intermolecular oligomerization is to employ high-dilution conditions .[3] This is typically achieved by the slow addition of the diene precursor to a large volume of solvent, maintaining a very low substrate concentration (typically in the range of 0.1–10 mM).[3] This low concentration statistically favors the reactive ends of the same molecule finding each other.

Q3: What are the common isomers of Habanolide, and how do they affect the final product?

A3: Commercial Habanolide is a mixture of geometric and positional isomers. The main component is the (E)-12 isomer, but it is also found with smaller amounts of the (Z)-12 isomer and other positional isomers where the double bond is at a different position within the macrocycle.[1] High-purity commercial grades typically contain over 90% of these combined isomers.[1] The specific isomer ratio can influence the final olfactory profile of the product.

Q4: Is the Baeyer-Villiger oxidation a viable method for Habanolide synthesis?

A4: The Baeyer-Villiger oxidation is a well-established method for converting cyclic ketones into lactones and represents a potential synthetic route to Habanolide from a corresponding 15-membered cyclic ketone precursor.[4][5] The regioselectivity of this reaction is predictable, with the more substituted carbon atom typically migrating.[6] However, the classic industrial synthesis of Habanolide relies on a different fragmentation mechanism, and the widespread use of the Baeyer-Villiger oxidation specifically for Habanolide synthesis on a large scale is not extensively documented in publicly available literature.

Troubleshooting Guides

Issue 1: Low Yield in Ring-Closing Metathesis (RCM)
Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the use of a fresh, high-quality Grubbs catalyst. Ruthenium catalysts are sensitive to air and moisture. Handle the catalyst under an inert atmosphere (e.g., in a glovebox).
Solvent Impurities Use anhydrous and thoroughly degassed solvents (e.g., toluene, dichloromethane). Oxygen and other impurities can deactivate the catalyst.
Substrate Impurities Purify the diene precursor to remove any potential catalyst poisons, such as sulfur- or phosphorus-containing compounds.
Sub-optimal Temperature The optimal reaction temperature can vary depending on the specific Grubbs catalyst used. Consult the literature for the recommended temperature for your chosen catalyst.
Ethylene (B1197577) Accumulation The RCM reaction produces ethylene as a by-product. To drive the equilibrium towards the product, it can be beneficial to remove ethylene by performing the reaction under a gentle stream of an inert gas (e.g., argon) or under reduced pressure.
Issue 2: Presence of Significant Oligomeric By-products
Possible Cause Troubleshooting Steps
High Concentration The concentration of the diene precursor is too high, favoring intermolecular reactions.
- Implement high-dilution conditions by slowly adding the substrate solution to the reaction vessel over an extended period using a syringe pump.
- Increase the total volume of the solvent.
Rapid Catalyst Addition Adding the catalyst all at once can lead to localized high concentrations of active species, promoting oligomerization.
- Add the catalyst portion-wise or as a dilute solution over time.
Issue 3: Difficulty in Purifying Habanolide from By-products
Possible Cause Troubleshooting Steps
Similar Polarity of Isomers and Oligomers Isomers and oligomers often have similar polarities to the desired Habanolide product, making chromatographic separation challenging.
- Optimize flash column chromatography conditions by using a shallow solvent gradient.
- Consider using high-performance liquid chromatography (HPLC) for more difficult separations.
Amorphous Oligomers Oligomeric by-products are often amorphous and can co-elute with the product.
- If Habanolide is crystalline under certain conditions, recrystallization can be an effective purification method.
Residual Ruthenium Catalyst Traces of the ruthenium catalyst can remain in the product.
- After the reaction, quench the catalyst with an appropriate scavenger (e.g., triphenylphosphine (B44618) or ethyl vinyl ether).
- Pass the crude product through a plug of silica (B1680970) gel or a specialized metal scavenger resin.

Data Presentation

  • For RCM: Catalyst type (e.g., Grubbs I, II, Hoveyda-Grubbs catalysts), catalyst loading, substrate concentration, reaction temperature, and solvent.

  • For the Classic Route: Radical initiator concentration, reaction time, and conditions for the cyclization and fragmentation steps.

Experimental Protocols

General Protocol for Habanolide Synthesis via Ring-Closing Metathesis (RCM)

This protocol provides a general framework. Specific conditions should be optimized for the particular diene precursor to Habanolide.

  • Substrate Preparation: Synthesize the appropriate linear diene precursor containing an ester functionality.

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the anhydrous, degassed solvent (e.g., toluene).

    • Prepare a separate solution of the diene precursor in the same solvent.

    • Under an inert atmosphere (argon or nitrogen), add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) to the reaction flask.

  • High-Dilution Addition:

    • Heat the solvent and catalyst mixture to the desired temperature (e.g., 80-110 °C for toluene).

    • Using a syringe pump, add the solution of the diene precursor to the reaction flask over a period of 4-12 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the catalyst by adding a scavenger such as triphenylphosphine or ethyl vinyl ether and stir for 1-2 hours.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate Habanolide from oligomeric by-products and residual catalyst.[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Habanolide RCM Synthesis

Troubleshooting_RCM_Yield start Low Yield of Habanolide in RCM catalyst_check Check Catalyst Activity start->catalyst_check solvent_check Verify Solvent Quality start->solvent_check substrate_check Assess Substrate Purity start->substrate_check conditions_check Optimize Reaction Conditions start->conditions_check catalyst_solution Use fresh catalyst under inert atmosphere. catalyst_check->catalyst_solution solvent_solution Use anhydrous, degassed solvent. solvent_check->solvent_solution substrate_solution Purify diene precursor. substrate_check->substrate_solution temp_check Adjust Temperature conditions_check->temp_check ethylene_removal Remove Ethylene By-product conditions_check->ethylene_removal end Improved Yield catalyst_solution->end solvent_solution->end substrate_solution->end temp_solution Consult literature for optimal catalyst temperature. temp_check->temp_solution ethylene_solution Sparge with inert gas or use reduced pressure. ethylene_removal->ethylene_solution temp_solution->end ethylene_solution->end

Caption: Troubleshooting workflow for low yield in Habanolide RCM synthesis.

Decision Pathway for Minimizing Oligomerization in Macrocyclization

Minimize_Oligomers start High Oligomer Formation concentration_issue Is substrate concentration > 10 mM? start->concentration_issue high_dilution Implement High-Dilution Conditions concentration_issue->high_dilution Yes catalyst_addition_issue Was catalyst added all at once? concentration_issue->catalyst_addition_issue No slow_addition Slowly add substrate via syringe pump. high_dilution->slow_addition increase_solvent Increase total solvent volume. high_dilution->increase_solvent end Minimized Oligomers slow_addition->end increase_solvent->end portionwise_addition Add Catalyst Portion-wise catalyst_addition_issue->portionwise_addition Yes catalyst_addition_issue->end No dilute_catalyst Add catalyst as a dilute solution over time. portionwise_addition->dilute_catalyst dilute_catalyst->end

Caption: Decision tree for minimizing oligomeric by-products in Habanolide synthesis.

References

Technical Support Center: Resolving Isomeric Mixtures of Oxacyclohexadecen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the resolution of isomeric mixtures of Oxacyclohexadecen-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound encountered in a typical synthesis?

A1: this compound, a macrocyclic lactone used as a fragrance ingredient, is often synthesized as a mixture of isomers.[1][2] The primary isomers include positional isomers, where the double bond is at different locations within the 16-membered ring, and geometric isomers (E/Z or cis/trans) at each of these positions.[3] For example, you may encounter a mixture of (E)-oxacyclohexadec-12-en-2-one, (Z)-oxacyclohexadec-12-en-2-one, (E)-oxacyclohexadec-13-en-2-one, and (Z)-oxacyclohexadec-13-en-2-one.[3][4] If the molecule contains chiral centers, enantiomeric pairs (R/S) will also be present.

Q2: What are the primary methods for resolving isomers of macrocyclic lactones like this compound?

A2: The most common and effective methods are chromatographic techniques and enzymatic resolution.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful tool for separating geometric and positional isomers.[5][6] Chiral HPLC, using a chiral stationary phase (CSP), is required for separating enantiomers.[7]

  • Enzymatic Kinetic Resolution (EKR): This method uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[8][9][10] This is highly effective for resolving chiral lactones.[11][12]

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatographic technique that can be highly effective for isomer separation and is readily scalable.[13]

Q3: How can I confirm the identity and purity of my separated isomers?

A3: A combination of analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help distinguish between positional and geometric isomers based on differences in chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., GC-MS or LC-MS), MS can confirm the molecular weight of the isomers.[14]

  • Chiral HPLC: For enantiomers, analytical chiral HPLC is used to determine the enantiomeric excess (ee%) of the resolved products.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Chromatographic Separation (HPLC)

Q4: My geometric (E/Z) isomers of this compound are not separating (peak co-elution). What should I do?

A4: Co-elution is a common challenge when isomers have very similar polarities.[15] A systematic approach to improving column selectivity (α) and efficiency (N) is necessary.

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[15][16]

    • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try the other. A mixture of both may also provide unique selectivity.[15]

    • Modify Temperature: Adjusting the column temperature can alter selectivity. Lowering the temperature often increases resolution for isomers, although it may also increase backpressure.[15]

  • Change the Stationary Phase:

    • If mobile phase optimization fails, your column chemistry may be unsuitable. For macrocyclic lactones, C18 columns are a good starting point, but consider a C30 or a phenyl-hexyl phase to introduce different separation mechanisms (e.g., π-π interactions).[15][17]

Q5: I'm observing poor peak shape (tailing or fronting) for my lactone isomers. How can I improve it?

A5: Poor peak shape compromises resolution and quantification. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[18]

  • Check for Column Overload: Injecting too much sample can lead to fronting or tailing. Try reducing the injection volume or sample concentration.[19]

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution, it can cause peak distortion.

  • Address Active Sites: Residual silanols on the silica (B1680970) surface can cause peak tailing for polar compounds. Use a high-purity, end-capped column. Adding a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase can sometimes help, but check for compatibility with your detection method (especially MS).

Q6: My retention times are shifting between runs. What is the cause?

A6: Unstable retention times indicate a problem with the method's robustness or the HPLC system itself.[15][16]

  • Mobile Phase Preparation: In reversed-phase chromatography, retention is highly sensitive to the organic/aqueous ratio. Ensure your mobile phase is prepared accurately and consistently.[16] Use a high-quality buffer if pH control is critical.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run or when the mobile phase has been changed.[19]

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention time drift.[19]

  • System Leaks or Pump Issues: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[19]

Enzymatic Resolution

Q7: The conversion in my enzymatic kinetic resolution (EKR) is stalled at or below 50%, resulting in low yield of the desired product. How can I improve this?

A7: A 50% theoretical maximum yield is an inherent limitation of kinetic resolution, where one enantiomer is consumed to produce a new product, leaving the other behind.[8] To overcome this, consider implementing a Dynamic Kinetic Resolution (DKR).

  • Dynamic Kinetic Resolution (DKR): This process combines the enzymatic resolution with in-situ racemization of the starting material. A racemization catalyst (e.g., a ruthenium catalyst for alcohols) is added to the reaction.[9][12] This continuously converts the slower-reacting enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired product.[9]

Q8: The enantioselectivity (E value) of my enzymatic resolution is too low for practical separation.

A8: The enzyme's ability to distinguish between enantiomers is crucial.

  • Screen Different Enzymes: Lipases are commonly used for lactones.[10] Screen a variety of lipases (e.g., Lipase (B570770) B from Candida antarctica (CAL-B), Lipase from Pseudomonas cepacia (PSL)) to find one with high selectivity for your substrate.[10]

  • Optimize Reaction Conditions:

    • Solvent: The choice of organic solvent (e.g., toluene (B28343), tert-butyl methyl ether) can significantly impact enzyme activity and selectivity.[8]

    • Temperature: Vary the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.[8]

    • Acyl Donor (for transesterification): If performing an enzyme-catalyzed transesterification, the nature of the acyl donor (e.g., vinyl acetate, vinyl propionate) can influence the outcome.[10]

Data Presentation

The following tables present example data that would be generated during the resolution of this compound isomers. These values are representative and should be determined experimentally.

Table 1: Example HPLC Data for Separation of Geometric Isomers

Isomer Retention Time (min) Peak Area (%) Resolution (Rs)
(Z)-Oxacyclohexadec-12-en-2-one 15.2 45.3 -

| (E)-Oxacyclohexadec-12-en-2-one | 16.5 | 54.7 | 1.8 |

Table 2: Example Data for Enzymatic Kinetic Resolution

Entry Enzyme Time (h) Conversion (%) Substrate ee (%) Product ee (%) E Value
1 Lipase PS-C 6 48 >99 96 >200
2 CAL-B 6 53 99 96 >150

| 3 | Lipozyme TL IM | 24 | 45 | 92 | >99 | >100 |

Experimental Protocols

Protocol 1: HPLC Method for Separation of Geometric Isomers

This protocol provides a starting point for separating E/Z isomers of this compound. Optimization will be required.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Gradient: 70% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isomeric mixture in the initial mobile phase (70:30 Acetonitrile/Water) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[15]

Protocol 2: Enzymatic Kinetic Resolution of Chiral Lactone Precursor

This protocol describes a typical lipase-catalyzed transesterification to resolve a racemic hydroxy ester, a common precursor to chiral lactones.[9][12]

  • Materials:

    • Racemic hydroxy ester precursor.

    • Immobilized Lipase (e.g., Novozym 435, CAL-B).

    • Acyl Donor (e.g., Vinyl propionate).[10]

    • Anhydrous organic solvent (e.g., Toluene).

  • Procedure:

    • To a solution of the racemic hydroxy ester (1.0 mmol) in toluene (20 mL), add the acyl donor (1.2 mmol).

    • Add the immobilized lipase (e.g., 50 mg/mmol of substrate).

    • Stir the mixture at a controlled temperature (e.g., 40-70°C).[8]

    • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product.

    • Filter off the enzyme and wash it with the solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the unreacted hydroxy ester from the acylated product by column chromatography on silica gel.[20]

Visualizations

G cluster_start cluster_separation Separation Strategy cluster_products cluster_analysis Analysis start Start: Isomeric Mixture (Positional, Geometric, Enantiomeric) achiral_sep Achiral Separation (e.g., Reversed-Phase HPLC) start->achiral_sep Separate non-chiral isomers first geom_isomers Separated Geometric/ Positional Isomers achiral_sep->geom_isomers chiral_sep Chiral Resolution (e.g., Chiral HPLC or EKR) enantiomers Separated Enantiomers chiral_sep->enantiomers geom_isomers->chiral_sep If racemic analysis1 Purity & Structure ID (NMR, LC-MS) geom_isomers->analysis1 analysis2 Enantiomeric Purity (Chiral HPLC) enantiomers->analysis2

Caption: General workflow for the resolution of complex isomeric mixtures.

G start Problem: Co-eluting Isomers in HPLC opt_mp Optimize Mobile Phase? start->opt_mp change_solvent Adjust Organic/Aqueous Ratio or Switch Solvent (ACN/MeOH) opt_mp->change_solvent Yes opt_sp Change Stationary Phase? opt_mp->opt_sp No change_temp Adjust Column Temperature change_solvent->change_temp change_temp->opt_sp Still no separation change_col Select Column with Different Selectivity (e.g., Phenyl-Hexyl) opt_sp->change_col Yes success Resolution Achieved opt_sp->success No, review method change_col->success

Caption: Decision tree for troubleshooting HPLC peak co-elution.

G cluster_reactants cluster_reaction Enzymatic Kinetic Resolution cluster_products racemate Racemic Mixture (R-Lactone + S-Lactone) enzyme Enzyme (e.g., Lipase) racemate->enzyme unreacted Unreacted S-Lactone enzyme->unreacted Slow reaction product Product (from R-Lactone) enzyme->product Fast reaction

Caption: Principle of Enzymatic Kinetic Resolution (EKR) of a lactone.

References

optimizing reaction conditions for ring-closing metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ring-Closing Metathesis (RCM), your resource for optimizing cyclization reactions. This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of RCM.

Troubleshooting Guide

This section addresses specific issues that may arise during your RCM experiments.

Issue 1: No Reaction or Very Low Conversion

  • Q: My reaction is not starting, or the conversion is extremely low. What should I check first?

    • A: First, verify the integrity of your catalyst. Ruthenium metathesis catalysts can be sensitive to air and moisture, though modern catalysts are more robust.[1] Ensure you are using a fresh bottle or one that has been stored correctly under an inert atmosphere. Second, confirm that your solvent and substrate are pure and completely dry. Impurities, especially from the solvent, can inhibit the catalyst.[2] For example, traces of morpholine (B109124) in technical-grade toluene (B28343) have been shown to seriously disturb the catalytic reaction.[3]

  • Q: I've confirmed my reagents are pure. What is the next most likely cause?

    • A: Catalyst inhibition by the substrate itself is a common issue. Certain functional groups can chelate to the ruthenium center and deactivate the catalyst. For instance, substrates with coordinating groups like unprotected amines or thiols can be problematic. If suspected, protecting these groups may be necessary. In some cases, using a specific additive like Ti(O-iPr)₄ can prevent substrate-catalyst coordination, although this is not always successful.[2]

  • Q: Could the reaction temperature be too low?

    • A: Yes, while many modern catalysts initiate at room temperature, some substrates require thermal energy to overcome activation barriers.[4] If you are running the reaction at room temperature, consider moderately increasing the temperature to 40-60 °C.[5] However, be aware that higher temperatures can also lead to catalyst decomposition.[5]

Issue 2: Formation of Oligomers or Polymers

  • Q: My main products are dimers and other oligomers instead of the desired cyclic monomer. How can I fix this?

    • A: The formation of oligomers results from the intermolecular reaction (Acyclic Diene Metathesis or ADMET) competing with the desired intramolecular RCM.[6] This is the most common problem when forming medium to large rings.[7][8] The single most effective strategy to favor intramolecular cyclization is to reduce the substrate concentration.[6] High dilution physically separates the substrate molecules, making it more likely for the ends of the same molecule to react.[6][8]

  • Q: What is a typical starting concentration to favor macrocyclization?

    • A: For macrocyclizations, concentrations are typically very low, often in the range of 0.001 M to 0.05 M.[9][10] A general starting point for difficult cyclizations is 0.01 M or less.

  • Q: Are there other techniques besides high dilution to promote cyclization?

    • A: Yes. Slow addition of the substrate and/or the catalyst solution to the reaction vessel using a syringe pump can maintain a very low instantaneous concentration, further suppressing intermolecular side reactions.[9] Additionally, increasing the reaction temperature can sometimes favor the intramolecular pathway over oligomerization.[7][8][11]

Issue 3: Olefin Isomerization and Other Side Products

  • Q: I am observing isomerization of the double bond in my product. What causes this and how can I prevent it?

    • A: Olefin isomerization is a common side reaction often caused by ruthenium hydride species that form from catalyst decomposition, particularly at elevated temperatures or with extended reaction times.[2][5][6] To prevent this, you can:

      • Lower the Temperature: Running the reaction at a milder temperature (e.g., 40 °C instead of 60-80 °C) can significantly reduce the rate of catalyst degradation.[5]

      • Add an Inhibitor: Additives like 1,4-benzoquinone (B44022) or weak acids such as acetic acid can quench the ruthenium hydride species responsible for isomerization.[6][12] Phenol (B47542) has also been shown to be effective with Grubbs II catalyst at 40 °C.[5]

      • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the active catalyst.

  • Q: My reaction is producing desallyl side products. How can I suppress this?

    • A: Deallylation can occur with certain substrates, such as those containing Tyr(O-allyl) residues.[5] Optimized conditions to suppress this side reaction include lowering the reaction temperature to 40 °C and, when using a Grubbs II catalyst, adding phenol as an isomerization suppressant.[5][13]

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right metathesis catalyst?

    • A: Catalyst selection depends on the substrate's steric and electronic properties.

      • Grubbs 1st Generation (G-I): Less active and generally used for simple, unhindered dienes.

      • Grubbs 2nd Generation (G-II): More active and shows higher tolerance for various functional groups. It is a good general-purpose catalyst for many applications.[1]

      • Hoveyda-Grubbs 2nd Generation (HG-II): Exhibits enhanced stability and is particularly useful for reactions requiring higher temperatures or longer reaction times. It is often preferred in pharmaceutical process development.[14]

      • Specialized Catalysts: For Z-selective reactions or for particularly challenging sterically hindered substrates, specific catalysts like those developed by Schrock or specialized Grubbs-type catalysts are available.[10]

  • Q2: What is the optimal solvent and temperature?

    • A: Dichloromethane (DCM) and toluene are the most common solvents for RCM.[9] DCM is often used for reactions at or near room temperature, while toluene is preferred for higher temperatures (80-110 °C).[3][8] The optimal temperature is highly substrate-dependent. A good starting point is room temperature or 40 °C with a G-II or HG-II catalyst.[4][5] If the reaction is sluggish, the temperature can be increased. However, for some strained macrocycles, higher temperatures (e.g., refluxing toluene at 110 °C) are necessary to achieve good yields of the monomeric product.[7][8]

  • Q3: How much catalyst should I use?

    • A: Catalyst loading typically ranges from 1-10 mol%. For simple, efficient reactions, 1-2 mol% is often sufficient. For more challenging substrates, such as those forming strained or large rings, loadings of 5-10 mol% may be required.[9] Note that excessively high catalyst loading can sometimes increase the formation of degradation products that lead to side reactions.[5]

  • Q4: How can I effectively remove ruthenium byproducts after the reaction?

    • A: Residual ruthenium can be problematic for product purity and toxicity.[15] Common removal methods include:

      • Silica (B1680970) Gel Chromatography: While common, it may not remove all colored impurities.[15]

      • Activated Carbon: Filtering the reaction mixture through a pad of activated carbon can be effective.[2][15]

      • Chemical Scavengers: Treating the crude product with reagents like tris(hydroxymethyl)phosphine (B1196123) (THMP), 2-mercaptonicotinic acid, or lead tetraacetate, followed by filtration or extraction, can significantly reduce ruthenium levels.[2][16][17]

      • Aqueous Extraction: For certain specialized PEG-supported catalysts, simple aqueous extraction is highly effective.[15]

Data Presentation: Key Reaction Parameters

Table 1: Comparison of Common RCM Catalysts

CatalystStructure HighlightsKey Characteristics & Applications
Grubbs 1st Gen (G-I) Two PCy₃ ligandsLess active, good for simple substrates, sensitive to functional groups.
Grubbs 2nd Gen (G-II) One PCy₃, one NHC ligandHigh activity, broad functional group tolerance, a general workhorse catalyst.[1]
Hoveyda-Grubbs 2nd Gen (HG-II) Chelating isopropoxystyrene ligandHigh stability, slow initiation, good for challenging substrates and cross-metathesis.[14]
Z-Selective Catalysts Molybdenum or Tungsten-based, or specific Ru-NHCUsed when the Z-isomer of the cyclic alkene is the desired product.[10]

Table 2: Recommended Starting Conditions for RCM

Parameter5-7 Membered Rings8-12 Membered Rings>12 Membered Rings (Macrocycles)
Catalyst G-II or HG-IIG-II or HG-IIG-II or HG-II
Catalyst Loading 1-5 mol%5-10 mol%2-10 mol%
Concentration 0.05 - 0.1 M[18]0.005 - 0.05 M0.001 - 0.01 M[8]
Solvent DCM or TolueneTolueneToluene
Temperature 25 - 40 °C40 - 110 °C80 - 110 °C[8]
Notes Generally facile.Prone to oligomerization; high dilution is often key.[6]Requires high dilution and often elevated temperatures to favor intramolecular cyclization.[7][8]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale RCM Reaction

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Solvent Degassing: Use a dry, degassed solvent (e.g., DCM or toluene).[6] Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes prior to use.

  • Reaction Setup:

    • Under an inert atmosphere, dissolve the diene substrate in the degassed solvent in a Schlenk flask to achieve the desired final concentration (e.g., 0.01 M for macrocyclization).

    • Heat the solution to the target reaction temperature (e.g., 40 °C or 110 °C).[8][9]

  • Catalyst Addition:

    • In a separate vial or flask, weigh the RCM catalyst (e.g., 5 mol%) under an inert atmosphere.

    • Dissolve the catalyst in a small amount of degassed solvent.

    • Add the catalyst solution to the stirring substrate solution in one portion or via syringe pump over several hours for challenging cyclizations.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup and Purification: Remove the solvent under reduced pressure. The crude residue can then be purified by silica gel chromatography. For ruthenium removal, refer to Protocol 2 before final purification.

Protocol 2: Ruthenium Removal using Activated Carbon

  • Solvent Removal: After quenching the reaction, concentrate the crude reaction mixture in vacuo.

  • Redissolve: Dissolve the crude residue in a minimal amount of the solvent used for chromatography (e.g., DCM or ethyl acetate).

  • Carbon Treatment: Add activated carbon (approximately 10-20 times the weight of the catalyst used) to the solution.

  • Stir and Filter: Stir the suspension vigorously for 30-60 minutes at room temperature.

  • Filtration: Filter the mixture through a pad of Celite® or silica gel, washing thoroughly with the solvent.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure to yield the crude product, now with significantly reduced ruthenium content, ready for final purification.[2]

Visualizations

RCM_Troubleshooting_Workflow start RCM Reaction Fails (Low Yield / No Reaction) check_reagents Check Reagent Purity (Catalyst, Solvent, Substrate) start->check_reagents check_temp Increase Temperature? (e.g., 25°C -> 40°C) check_reagents->check_temp Reagents OK oligomers Major Byproduct: Oligomers / Polymers? check_temp->oligomers Still Fails isomers Major Byproduct: Isomers? oligomers->isomers No decrease_conc 1. Decrease Concentration (High Dilution) 2. Use Syringe Pump Addition oligomers->decrease_conc Yes success Reaction Optimized isomers->success No, Other Issues lower_temp_iso 1. Lower Temperature (e.g., 60°C -> 40°C) 2. Shorten Reaction Time isomers->lower_temp_iso Yes increase_temp_oligo Increase Temperature (e.g., 80°C -> 110°C) decrease_conc->increase_temp_oligo increase_temp_oligo->success add_inhibitor Add Isomerization Inhibitor (e.g., Benzoquinone, Phenol) lower_temp_iso->add_inhibitor add_inhibitor->success

Caption: Troubleshooting workflow for a low-yield RCM reaction.

Catalyst_Selection_Tree start Start: Select RCM Catalyst q_sterics Is the substrate sterically hindered or electron-deficient? start->q_sterics q_stability Does the reaction require high temp or long time? q_sterics->q_stability No g2 Use Grubbs 2nd Gen (G-II) (High Activity) q_sterics->g2 Yes q_z_select Is the Z-isomer the desired product? q_stability->q_z_select No hg2 Use Hoveyda-Grubbs 2nd Gen (HG-II) (High Stability) q_stability->hg2 Yes g1 Use Grubbs 1st Gen (G-I) (Simple, Unhindered Substrates) q_z_select->g1 No z_cat Use a Z-Selective Catalyst (e.g., Mo- or W-based) q_z_select->z_cat Yes

Caption: Decision tree for selecting an appropriate RCM catalyst.

References

Technical Support Center: Overcoming Solubility Challenges of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the solubility issues commonly encountered with macrocyclic lactones. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and formulation development.

Frequently Asked Questions (FAQs)

Q1: Why do macrocyclic lactones often exhibit poor aqueous solubility?

Macrocyclic lactones are large, complex molecules that are often highly lipophilic and possess a rigid ring structure. This chemical nature leads to low aqueous solubility, as they lack the easily ionizable functional groups that would promote interaction with water molecules. Their poor solubility can lead to challenges in achieving therapeutic concentrations in vivo and can cause precipitation in aqueous-based in vitro assays.

Q2: My macrocyclic lactone is precipitating in my aqueous cell culture medium after dilution from a DMSO stock. What can I do?

This is a common issue known as "crashing out." Here are several troubleshooting steps:

  • Decrease the Final Concentration: Your final concentration may be exceeding the aqueous solubility limit of the compound.

  • Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Pre-warm your aqueous medium to 37°C and add the stock solution dropwise while gently vortexing to ensure rapid and even dispersion.

  • Use a Co-solvent: Incorporate a small, non-toxic percentage of a water-miscible organic co-solvent (e.g., ethanol (B145695), polyethylene (B3416737) glycol 400) in your final medium.

  • Employ Solubilizing Excipients: Consider the use of cyclodextrins or non-ionic surfactants (e.g., polysorbates) to form complexes or micelles that enhance solubility.

Q3: What are the main strategies to improve the solubility of macrocyclic lactones for formulation development?

The primary strategies involve increasing the dissolution rate and apparent solubility of the macrocyclic lactone. These include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic macrocyclic lactone within the cavity of a cyclodextrin molecule.

  • Lipid-Based Formulations: Dissolving the lipophilic drug in a lipid-based carrier system.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This high-energy amorphous form has a higher apparent solubility than the crystalline form.[1][2]

Q4: How do I choose the most suitable solubility enhancement technique for my macrocyclic lactone?

The choice of technique depends on several factors including the physicochemical properties of the drug, the desired dosage form, the route of administration, and the required dose. A decision tree can aid in this selection process (see Visualization 1).

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro assays due to poor dissolution.
Potential Cause Troubleshooting Steps
Precipitation in stock solution (e.g., DMSO) 1. Ensure the use of high-purity, anhydrous DMSO. 2. Gently warm the solution and sonicate briefly to ensure complete dissolution. 3. Prepare fresh stock solutions regularly and store them in small aliquots to avoid freeze-thaw cycles.
Precipitation upon dilution into aqueous buffer 1. Lower the final working concentration. 2. Pre-warm the buffer to 37°C and add the stock solution slowly with gentle mixing. 3. Consider adding a small percentage of a co-solvent like ethanol or PEG 400 to the final buffer, if compatible with the assay. 4. For cell-based assays, evaluate the use of serum proteins, which can aid in solubilization.[3]
Compound instability in aqueous environment 1. Prepare fresh dilutions immediately before use. 2. If the compound is pH-sensitive, ensure the buffer pH is optimal for its stability.
Issue 2: Difficulty in preparing a stable and effective amorphous solid dispersion (ASD).
Potential Cause Troubleshooting Steps
Poor solubility enhancement 1. Inappropriate Polymer Selection: The polymer should have good miscibility with the drug. Screen a variety of polymers (e.g., PVP K30, HPMC, Soluplus®). 2. Phase Separation: The drug and polymer may not have formed a single amorphous phase. Optimize the preparation method (e.g., solvent evaporation parameters, extrusion temperature). 3. Low Drug Loading: While higher drug loading is desirable, it can increase the tendency for crystallization.[2] Experiment with different drug-to-polymer ratios.
Recrystallization upon storage 1. Moisture Absorption: Water acts as a plasticizer, increasing molecular mobility and promoting recrystallization.[2] Store the ASD in a desiccated environment. 2. High Drug Loading: A high concentration of the drug increases the thermodynamic drive for crystallization.[2] Consider a lower drug loading. 3. Inadequate Polymer Stabilization: The chosen polymer may not be effectively inhibiting nucleation and crystal growth.
Residual solvent 1. Incomplete Drying: Residual solvent can lower the glass transition temperature (Tg) and promote instability. Ensure the drying process (e.g., vacuum oven conditions) is sufficient to remove the solvent to an acceptable level.

Quantitative Data on Solubility Enhancement

The following tables summarize the reported solubility enhancements for various macrocyclic lactones using different techniques.

Table 1: Solubility Enhancement of Tacrolimus

TechniqueCarrier/SystemFold Increase in SolubilityReference(s)
Solid Dispersion (Solvent Evaporation)Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dioctyl sulfosuccinate~900-fold[4][5]
Solid Dispersion (Surface Attached)Sodium carboxymethyl cellulose (B213188) and sodium lauryl sulfate~2,000-fold[6]
Cyclodextrin Complexationα-cyclodextrin174-fold[7]
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)160-fold[7]
Cyclodextrin Complexationγ-cyclodextrin102-fold[7]

Table 2: Solubility Enhancement of Ivermectin

TechniqueCarrier/SystemFold Increase in SolubilityReference(s)
Cyclodextrin Complexation (Ternary System)Hydroxypropyl-β-cyclodextrin (HPβCD) + Arginine11-fold[8]
Cyclodextrin Complexation (Ternary System)γ-cyclodextrin (γCD) + Arginine8-fold[8]
Solid Dispersion (Fusion Method)PEG-6000 (1:3 ratio)~70-fold[9]

Table 3: Solubility Data for Sirolimus (Rapamycin)

SolventSolubilityReference(s)
Water~2.6 µg/mL[5][10]
DMSO200 mg/mL[5][11]
Ethanol50 mg/mL[5][11]
AcetoneHigh[5]

Experimental Protocols

Protocol 1: Preparation of a Macrocyclic Lactone Solid Dispersion by the Solvent Evaporation Method

This protocol is a general guideline and may require optimization for specific macrocyclic lactones and polymers.

  • Dissolution: Accurately weigh the macrocyclic lactone and the chosen polymer carrier (e.g., PVP K30, HPMC) in the desired ratio (e.g., 1:1, 1:2, 1:5 w/w). Dissolve both components in a suitable volatile organic solvent (e.g., methanol, ethanol, dichloromethane, or a mixture thereof) to form a clear solution.[11][12]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to prevent thermal degradation of the compound, while allowing for efficient evaporation.

  • Drying: Transfer the resulting solid mass to a vacuum oven and dry at a controlled temperature (e.g., 40-50°C) for an extended period (e.g., 24-48 hours) to ensure complete removal of the residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size (e.g., 60 mesh) to obtain a uniform particle size.[12]

  • Storage: Store the final amorphous solid dispersion in a tightly sealed container with a desiccant to protect it from moisture.

Protocol 2: Preparation of a Macrocyclic Lactone-Cyclodextrin Inclusion Complex by the Kneading Method

This method is suitable for preparing small batches of inclusion complexes.

  • Molar Ratio Determination: Determine the optimal molar ratio of the macrocyclic lactone to the cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) through phase solubility studies. A 1:1 molar ratio is common.[12]

  • Paste Formation: Accurately weigh the cyclodextrin and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the cyclodextrin and knead to form a homogeneous paste.[6]

  • Incorporation of the Drug: Gradually add the accurately weighed macrocyclic lactone to the paste while continuously kneading for a specific period (e.g., 30-60 minutes).

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

  • Storage: Store the inclusion complex in a well-closed container in a cool, dry place.

Visualizations

G Decision Tree for Selecting a Solubility Enhancement Strategy A Poorly Soluble Macrocyclic Lactone B Is the compound for early-stage in vitro screening? A->B C Is the compound thermolabile? B->C No D Use of Co-solvents or Cyclodextrins in Assay Buffer B->D Yes F Is a liquid or semi-solid formulation acceptable? C->F No I Solvent-Based Methods (e.g., Spray Drying, Solvent Evaporation) C->I Yes E Consider Lipid-Based Formulations or Amorphous Solid Dispersions G Lipid-Based Formulations (e.g., SMEDDS) F->G Yes H Amorphous Solid Dispersions (ASDs) F->H No J Melt-Based Methods (e.g., Hot-Melt Extrusion) H->J

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

G Workflow for Amorphous Solid Dispersion (ASD) Preparation A 1. Material Selection - Macrocyclic Lactone - Polymer Carrier (e.g., PVP, HPMC) B 2. Solvent Selection - Common solvent for drug and polymer A->B C 3. Dissolution - Dissolve drug and polymer in the solvent B->C D 4. Solvent Evaporation - Rotary Evaporator C->D E 5. Drying - Vacuum Oven D->E F 6. Milling & Sieving E->F G 7. Characterization - DSC, XRD, SEM, Dissolution Testing F->G H Amorphous Solid Dispersion G->H

Caption: Workflow for preparing an amorphous solid dispersion.

References

Technical Support Center: Analytical Method Development for Trace Level Detection of Musks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of synthetic musks. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and sensitive detection of musk compounds at trace levels.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the analytical method development for trace-level musk detection.

Sample Preparation

  • Q1: What is the most effective extraction technique for synthetic musks in aqueous samples?

    A1: Both Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are highly effective for extracting synthetic musks from water samples.[1][2] SPME is a solvent-free technique that offers simplicity and high sensitivity, with detection limits in the low pg/mL to ng/L range.[1][3] SPE is also a reliable tool, particularly for larger sample volumes, and has been successfully used for screening synthetic musks in surface and sewage water.[4] The choice between them often depends on sample volume, desired sensitivity, and available instrumentation.

  • Q2: I'm experiencing low recoveries for musk compounds during Solid-Phase Extraction (SPE). What are the key parameters to optimize?

    A2: Low recoveries in SPE can be attributed to several factors. A systematic optimization of the following parameters is crucial:

    • Eluent Volume and Composition: The volume and composition of the elution solvent directly impact recovery. For instance, an optimized method for C18 cartridges used 12 mL of an eluent with 67% n-hexane.[4]

    • Elution Flow Rate: A slower flow rate can improve the interaction between the analytes and the eluent, leading to better recovery. An optimized flow rate has been reported at 0.5 mL/min.[4]

    • Wash Solution Composition: The composition of the washing solution is critical to remove interferences without eluting the target analytes. A 10% methanol (B129727) solution has been shown to be effective.[4]

    • Sample pH: The pH of the water sample can influence the charge of the analytes and their retention on the sorbent. A pH of 6.0 was found to be optimal in one study.[4]

    • Sorbent Selection: The choice of SPE sorbent is critical. For complex matrices like fish samples, Florisil SPE has been shown to provide clearer separation of nitro and polycyclic musks compared to Aminopropyl, Alumina-N, and PSA sorbents.[5]

  • Q3: For SPME analysis of musks in water, which fiber coating and extraction mode should I choose?

    A3: The choice of fiber coating and extraction mode (direct immersion vs. headspace) significantly affects extraction efficiency. For both polycyclic and nitro musks, Headspace SPME (HS-SPME) at an elevated temperature (e.g., 100°C) often yields better results than Direct Immersion (DI-SPME).[1][3] Carboxen/Polydimethylsiloxane (CAR/PDMS) and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are highly effective fiber coatings for this application.[1][3]

Chromatography & Mass Spectrometry

  • Q4: I am observing poor peak shapes and shifting retention times for my musk analytes in GC-MS analysis. What could be the cause?

    A4: Poor chromatography can stem from several issues. In the context of musk analysis, which often involves complex matrices, matrix effects are a primary concern.[6][7][8] Co-eluting matrix components can interfere with the analyte's behavior on the column.[6] Other potential causes include:

    • Injector Issues: The use of large volume injection (LVI) with on-column (OC) or programmed temperature vaporizer (PTV) injectors can enhance sensitivity, but they are recommended only for clean samples to avoid system contamination and unreliable results.[9]

    • Column Contamination: Buildup of non-volatile matrix components on the analytical column can lead to peak tailing and retention time shifts.

    • Inlet Temperature: Sub-optimal inlet temperature can cause incomplete volatilization of the analytes.

  • Q5: How can I improve the sensitivity of my GC-MS method for trace-level musk detection?

    A5: To enhance sensitivity, consider the following strategies:

    • Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer (GC-QqQ-MS/MS) in Multiple Reaction Monitoring (MRM) mode can significantly lower detection limits compared to a single quadrupole instrument in Selected Ion Monitoring (SIM) mode.[5] Method detection limits can be up to ten times lower with MS/MS.[5]

    • Large Volume Injection (LVI): Techniques like on-column (OC) and programmed temperature vaporizer (PTV) injection allow for the introduction of larger sample volumes (50 μL or more), thereby increasing the mass of analyte reaching the detector.[9] However, this is best suited for clean extracts.[9]

    • Optimized Sample Preparation: A highly efficient extraction and preconcentration step, such as optimized SPME or SPE, is fundamental for achieving low detection limits.[3][10]

  • Q6: What are matrix effects and how can I mitigate them in LC-MS analysis of musks?

    A6: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6][7][11] This can result in inaccurate quantification.[11] Strategies to mitigate matrix effects include:

    • Improved Sample Cleanup: Incorporate more rigorous cleanup steps in your sample preparation protocol to remove interfering matrix components.[12]

    • Chromatographic Separation: Optimize the chromatographic method to separate the analytes from the interfering compounds.[12]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.[6][11]

    • Stable Isotope-Labeled Internal Standards: This is the most recognized technique to correct for matrix effects, as the internal standard co-elutes with the analyte and experiences similar matrix effects.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on musk analysis.

Table 1: Comparison of SPME Fiber Coatings and Conditions for Musk Analysis in Water

Musk TypeExtraction ModeFiber CoatingTemperature (°C)Key FindingReference
Polycyclic & MacrocyclicHeadspace (HS)CAR-PDMS or PDMS-DVB100HS-SPME with these fibers provided the most effective extraction.[3]
NitroHeadspace (HS)CAR/PDMS or PDMS/DVB100HS-SPME at high temperature was found to be the most effective.[1]

Table 2: Optimized SPE Parameters for Synthetic Musks in Water using an ENVI-C18 Cartridge

ParameterOptimized Value
Eluent Volume12 mL
Eluent Composition67% n-hexane
Elution Flow Rate0.5 mL/min
Wash Solution10% Methanol
Sample pH6.0
Average Recoveries 72.15% - 90.46%
Data sourced from Sang et al.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) for Polycyclic Musks in Water

This protocol is adapted from a method for the determination of six common synthetic polycyclic musks in aqueous samples.[13]

  • Sample Preparation: Place 10 mL of the water sample into a conical-bottom glass tube.

  • Salting Out: Add 0.5 g of sodium chloride to the sample and mix to dissolve.

  • Extraction: Rapidly inject a mixture of 1.0 mL of isopropyl alcohol (dispersant) and 10 µL of carbon tetrachloride (extractant) into the sample.

  • Ultrasonication: Immediately place the tube in an ultrasonic bath for 1.0 minute.

  • Centrifugation: Centrifuge the sample at 5,000 rpm for 10 minutes.

  • Analysis: Collect the sedimented phase and inject 1.0 µL directly into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Synthetic Musks in Water

This protocol is a general guide based on optimized parameters for ENVI-C18 cartridges.[4]

  • Cartridge Conditioning:

    • Precondition the ENVI-C18 cartridge (500 mg/3 mL) with 5 mL of n-hexane.

    • Follow with 5 mL of dichloromethane (B109758) (DCM).

    • Then, 5 mL of methanol.

    • Finally, equilibrate with 5 mL of deionized water.

  • Sample Loading:

    • Adjust the pH of a 300 mL water sample to 6.0.

    • Load the sample onto the conditioned cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a 10% methanol in water solution to remove polar interferences.

  • Elution:

    • Elute the retained musk compounds with 12 mL of a 67% n-hexane solution at a flow rate of 0.5 mL/min.

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

Visualized Workflows and Guides

The following diagrams illustrate common workflows and troubleshooting logic for the analysis of musk compounds.

Analytical_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Pretreatment Filtration / pH Adjustment Sample->Pretreatment Extraction SPE or SPME Pretreatment->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Analysis GC-MS or GC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition (Peak Integration) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: General analytical workflow for the trace level detection of musk compounds.

Troubleshooting_Guide cluster_recovery Low Analyte Recovery cluster_sensitivity Poor Sensitivity / High LODs cluster_chromatography Bad Chromatography Start Problem Encountered LowRecovery Low Recovery Start->LowRecovery PoorSensitivity Poor Sensitivity Start->PoorSensitivity BadChroma Poor Peak Shape / Retention Time Shift Start->BadChroma CheckSPE Optimize SPE Parameters? (Solvent, pH, Flow) LowRecovery->CheckSPE Using SPE CheckSPME Optimize SPME Conditions? (Fiber, Temp, Time) LowRecovery->CheckSPME Using SPME Matrix Assess Matrix Effects? CheckSPE->Matrix CheckSPME->Matrix CheckMS MS Source Cleaning Needed? PoorSensitivity->CheckMS UseMSMS Switch to MS/MS (MRM)? PoorSensitivity->UseMSMS LVI Use Large Volume Injection? PoorSensitivity->LVI CheckColumn Column Contaminated or Old? BadChroma->CheckColumn CheckInlet Optimize Inlet Parameters? BadChroma->CheckInlet SampleCleanup Improve Sample Cleanup? BadChroma->SampleCleanup

Caption: Troubleshooting decision tree for common issues in musk analysis.

References

Validation & Comparative

A Comparative Performance Analysis of Habanolide and Galaxolide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the olfactory profiles, performance characteristics, and receptor interactions of two widely used synthetic musks.

This guide provides a comprehensive comparison of Habanolide and Galaxolide, two prominent synthetic musk compounds utilized extensively in the fragrance industry. Tailored for researchers, scientists, and professionals in drug development and formulation science, this document delves into their distinct chemical properties, olfactory characteristics, performance metrics such as substantivity and stability, and their interactions with human olfactory receptors. All quantitative data is presented in clear, comparative tables, and detailed experimental methodologies are provided. Visualizations of key biological pathways and experimental workflows are included to facilitate a deeper understanding.

Physicochemical and Olfactory Properties

Habanolide and Galaxolide belong to different structural classes of synthetic musks, which fundamentally influences their olfactory profiles and performance characteristics. Habanolide is a macrocyclic musk, characterized by a large ring structure, while Galaxolide is a polycyclic musk, featuring multiple fused rings.

Table 1: Physicochemical and Olfactory Characteristics of Habanolide and Galaxolide

PropertyHabanolideGalaxolide
Chemical Class Macrocyclic MuskPolycyclic Musk
CAS Number 111879-80-21222-05-5
Molecular Formula C₁₅H₂₆O₂C₁₈H₂₆O
Molecular Weight 238.37 g/mol 258.4 g/mol
Odor Description Elegant, substantive, warm, slightly woody, with a characteristic metallic, "hot-iron" nuance.[1][2][3]Clean, sweet, floral, and woody musk.[4]
Odor Strength Medium to HighMedium
Primary Olfactory Receptor OR5AN1[5][6][7][8][9]OR5A2[9]

Performance Evaluation: Substantivity and Stability

The longevity (substantivity) and chemical stability of a fragrance molecule are critical for its application in various consumer and therapeutic products.

Substantivity

Substantivity refers to the ability of a fragrance to remain on a substrate, such as skin or fabric, over an extended period.

Table 2: Comparative Substantivity of Habanolide and Galaxolide

SubstrateHabanolideGalaxolide
On Smelling Blotter > 400 hours (approximately 2 weeks)[3]> 48 hours, up to 400 hours[4]
On Fabric High substantivity, valued in laundry care for long-lasting freshness.[1]High substantivity, widely used in detergents and fabric softeners.[4][10]
Stability

The stability of Habanolide and Galaxolide has been evaluated in various product bases, demonstrating their suitability for a wide range of applications. Galaxolide is noted for its exceptional stability and resistance to oxidation.[4][10]

Table 3: Stability of Habanolide and Galaxolide in Different Product Matrices

Product MatrixHabanolide StabilityGalaxolide Stability
Body Lotion GoodVery Good
Shampoo GoodVery Good
Soap (pH 9-10) Very GoodVery Good
Acidic Cleaner (e.g., citric acid) Good (substantivity may decrease slightly)[1]Good
Alkaline Cleaner (pH 8-10) Very GoodNot specified
Bleach PoorGood

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential.

Protocol for Sensory Evaluation of Fragrance Substantivity on Fabric

This protocol outlines a method for assessing the longevity of Habanolide and Galaxolide on fabric.

Objective: To quantitatively measure and compare the odor intensity of Habanolide and Galaxolide on cotton fabric over a 48-hour period.

Materials:

  • Habanolide and Galaxolide solutions (1% in ethanol)

  • Cotton swatches (10x10 cm, pre-washed with unscented detergent)

  • Pipettes

  • Glass jars with lids

  • A panel of trained sensory assessors (n=10)

  • Labeled Magnitude Scale (LMS) for odor intensity rating (0 = no sensation, 100 = strongest imaginable)

Procedure:

  • Apply 1 ml of the Habanolide solution to a cotton swatch.

  • Apply 1 ml of the Galaxolide solution to a separate cotton swatch.

  • Allow the swatches to air-dry for 10 minutes.

  • Place each swatch in a labeled glass jar and seal.

  • Present the jars to the sensory panel at specified time intervals: 0, 1, 4, 8, 24, and 48 hours.

  • At each time point, panelists open the jar, sniff the fabric, and rate the odor intensity on the LMS.

  • Record the data and calculate the mean intensity scores for each musk at each time point.

Protocol for Accelerated Stability Testing in a Cosmetic Emulsion

This protocol describes a method for evaluating the stability of Habanolide and Galaxolide in a standard oil-in-water cosmetic lotion.

Objective: To assess the chemical stability of Habanolide and Galaxolide in a cosmetic emulsion under accelerated aging conditions.

Materials:

  • Habanolide and Galaxolide

  • Oil-in-water lotion base (unfragranced)

  • Glass containers with airtight seals

  • Oven/incubator set to 40°C

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare two batches of the lotion base, one containing 0.5% Habanolide and the other 0.5% Galaxolide.

  • Aseptically fill the preparations into the glass containers and seal.

  • Store the containers in the incubator at 40°C.

  • At weekly intervals for 12 weeks, remove a sample from each batch.

  • Extract the fragrance compound from the lotion sample using a suitable solvent (e.g., hexane).

  • Analyze the extract using GC-MS to determine the concentration of the remaining Habanolide or Galaxolide.

  • Calculate the percentage degradation over time.

Olfactory Signaling Pathways

The perception of musk odors is initiated by the binding of these molecules to specific olfactory receptors (ORs) in the nasal cavity. Habanolide and Galaxolide activate different primary ORs, leading to distinct neural signals.

Habanolide, as a macrocyclic musk, is primarily detected by the OR5AN1 receptor.[5][6][7][8][9] In contrast, Galaxolide, a polycyclic musk, is a key agonist for the OR5A2 receptor.[9] The activation of these G-protein coupled receptors (GPCRs) initiates a similar intracellular signaling cascade.

cluster_Habanolide Habanolide Pathway cluster_Galaxolide Galaxolide Pathway Habanolide Habanolide OR5AN1 OR5AN1 Receptor Habanolide->OR5AN1 Binds to G_protein G-protein (Gαolf) Activation OR5AN1->G_protein Galaxolide Galaxolide OR5A2 OR5A2 Receptor Galaxolide->OR5A2 Binds to OR5A2->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory signaling pathways for Habanolide and Galaxolide.

Experimental Workflow: Fragrance Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a fragrance compound in a consumer product.

cluster_workflow Fragrance Stability Testing Workflow cluster_analysis Analysis Methods start Start: Product Formulation prep Prepare Samples: - Fragranced Product - Control (Unfragranced) start->prep storage Store Samples under Accelerated Conditions (e.g., 40°C, 75% RH) prep->storage sampling Periodic Sampling (e.g., weekly for 12 weeks) storage->sampling sampling->storage analysis Physicochemical & Sensory Analysis sampling->analysis data Data Analysis & Comparison analysis->data gcms GC-MS (Chemical Integrity) analysis->gcms ph pH Measurement analysis->ph viscosity Viscosity Measurement analysis->viscosity sensory Sensory Evaluation (Odor) analysis->sensory report Final Report & Shelf-life Estimation data->report end End report->end

A generalized workflow for fragrance stability testing.

Conclusion

Habanolide and Galaxolide, while both classified as musks, exhibit distinct performance profiles rooted in their chemical structures. Habanolide, a macrocyclic musk, is characterized by its elegant, warm, and uniquely metallic odor, and it demonstrates exceptional longevity. It primarily interacts with the OR5AN1 olfactory receptor. Galaxolide, a polycyclic musk, offers a clean, sweet, and floral-woody scent and is noted for its excellent stability in a wide array of product formulations, acting as a key agonist for the OR5A2 receptor.

The choice between Habanolide and Galaxolide will depend on the specific requirements of the formulation, including the desired olfactory profile, the need for long-lasting substantivity, and the chemical environment of the product base. For applications demanding a sophisticated and highly tenacious scent, Habanolide is an excellent candidate. For products where a clean, versatile musk note with robust stability is paramount, Galaxolide remains a preferred choice. Further research into the nuanced interactions of these molecules with their respective olfactory receptors may open new avenues for the rational design of novel fragrance ingredients with tailored performance characteristics.

References

A Comparative Sensory Analysis of Oxacyclohexadecen-2-one Isomers for Olfactory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Sensory Profiles and Olfactory Pathway of Key Oxacyclohexadecen-2-one Isomers

This compound, a macrocyclic musk, is a vital component in the fragrance industry, prized for its persistent and elegant musk scent. This compound exists as a mixture of isomers, primarily the (E) and (Z) isomers of oxacyclohexadec-12-en-2-one and oxacyclohexadec-13-en-2-one. Understanding the distinct sensory profiles of these isomers is crucial for targeted applications in fragrance creation and for research into the mechanisms of olfaction. This guide provides a comparative overview of the sensory evaluations of these isomers, details a comprehensive experimental protocol for their sensory analysis, and illustrates the relevant olfactory signaling pathway.

Comparative Olfactory Profiles of this compound Isomers

IsomerCommon Name(s)Reported Odor ProfileDetection Threshold (in air)
(12E)-Oxacyclohexadec-12-en-2-one Habanolide®, Globalide®A powerful, elegant, and warm musk with waxy, powdery, and slightly metallic or hot-iron undertones.[1][2][3] Described as reminiscent of freshly ironed linen.[1][4] Also characterized by sweet and woody notes.[3][5]0.5 ng/L[6]
(13Z)-Oxacyclohexadec-13-en-2-one Described with a high percentage of musk character, accompanied by sweet, animalic, fruity, and powdery notes.[7]Data not available
(12Z)-Oxacyclohexadec-12-en-2-one (Z)-HabanolideReported to have a similar smell to the (E) isomer, though it is less commonly used.[6]Data not available
Mixture of (E) and (Z) Isomers This compoundA complex and moderately musk-like scent with notes ranging from fresh, powdery wood to sweet cream, herbs, and wax.[8][9]Data not available

Olfactory Signaling Pathway for Macrocyclic Musks

The perception of macrocyclic musks like the isomers of this compound is initiated by their interaction with specific olfactory receptors in the nasal cavity. The primary human olfactory receptor identified for muscone (B1676871) and other macrocyclic musks is OR5AN1.[4][10] The binding of a musk odorant to this G-protein coupled receptor triggers a signaling cascade, leading to the perception of its characteristic scent.

Olfactory Signaling Pathway for Macrocyclic Musks cluster_membrane Cell Membrane Odorant This compound Isomer OR5AN1 OR5AN1 (Olfactory Receptor) Odorant->OR5AN1 Binds G_protein G-protein (Golf) OR5AN1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling cascade initiated by the binding of a macrocyclic musk to the OR5AN1 receptor.

Experimental Protocols for Sensory Panel Evaluation

A robust sensory evaluation of this compound isomers requires a well-defined and controlled experimental protocol. The following methodology is based on established practices for fragrance assessment.

1. Objective: To quantitatively and qualitatively characterize and compare the odor profiles of different this compound isomers.

2. Panelist Selection and Training:

  • Screening: Recruit 15-20 panelists. Screen for olfactory acuity, ability to discriminate between different scents, and verbal fluency in describing odors. A standard screening test using common odorants can be employed.

  • Training: Train the selected panelists on the terminology and scaling methods to be used. This includes familiarization with reference standards for key aroma descriptors (e.g., musk, sweet, waxy, metallic).

3. Sample Preparation and Presentation:

  • Sample Purity: Use highly purified samples of each isomer (>95% purity) to avoid interference from impurities.

  • Dilution: Prepare solutions of each isomer in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) at a concentration just above the detection threshold. Ensure all samples are presented at the same concentration.

  • Blinding and Randomization: Samples should be coded with three-digit random numbers to blind the panelists. The order of presentation of the different isomers should be randomized for each panelist to minimize order effects.

  • Presentation Medium: Present the samples on standardized smelling strips (blotters) or through an olfactometer for controlled airflow.

4. Sensory Evaluation Method:

  • Quantitative Descriptive Analysis (QDA): This method is ideal for obtaining a detailed sensory profile.

    • Attribute Generation: In a preliminary session, have the trained panel generate a list of descriptive terms that best characterize the odors of the isomers.

    • Intensity Rating: Panelists then rate the intensity of each attribute for each isomer on a labeled magnitude scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Triangle Test (for difference testing): To determine if a perceptible difference exists between two isomers, present panelists with three samples, two of which are identical and one is different. Ask them to identify the odd sample.

5. Data Analysis:

  • Analyze the intensity ratings from the QDA using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the isomers.

  • Use spider web plots to visualize the differences in the sensory profiles.

  • For the triangle test, use binomial statistics to determine if the number of correct identifications is significantly greater than chance.

Experimental Workflow for Sensory Panel Evaluation Start Start: Define Objective Panel_Selection Panelist Screening & Training Start->Panel_Selection Sample_Prep Sample Preparation (Purification, Dilution, Coding) Panel_Selection->Sample_Prep Sensory_Eval Sensory Evaluation (QDA / Triangle Test) Sample_Prep->Sensory_Eval Data_Collection Data Collection Sensory_Eval->Data_Collection Data_Analysis Statistical Analysis (ANOVA, Visualization) Data_Collection->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: A typical workflow for the sensory panel evaluation of fragrance ingredients.

References

Biodegradability of Macrocyclic vs. Polycyclic Musks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodegradability of macrocyclic and polycyclic musks, two classes of synthetic fragrance compounds. The information presented is supported by experimental data from standardized international testing protocols to assist researchers and professionals in making informed decisions regarding the environmental fate of these substances.

Executive Summary

Synthetic musks are valued for their persistent and pleasant scent, making them common ingredients in a wide array of consumer products. However, their environmental persistence is a significant concern. This guide focuses on the biodegradability of two major classes: the older, widely used polycyclic musks (PCMs) and the more modern macrocyclic musks (MCMs).

Current scientific evidence indicates a clear distinction in the biodegradability of these two classes. Macrocyclic musks generally exhibit ready biodegradability, meaning they are likely to be broken down by microorganisms in the environment. In contrast, polycyclic musks are largely resistant to biodegradation and are known to persist and bioaccumulate.

Quantitative Data Comparison

The following table summarizes the results of "ready biodegradability" tests for representative macrocyclic and polycyclic musks. The data is primarily from Organization for Economic Co-operation and Development (OECD) Test Guidelines 301, which are the international standard for assessing the ready biodegradability of chemicals. A substance is considered "readily biodegradable" if it meets the pass level (≥60% biodegradation for CO2 evolution or O2 consumption tests) within a 10-day window during the 28-day test period.

Musk Compound Class Test Guideline Biodegradation (%) Time (days) Result
Exaltone (Cyclopentadecanolide)MacrocyclicOECD 301B70%28Readily Biodegradable
Ambrettolide (Oxacycloheptadec-10-en-2-one)MacrocyclicOECD 301F86%28Readily Biodegradable
Muscone (3-Methylcyclopentadecanone)MacrocyclicOECD 301F80%28Readily Biodegradable
Galaxolide (HHCB)PolycyclicOECD 301B<60%28Not Readily Biodegradable
Tonalide (AHTN)PolycyclicOECD 301D<60%28Not Readily Biodegradable

Note: The data presented is compiled from various studies and while all are based on OECD 301 guidelines, direct head-to-head comparative studies under identical conditions are limited. The results for polycyclic musks consistently show a lack of ready biodegradability across multiple studies.

Experimental Protocols

The data presented in this guide is primarily derived from the OECD 301 series of ready biodegradability tests. These tests assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions. Below are the generalized methodologies for the key experiments cited.

OECD Guideline 301B: CO2 Evolution Test (Modified Sturm Test)

This test is suitable for water-soluble and non-volatile substances.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum (ThCO2).

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is commonly used. The sludge is typically washed and aerated before use.

  • Test Concentration: The test substance is added to the mineral medium at a concentration that yields between 10 and 20 mg of Total Organic Carbon (TOC) per liter[1].

  • Apparatus: The test is conducted in flasks connected in series to allow for the passage of CO2-free air. The evolved CO2 is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and its quantity is determined by titration or by a total organic carbon analyzer[1].

  • Duration and Temperature: The test is run for 28 days at a constant temperature of 22 ± 2°C[1].

  • Controls:

    • Blank Control: Contains only the inoculum and mineral medium to measure endogenous CO2 production.

    • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested in parallel to verify the viability of the inoculum.

    • Toxicity Control: The test substance is added together with the reference substance to check for inhibitory effects on the microorganisms.

  • Pass Level: ≥60% of ThCO2 production within a 10-day window.

OECD Guideline 301F: Manometric Respirometry Test

This method is suitable for both soluble and insoluble, as well as volatile substances.

  • Principle: The test substance is incubated in a mineral medium with a microbial inoculum in a closed respirometer. The consumption of oxygen by the microorganisms during the degradation of the test substance is measured manometrically or by an oxygen sensor.

  • Inoculum: Similar to OECD 301B, activated sludge is the primary source of microorganisms.

  • Test Concentration: The test substance is typically added at a concentration of 100 mg/L, unless its properties dictate a lower concentration[2].

  • Apparatus: A manometric respirometer that measures the change in pressure resulting from oxygen consumption. Carbon dioxide produced is absorbed by a potassium hydroxide solution.

  • Duration and Temperature: The test is conducted for 28 days in the dark at a constant temperature, usually 22 ± 2°C[3].

  • Controls: Similar to OECD 301B, blank, reference, and toxicity controls are run in parallel.

  • Pass Level: ≥60% of the theoretical oxygen demand (ThOD) within a 10-day window.

Visualizations

Experimental Workflow for Ready Biodegradability Testing

The following diagram illustrates the general workflow for conducting a ready biodegradability test according to the OECD 301 guidelines.

G cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation Phase cluster_measurement Measurement & Analysis prep_medium Prepare Mineral Medium prep_inoculum Collect and Prepare Inoculum (e.g., Activated Sludge) prep_test_substance Prepare Test Substance (and Reference Substance) setup_flasks Set up Test Flasks: - Test Substance + Inoculum - Blank (Inoculum only) - Reference Control - Toxicity Control prep_test_substance->setup_flasks incubation Incubate for 28 days (Aerobic, Dark, Constant Temp.) setup_flasks->incubation measurement Measure Parameter at Intervals (e.g., CO2 evolution, O2 consumption) incubation->measurement analysis Calculate % Biodegradation measurement->analysis pass_fail Apply Pass Criteria (e.g., ≥60% in 10-day window) analysis->pass_fail

Generalized workflow for OECD 301 ready biodegradability testing.
Microbial Degradation of Synthetic Musks

While detailed enzymatic pathways for the complete mineralization of macrocyclic and polycyclic musks are not fully elucidated in publicly available literature, a generalized pathway for the aerobic biodegradation of complex organic molecules by microorganisms can be conceptualized. Polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with polycyclic musks, are known to be degraded by bacteria through a series of enzymatic reactions. A similar, albeit slower, process is hypothesized for polycyclic musks, while the ester or ketone linkages in macrocyclic musks are more susceptible to initial hydrolytic cleavage.

G cluster_macrocyclic Macrocyclic Musk Degradation cluster_polycyclic Polycyclic Musk Degradation (Hypothesized) mcm Macrocyclic Musk (e.g., Lactone, Ketone) mcm_hydrolysis Extracellular Hydrolysis (Esterases/Hydrolases) mcm->mcm_hydrolysis Step 1 mcm_intermediates Linear Aliphatic Acids/ Hydroxy Acids mcm_hydrolysis->mcm_intermediates Step 2 mcm_beta_oxidation Beta-oxidation mcm_intermediates->mcm_beta_oxidation Step 3 mcm_tca TCA Cycle mcm_beta_oxidation->mcm_tca Step 4 mcm_mineralization Mineralization (CO2 + H2O + Biomass) mcm_tca->mcm_mineralization Final Products pcm Polycyclic Musk (e.g., HHCB, AHTN) pcm_oxidation Initial Oxidation (Monooxygenases/Dioxygenases) pcm->pcm_oxidation Slow Initial Step pcm_intermediates Hydroxylated Intermediates pcm_oxidation->pcm_intermediates pcm_ring_cleavage Ring Cleavage pcm_intermediates->pcm_ring_cleavage pcm_further_degradation Further Degradation pcm_ring_cleavage->pcm_further_degradation pcm_mineralization Slow/Incomplete Mineralization pcm_further_degradation->pcm_mineralization

References

A Comparative Toxicological Assessment of Synthetic Musk Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of commonly used synthetic musk compounds. Synthetic musks, valued for their fragrance properties in a myriad of consumer products, are classified into several chemical groups, including nitromusks, polycyclic musks (PCMs), and macrocyclic musks.[1][2] Due to their widespread use, lipophilicity, and persistence, these compounds have become ubiquitous in the environment, leading to human exposure through various pathways including dermal absorption, inhalation, and ingestion.[3][4] Concerns regarding their potential as endocrine disruptors and their tendency to bioaccumulate have prompted extensive toxicological evaluation.[1][3]

Comparative Toxicological Data

The following tables summarize key toxicological endpoints for prominent synthetic musk compounds, including the polycyclic musks Galaxolide (HHCB) and Tonalide (AHTN), and the nitromusks Musk Xylene and Musk Ketone.

Table 1: Acute and Sublethal Aquatic Toxicity

CompoundSpeciesEndpointConcentration (µg/L)Reference
Galaxolide (HHCB) Daphnia magna21-day LC50282 - 452[5][6]
Nitocra spinipes (Copepod)96-h LC501900[5][6]
Lampsilis cardium (Mussel Glochidia)24-h LC501000 to >1750[6]
Tonalide (AHTN) Daphnia magna21-day LC50244 - 314[5][6]
Acartia tonsa (Copepod)48-h LC50710[6]
Lampsilis cardium (Mussel Glochidia)24-h LC50454 - 850[6]
Musk Xylene Daphnia magnaReproductive Toxicity (PNEC)1.1[2]
Musk Ketone Fish SpeciesPNEC6.3[2]

LC50: Lethal concentration for 50% of the population. PNEC: Predicted No-Effect Concentration.

Table 2: Endocrine Disruption Potential

CompoundAssay TypeEndpointResultReference
Galaxolide (HHCB) In vitroAlters Estrogen Activity, Inhibits Androgen/Progesterone BindingActive[3]
Tonalide (AHTN) In vitroAlters Estrogen Activity, Inhibits Androgen/Progesterone BindingActive[3]
Musk Xylene E-Screen (MCF-7 cells)Estrogenic ActivityWeakly Estrogenic[7]
In vitroEstrogenic ActivityIncreased by metabolic reduction[8]
Musk Ketone E-Screen (MCF-7 cells)Estrogenic ActivityWeakly Estrogenic[7]
In vitroEstrogenic ActivityLost after metabolic reduction[8]
In vitroER Binding Affinity3x greater than Musk Xylene[8]

Table 3: Genotoxicity and Carcinogenicity

CompoundAssay TypeS9 ActivationResultReference
Galaxolide (HHCB) Not specifiedNot specifiedNo data found
Tonalide (AHTN) Not specifiedNot specifiedNo data found
Musk Xylene Ames TestWith/WithoutNegative[9]
IARC Classification-Suspected Human Carcinogen (Group 2)[1]
Musk Ketone Ames TestWith/WithoutNegative[9]
Mouse Lymphoma AssayWith/WithoutNegative[10]
In vitro UDS Assay-Negative[10]
IARC Classification-Suspected Human Carcinogen (Group 2)[1]

UDS: Unscheduled DNA Synthesis. IARC: International Agency for Research on Cancer.

Table 4: Bioaccumulation Potential

CompoundParameterSpeciesValue (Wet Weight)Reference
Galaxolide (HHCB) BCFZebrafish620[11]
BCFBluegill Sunfish1584[11]
BAFZebrafish Muscle620[11]
Tonalide (AHTN) BCFZebrafish600[11][12]
BCFBluegill Sunfish597[11]
BAFVarious Fish40 - 670[11]
Musk Xylene BCFCommon Carpup to 6700[5]

BCF: Bioconcentration Factor. BAF: Bioaccumulation Factor.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate replication and comparison of findings.

1. In Vitro Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to screen for substances with estrogenic activity.[13] It utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).[13][14]

  • Principle: When an estrogenic compound binds to the hER, the receptor dimerizes and binds to the EREs, initiating the transcription of the lacZ gene.[13] The resulting enzyme, β-galactosidase, metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), causing a color change from yellow to red, which is proportional to the estrogenic activity of the test compound.[13][14]

  • Protocol Outline:

    • Yeast Culture Preparation: A single colony of the recombinant yeast is inoculated into a minimal medium and incubated at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.[13]

    • Assay Plate Setup: Serial dilutions of the test compounds and a positive control (e.g., 17β-Estradiol) are prepared in ethanol (B145695) and aliquoted into a 96-well plate.[13][15] The solvent is allowed to evaporate completely.[13]

    • Inoculation and Incubation: The yeast culture is diluted in fresh medium containing the CPRG substrate and added to each well of the assay plate.[13][15] The plate is then incubated at a controlled temperature (e.g., 34°C) for 48-52 hours.[15]

    • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm, with a correction at 690 nm for turbidity).[13] Dose-response curves are generated to calculate the EC₅₀ value (the concentration that elicits 50% of the maximum response).[13]

2. In Vivo Fish Vitellogenin (VTG) Induction Assay

The induction of vitellogenin, an egg-yolk precursor protein, in male or juvenile fish is a well-established biomarker for exposure to environmental estrogens.[16][17]

  • Principle: In male and juvenile fish, the VTG gene is normally silent. Exposure to estrogenic compounds activates the estrogen receptor, leading to the synthesis and secretion of VTG into the bloodstream. This induction can be quantified as a measure of estrogenic activity.

  • Protocol Outline:

    • Test Organism and Exposure: A suitable fish species (e.g., fathead minnow, zebrafish, rainbow trout) is exposed to various concentrations of the test compound in a controlled aquatic environment for a specified duration (e.g., 21 days).

    • Sample Collection: At the end of the exposure period, blood plasma or whole-body homogenate samples are collected from the fish.[18][19]

    • VTG Quantification (ELISA): A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used for quantification.[18][20]

      • Microplate wells are pre-coated with a capture antibody specific to the fish species' VTG.[20]

      • Samples and VTG standards are added to the wells, allowing VTG to bind to the capture antibody.[20]

      • A second, enzyme-labeled detecting antibody is added, which binds to a different epitope on the captured VTG, forming a "sandwich".[20]

      • A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of VTG in the sample and is measured using a plate reader.[20]

    • Data Analysis: A standard curve is generated using known concentrations of purified VTG.[18] The VTG concentrations in the fish samples are then interpolated from this curve.

3. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical, which can indicate its carcinogenic potential.[21][22]

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[22] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine (His+).[22]

  • Protocol Outline:

    • Strains and Metabolic Activation: Multiple bacterial strains are used to detect different types of mutations. The test is performed both with and without the addition of a rat liver homogenate fraction (S9 mix) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.[9]

    • Exposure: The tester strains are exposed to various concentrations of the test chemical on a minimal agar (B569324) plate containing a trace amount of histidine. This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.

    • Incubation: The plates are incubated for 48-72 hours.

    • Data Analysis: Only the bacteria that have undergone a reverse mutation to His+ will be able to grow and form visible colonies. The number of revertant colonies is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Visualizations: Pathways and Workflows

Estrogen Receptor Signaling Pathway

The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor (ER), a key mechanism through which many synthetic musks exert their endocrine-disrupting effects.[23][24]

ToxicologicalWorkflow Start Hazard Identification (Physicochemical Properties, In Silico) InVitro In Vitro Screening (e.g., YES, Ames Test) Start->InVitro InVivo In Vivo Studies (e.g., Fish VTG Assay, Acute Toxicity) InVitro->InVivo Positive or Uncertain Results DoseResponse Dose-Response Assessment InVitro->DoseResponse InVivo->DoseResponse RiskChar Risk Characterization DoseResponse->RiskChar Exposure Exposure Assessment (Environmental Monitoring, Human Biomonitoring) Exposure->RiskChar RiskMgmt Risk Management & Regulatory Decision RiskChar->RiskMgmt BioaccumulationPathway cluster_Environment Aquatic Environment cluster_Organism Organism (e.g., Fish) Musk_Water Synthetic Musk (in Water/Sediment) Uptake Uptake (Gills, Diet) Musk_Water->Uptake Distribution Distribution (Bloodstream) Uptake->Distribution Bioaccumulation Bioaccumulation (Adipose Tissue) Distribution->Bioaccumulation Biotransformation Biotransformation (Liver - Phase I/II Metabolism) Distribution->Biotransformation Elimination Elimination Distribution->Elimination Direct Bioaccumulation->Elimination Slow Release Metabolites Metabolites (More polar) Biotransformation->Metabolites Metabolites->Elimination

References

A Comparative Guide to GC-MS Methodologies for Musk Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of musk compounds, a class of synthetic fragrances widely used in personal care products and subject to environmental and safety monitoring. The following sections detail experimental protocols and present comparative performance data to aid in the selection of the most appropriate analytical strategy for your research needs.

Comparison of GC-MS Method Performance

The selection of a GC-MS method for musk compound analysis is often a trade-off between sensitivity, selectivity, and cost. The two primary mass spectrometry techniques employed are Single Quadrupole Mass Spectrometry (SQ/MS) and Triple Quadrupole Mass Spectrometry (QqQ-MS/MS). The choice of sample preparation is also critical for achieving accurate and reproducible results.

Table 1: Performance Comparison of GC-SQ/MS vs. GC-QqQ-MS/MS for the Analysis of 12 Synthetic Musk Compounds (SMCs) in Fish Samples[1]
ParameterGC-SQ/MS (SIM Mode)GC-QqQ-MS/MS (MRM Mode)
Instrumental Limit of Detection (ILOD) 0.0791 - 0.151 ng/g0.00935 - 0.166 ng/g
Method Detection Limit (MDL) 1.03 - 4.61 ng/gOn average 10 times lower, up to 33 times lower for some compounds
Method Quantification Limit (MQL) 3.10 - 18.1 ng/gOn average 10 times lower than GC-SQ/MS
**Linearity (R²) **≥ 0.997≥ 0.997
Linear Range 10 - 500 ng/mL1 - 100 ng/mL
Apparent Recovery 79.9 - 113%83.0 - 117%
Precision (RSD) 5.4 - 22%1.4 - 17%

Key takeaway: GC-QqQ-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers significantly lower detection and quantification limits compared to GC-SQ/MS in Selected Ion Monitoring (SIM) mode, making it the preferred method for trace-level analysis of musk compounds in complex matrices.[1] While both methods demonstrate good linearity and recovery, the precision is generally better with GC-QqQ-MS/MS.[1]

Table 2: Comparison of Sample Preparation Methods for Musk Compound Analysis
MethodPrincipleAdvantagesDisadvantagesTypical Analytes & Matrices
Solid-Phase Extraction (SPE) Analytes are adsorbed onto a solid sorbent, interferences are washed away, and then analytes are eluted with a solvent.Good cleanup and concentration, high recovery.[1]Can be time-consuming and require significant solvent volumes.Synthetic musks in fish, water, and cosmetic samples.[1][2]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving an extraction/partitioning step followed by a dispersive SPE cleanup.Fast, simple, and uses small amounts of solvent.[3]Matrix effects can be a concern.[3]Synthetic musks in personal care products.[3]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Can handle large sample volumes and is effective for a wide range of compounds.[4]Requires large volumes of organic solvents and can be labor-intensive.[4]Synthetic musks in water samples.[4]
Supported Liquid Extraction (SLE) A form of LLE where the aqueous sample is absorbed onto an inert solid support, and the analytes are eluted with an immiscible organic solvent.Avoids emulsion formation and is easily automated.May not be suitable for all sample types.7 synthetic musks in cream.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of musk compounds using GC-MS.

Protocol 1: GC-QqQ-MS/MS Analysis of Synthetic Musk Compounds in Water[4]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 mL water sample, add a suitable internal standard (e.g., Phenanthrene-d10).

    • Perform liquid-liquid extraction twice with an appropriate organic solvent.

    • Combine the organic layers and evaporate to near dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., Solvent A) for GC-MS/MS analysis.

  • GC-MS/MS Conditions:

    • GC System: Shimadzu GCMS-TQ8050 NX

    • Column: SH-Rxi-5MS (30 m × 0.25 mm I.D., 0.25 μm)

    • Carrier Gas: Helium at a linear velocity of 36.5 cm/s

    • Injection: 1 μL, splitless mode at 280 °C

    • Oven Temperature Program: 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 10 min), ramp at 10 °C/min to 280 °C (hold 12 min)

    • MS System: TQ8050 NX

    • Ionization: Electron Ionization (EI) mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: GC-MS Analysis of Synthetic Musks in Personal Care Products using QuEChERS[3]
  • Sample Preparation (QuEChERS):

    • Weigh 1 g of the sample into a centrifuge tube.

    • Add acetonitrile (B52724) for extraction.

    • Add anhydrous magnesium sulfate (B86663) and sodium acetate, and vortex.

    • Perform a dispersive SPE cleanup using primary and secondary amine and octadecyl-silica sorbents.

    • Centrifuge and collect the supernatant for GC-MS analysis.

  • GC-MS Conditions:

    • Column: ZB-35HT (30 m)

    • Analysis Time: Less than 60 minutes

    • Detection: Mass Spectrometry

Visualizing the Workflow and Compound Relationships

To better understand the analytical process and the classification of musk compounds, the following diagrams have been generated using Graphviz.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Cream, Fish) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SQ/MS or QqQ-MS/MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of musk compounds using GC-MS.

Musk_Compounds cluster_synthetic Synthetic Musks Nitro Nitro Musks (e.g., Musk Ketone, Musk Xylene) Polycyclic Polycyclic Musks (e.g., Galaxolide, Tonalide) Macrocyclic Macrocyclic Musks Alicyclic Alicyclic Musks

Caption: Classification of major synthetic musk compound classes.

References

A Comparative Olfactory Analysis of Natural and Synthetic Musks

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct odor profiles of natural and synthetic musk compounds, supported by quantitative data and detailed experimental methodologies.

The allure of musk, a scent prized for centuries for its sensual and captivating aroma, has led to a fascinating divergence in its sourcing, from the original animal-derived substances to a vast array of synthetically produced alternatives. While both natural and synthetic musks aim to elicit a similar warm, ambery, and slightly animalic olfactory experience, their chemical compositions and resulting odor profiles exhibit significant differences. This guide provides an in-depth comparison of their olfactory characteristics, supported by quantitative data and standardized experimental protocols, to aid researchers in the fields of sensory science, fragrance chemistry, and pharmacology.

Quantitative Odor Profile Comparison

The olfactory profiles of musks are multifaceted, characterized by their unique scent descriptors and the minimum concentration at which they can be detected by the human nose, known as the odor detection threshold. The following table summarizes the odor profiles of key natural and synthetic musk compounds based on available data.

Musk CompoundTypeOdor DescriptionOdor Detection Threshold
Natural Musks
Muscone (from Musk Deer)Natural Macrocyclic KetoneThe primary component of deer musk, it has a powerful, rich, and warm animalic musk scent.[1][2]61 ppb (in water) for (R)-(-)-muscone (the naturally occurring enantiomer)[3][4]
Civetone (from Civet)Natural Macrocyclic KetonePossesses a strong fecal and musky odor that becomes floral and sweet upon high dilution.Becomes pleasant at extreme dilutions[3]
Synthetic Musks
Nitro Musks
Musk KetoneNitro MuskClosely resembles the character of natural Tonkin musk with a sweet, powdery, and warm animalic scent.[5][6]0.1 ng/L of air[5][6]
Musk XyleneNitro MuskHas a slightly sharper odor compared to Musk Ketone and was commonly used in soaps.[5][6]-
Musk AmbretteNitro MuskAdds a heavy floral note to a persistent sweet musk tone.[5]-
Polycyclic Musks
GalaxolidePolycyclic MuskA very popular musk with a clean, sweet, floral, and woody musk odor.[3][5] It has a high durability of 250 to 400 hours on a blotter.[5]≤ 1 ng/L for potent isomers[3]
TonalidePolycyclic MuskA tenacious, sweet-musky scent with dusty, woody, and amber facets.[3]Low odor threshold[3]
Macrocyclic Musks
Ethylene Brassylate (Musk T)Macrocyclic LactoneA common and inexpensive macrocyclic musk with a floral and powdery hue, similar to ambrette oil.[6]-
HelvetolideAlicyclic MuskA linear musk with a fruity aroma, a distinct pear accord, and a rich musk-ambrette character.[5]1.1 ng/L of air[5]
AmbrettolideMacrocyclic LactoneFound in ambrette seed and angelica root, it has a musky, ambery, and fruity odor.[7][8]-
Alicyclic Musks
RomandolideAlicyclic MuskPossesses a classical musky odor reminiscent of Galaxolide, with a sweet, natural, and velvety connotation, accompanied by a light ambrette nuance and an undernote of green fruits.[9]-

Experimental Protocols for Odor Profile Analysis

The characterization and comparison of musk odor profiles rely on sophisticated analytical techniques that combine instrumental analysis with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to separate volatile compounds in a sample and identify which of them are odor-active.[10][11]

Methodology:

  • Sample Preparation: A sample of the musk compound, either natural or synthetic, is dissolved in a suitable solvent. For solid samples, headspace solid-phase microextraction (HS-SPME) can be employed to capture the volatile organic compounds (VOCs).[12]

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph (GC). The GC separates the individual volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.

  • Olfactometric Detection: The effluent from the GC column is split into two paths. One path leads to a standard chemical detector, such as a mass spectrometer (MS) for compound identification. The other path is directed to a sniffing port where a trained sensory panelist or "assessor" sniffs the eluting compounds.[10]

  • Data Collection: The assessor records the retention time, duration, and a qualitative description of any detected odor. This data is then correlated with the chemical data from the MS to identify the specific compounds responsible for the different scent characteristics.

Sensory Panel Analysis

Sensory panel analysis involves a group of trained human assessors who evaluate and compare the odor profiles of different substances under controlled conditions.

Methodology:

  • Panelist Selection and Training: Panelists are selected based on their olfactory acuity and are trained to identify and quantify specific odor attributes using a standardized lexicon of odor descriptors.[13]

  • Sample Presentation: Samples of natural and synthetic musks are presented to the panelists in a controlled environment to minimize sensory biases. The samples are typically diluted to various concentrations to assess the odor profile at different intensities.

  • Odor Profile Evaluation: Panelists rate the intensity of various odor descriptors (e.g., musky, sweet, powdery, animalic, clean) for each sample using a predefined scale.[14]

  • Data Analysis: The collected data is statistically analyzed to determine the significant differences in the odor profiles of the compared musk samples.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for comparing musk odor profiles and a simplified representation of the olfactory signaling pathway.

Odor_Profile_Comparison_Workflow Workflow for Comparing Musk Odor Profiles cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_collection Data Collection cluster_comparison Comparative Analysis Natural_Musk Natural Musk Sample GC_O Gas Chromatography-Olfactometry (GC-O) Natural_Musk->GC_O Sensory_Panel Sensory Panel Analysis Natural_Musk->Sensory_Panel Synthetic_Musk Synthetic Musk Sample Synthetic_Musk->GC_O Synthetic_Musk->Sensory_Panel Chemical_Data Chemical Composition Data GC_O->Chemical_Data Odor_Descriptors Odor Descriptors & Intensity GC_O->Odor_Descriptors Sensory_Panel->Odor_Descriptors Profile_Comparison Odor Profile Comparison Chemical_Data->Profile_Comparison Odor_Descriptors->Profile_Comparison

Caption: A flowchart illustrating the key stages in the comparative analysis of natural and synthetic musk odor profiles.

Olfactory_Signaling_Pathway Simplified Olfactory Signaling Pathway for Musks Musk_Molecule Musk Molecule (Natural or Synthetic) OR Olfactory Receptor (e.g., OR5A2) Musk_Molecule->OR G_Protein G-protein Activation OR->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_to_Brain Signal to Olfactory Bulb in Brain Depolarization->Signal_to_Brain Perception Perception of 'Musk' Odor Signal_to_Brain->Perception

Caption: A diagram showing the major steps in the olfactory signal transduction cascade initiated by musk compounds.

Conclusion

The olfactory landscape of musks is rich and varied, with natural musks generally exhibiting more complex and animalic profiles, while synthetic musks offer a wider spectrum of cleaner, sweeter, and more functionally specific scents. The development of synthetic musks has not only provided ethical and sustainable alternatives to their natural counterparts but has also expanded the perfumer's palette, allowing for the creation of novel and nuanced fragrances.[15] For researchers and developers, a thorough understanding of the distinct odor profiles, supported by quantitative analysis and standardized sensory evaluation, is crucial for the targeted application of these fascinating compounds in fragrance creation, consumer products, and the study of olfaction. Recent research has even identified specific olfactory receptors, such as OR5A2, that are activated by diverse classes of musk compounds, opening new avenues for understanding the molecular basis of musk perception.[16][17]

References

A Comparative Guide to the Bioaccumulation Potential of Synthetic Musks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioaccumulation potential of different classes of synthetic musks, widely used as fragrance ingredients in a variety of consumer products. Understanding the environmental fate of these compounds is critical for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key bioaccumulation metrics, details experimental protocols, and visualizes the underlying processes to offer an objective comparison of nitro musks, polycyclic musks (PCMs), and macrocyclic musks (MCMs).

Executive Summary

Synthetic musks are susceptible to bioaccumulation in aquatic organisms, a process largely governed by their lipophilicity and resistance to metabolic degradation. Nitro musks and polycyclic musks have been extensively studied and generally exhibit a higher potential for bioaccumulation than the newer generation of macrocyclic musks. This guide presents a detailed analysis of their bioaccumulation factors (BCF), bioconcentration factors (BAF), and octanol-water partition coefficients (Kow) to support informed decisions in research and development.

Comparative Analysis of Bioaccumulation Potential

The bioaccumulation potential of a chemical is a critical factor in its environmental risk assessment. The following tables summarize key quantitative data for different classes of synthetic musks, providing a basis for their comparative evaluation.

Table 1: Physicochemical Properties and Bioaccumulation Factors of Selected Synthetic Musks

ClassCompoundCommon NameLog KowBioconcentration Factor (BCF) (L/kg wet wt)Bioaccumulation Factor (BAF) (L/kg wet wt)
Nitro Musks Musk XyleneMX4.94,100-
Musk KetoneMK4.360 - 1,300[1]-
Polycyclic Musks 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyranGalaxolide (HHCB)5.9[2]20 - 1,584[1][3]40 - 670[1]
7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthaleneTonalide (AHTN)5.7[2]597 - 600[1]40 - 1,069[1][3]
Macrocyclic Musks Oxacyclohexadec-12-en-2-oneHabanolide (Globalide)5.45Data Not Available-
PentadecanolideExaltolide5.79Data Not Available-
Oxacycloheptadecan-2-oneAmbrettolide-Data Not Available-

Note: BCF and BAF values can vary significantly depending on the species, experimental conditions, and lipid content of the organism.

Experimental Protocols

The determination of bioaccumulation potential relies on standardized experimental protocols. The most widely accepted method for determining the bioconcentration factor (BCF) in fish is the OECD Test Guideline 305.

OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline details the procedure for assessing the bioaccumulation potential of a chemical in fish. The test consists of two main phases:

  • Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water for a defined period (typically 28 days). The concentration of the substance in the fish tissue is monitored at regular intervals until a steady-state is reached, where the uptake and depuration rates are equal.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the elimination of the substance from their tissues is monitored over time.

Throughout the experiment, critical parameters are measured, including the concentration of the test substance in water and fish tissue, lipid content of the fish, and water quality parameters such as pH, temperature, and dissolved oxygen. The BCF is then calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.[4]

The Bioaccumulation Factor (BAF) is determined from field studies, where both uptake from water and diet are considered. It is calculated as the ratio of the chemical concentration in the organism to that in the surrounding water.

Physicochemical Properties and Bioaccumulation

The tendency of a substance to bioaccumulate is strongly linked to its physicochemical properties, primarily its lipophilicity. The octanol-water partition coefficient (Kow) is a key indicator of this property. A higher log Kow value generally indicates a greater potential for a chemical to partition into the fatty tissues of an organism. The following diagram illustrates the relationship between these properties and the process of bioaccumulation.

G cluster_properties Physicochemical Properties cluster_process Bioaccumulation Process High Lipophilicity High Lipophilicity Uptake from Environment Uptake from Environment High Lipophilicity->Uptake from Environment Low Water Solubility Low Water Solubility Low Water Solubility->Uptake from Environment High Log Kow High Log Kow High Log Kow->High Lipophilicity High Log Kow->Low Water Solubility Partitioning into Lipids Partitioning into Lipids Uptake from Environment->Partitioning into Lipids Potential for Bioaccumulation Potential for Bioaccumulation Partitioning into Lipids->Potential for Bioaccumulation

Caption: Relationship between physicochemical properties and bioaccumulation.

Metabolic Pathways of Synthetic Musks

The extent of bioaccumulation is not solely dependent on uptake but is also significantly influenced by the organism's ability to metabolize and eliminate the compound. The biotransformation of synthetic musks in aquatic organisms primarily involves Phase I and Phase II metabolic reactions.

Phase I Reactions: These reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl groups) on the musk molecule, generally increasing its water solubility.[5] For nitro musks, this often involves the reduction of the nitro group to an amino group. For polycyclic musks like Galaxolide (HHCB), hydroxylation is a key metabolic step.[5]

Phase II Reactions: In this phase, the modified musk molecule is conjugated with endogenous molecules (e.g., glucuronic acid, sulfate), further increasing its water solubility and facilitating its excretion from the organism.

The following diagram provides a generalized overview of the metabolic pathways for nitro and polycyclic musks in aquatic organisms.

G cluster_nitro Nitro Musk Metabolism cluster_polycyclic Polycyclic Musk Metabolism cluster_phase2 Phase II Conjugation & Excretion Nitro Musk Nitro Musk Nitroreduction Nitroreduction Nitro Musk->Nitroreduction Nitroreductase Amino Metabolite Amino Metabolite Nitroreduction->Amino Metabolite Conjugation Conjugation Amino Metabolite->Conjugation Polycyclic Musk (e.g., HHCB) Polycyclic Musk (e.g., HHCB) Hydroxylation Hydroxylation Polycyclic Musk (e.g., HHCB)->Hydroxylation CYP450 Hydroxylated Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated Metabolite Further Oxidation Further Oxidation Hydroxylated Metabolite->Further Oxidation Lactone Metabolite Lactone Metabolite Further Oxidation->Lactone Metabolite Lactone Metabolite->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Generalized metabolic pathways of synthetic musks in aquatic organisms.

Conclusion

The bioaccumulation potential of synthetic musks is a complex interplay of their physicochemical properties and the metabolic capabilities of exposed organisms. The available data clearly indicates that nitro musks and polycyclic musks possess a higher potential for bioaccumulation compared to macrocyclic musks, primarily due to their higher lipophilicity and, in some cases, greater resistance to metabolism. While quantitative bioaccumulation data for macrocyclic musks in aquatic organisms is still limited, their lower log Kow values and reported higher biodegradability suggest a lower environmental risk in terms of bioaccumulation. Further research, particularly generating experimental BCF and BAF values for a wider range of macrocyclic musks, is crucial for a more definitive comparative assessment. This guide provides a foundational understanding for researchers and professionals to evaluate the environmental footprint of different synthetic musk classes.

References

A Comparative Guide to Synthetic Musk Production: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance chemistry, the synthesis of musk compounds presents a landscape of evolving methodologies. This guide provides an objective comparison of various synthetic musk production methods, focusing on a cost-benefit analysis supported by available experimental data. It delves into the traditional synthesis of polycyclic musks and contrasts it with modern approaches for producing more environmentally benign macrocyclic and biodegradable alternatives, including emerging biotechnological routes.

Executive Summary

The production of synthetic musks has shifted over the decades, driven by a demand for cost-effective fragrance ingredients with desirable sensory profiles, and more recently, by increasing environmental and health scrutiny. Early generations of synthetic musks, primarily nitro and polycyclic musks, offered low production costs but raised concerns due to their persistence in the environment and potential for bioaccumulation[1][2][3]. In response, the industry has moved towards macrocyclic musks, which are generally more biodegradable but have historically been associated with higher production costs due to more complex multi-step syntheses[2][4][5]. Current research and development efforts are focused on improving the cost-effectiveness of macrocyclic musk synthesis and exploring sustainable alternatives such as biotechnology[5][6][7].

Comparison of Synthetic Musk Production Methods

The following tables summarize the key performance indicators for different classes of synthetic musks. It is important to note that direct, publicly available data on industrial production costs and precise environmental impact metrics are limited. The cost data presented is a mix of retail pricing and qualitative statements from industry literature, while environmental impact is largely based on the known properties of the final compounds.

Table 1: General Comparison of Synthetic Musk Classes

Musk ClassRepresentative CompoundsTypical Cost Range ($/kg)Key AdvantagesKey Disadvantages
Nitro Musks Musk Ketone, Musk Xylene~20 - 30[8][9]Strong, persistent odor; Low costPhototoxicity, neurotoxicity, and bioaccumulation concerns have led to significant restrictions and decline in use[1][7].
Polycyclic Musks (PCMs) Galaxolide (B129953), Tonalide (B74961)Lower end of synthetic musksVery low production cost, high stability, and versatile in various applications[4][10].Poor biodegradability, high potential for bioaccumulation, and persistence in the environment[1][2][3].
Macrocyclic Musks (MCMs) Exaltolide, Muscone25 to several hundred[4]Good biodegradability, low environmental persistence, closely mimic natural musk odor[4][5][11].Higher production costs due to complex, multi-step synthesis and often require high dilution reactions[4][5][12].
Alicyclic & Biodegradable Musks Helvetolide, RomandolideVaries, generally higher than PCMsDesigned for enhanced biodegradability, good safety profile[6][10].Can be more expensive than traditional PCMs.
Biotechnological Musks Macrocyclic lactonesEmerging, aims for cost-competitivenessSustainable production from renewable feedstocks, potential for novel structures, lower carbon footprint[5][7][13][14].Technology is still developing, scaling up production can be challenging.

Table 2: Reported Yields for Specific Synthetic Musk Production Processes

Musk CompoundSynthesis MethodReported YieldSource
Tonalide Friedel-Crafts Alkylation & Acylation (Batch)~55-63% (for intermediate HMT), 97% (for acylation step)[15]
Tonalide Friedel-Crafts Reactions (Continuous-flow)44.15% (alkylation), 97.55% (acylation)[16]
Exaltolide Ring-Closing Metathesis (RCM)Not specified, but described as a high-yielding route.[17]
Cyclopentadecanolide From Malania Oleifera OilHigh yield claimed, but no specific percentage provided.
Macrocyclic Lactones Ring-Closing Metathesis (RCM) from biomassVaries depending on substrate.[18]
Exaltolide & Silvanone Supra Chemoenzymatic synthesis from stearic acid~36% (for ω−1 hydroxylated stearic acid route)[11]

Experimental Protocols for Key Synthesis Methods

Industrial Synthesis of Tonalide (Polycyclic Musk) via Friedel-Crafts Reactions

The industrial synthesis of Tonalide (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene) is a two-step process involving a Friedel-Crafts alkylation followed by a Friedel-Crafts acylation.

Step 1: Friedel-Crafts Alkylation to form 1,1,3,4,4,6-hexamethyltetralin (HMT)

  • Reactants: p-Cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride (as a hydrogen scavenger)[19].

  • Catalyst: A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), sometimes in combination with a protic acid like concentrated sulfuric acid or hydrochloric acid[20][21].

  • Solvent: A non-polar solvent such as cyclohexane[20][21].

  • Procedure:

    • A mixture of the Lewis acid catalyst and solvent is prepared in a reaction vessel.

    • A solution of p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride is added dropwise to the catalyst mixture under vigorous stirring at room temperature (not exceeding 35°C)[22].

    • The reaction is typically allowed to proceed for 0.5 to 1 hour after the addition is complete[22].

    • The reaction mixture is then quenched, and the organic layer is separated, washed, and the solvent is removed to yield the intermediate HMT.

Step 2: Friedel-Crafts Acylation of HMT to form Tonalide

  • Reactants: 1,1,3,4,4,6-hexamethyltetralin (HMT) and acetyl chloride[19].

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) or anhydrous zinc chloride (ZnCl₂)[21].

  • Solvent: Dichloromethane[19][21].

  • Procedure:

    • The Lewis acid catalyst is dissolved in dichloromethane (B109758) in a reaction vessel at 0-5°C[21].

    • A solution of HMT and acetyl chloride is added dropwise to the catalyst mixture[21].

    • The reaction is stirred until completion.

    • The reaction is quenched, and the product is extracted.

    • Purification is typically achieved by recrystallization from a solvent like anhydrous ethanol (B145695) to yield high-purity Tonalide[19][21].

Synthesis of Exaltolide (Macrocyclic Musk) via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has become a powerful tool for the synthesis of macrocyclic compounds like Exaltolide (pentadecanolide), offering high yields and good functional group tolerance[17].

Step 1: Synthesis of the Diene Ester Precursor

  • Reactants: 10-undecenoic acid and 5-hexen-1-ol[17].

  • Reagents: A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP)[17].

  • Solvent: Dichloromethane (DCM)[17].

  • Procedure:

    • 10-undecenoic acid and 5-hexen-1-ol (B1630360) are dissolved in DCM at 0°C, and DMAP is added[17].

    • A solution of DCC in DCM is added slowly[17].

    • The reaction is allowed to warm to room temperature and stirred for 12-18 hours[17].

    • The mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is washed and dried.

    • The crude product is purified by column chromatography to yield the diene ester[17].

Step 2: Ring-Closing Metathesis

  • Reactant: The diene ester precursor from Step 1.

  • Catalyst: A ruthenium catalyst such as Grubbs' second-generation catalyst[17].

  • Solvent: A non-polar solvent like dichloromethane or toluene[17].

  • Procedure:

    • A solution of the diene ester in the solvent is prepared under an inert atmosphere.

    • The Grubbs' catalyst (typically 2-5 mol%) is added, and the mixture is refluxed[17]. High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

    • The reaction is monitored until completion (typically 4-12 hours) and then quenched[17].

    • The catalyst is removed by filtration, and the solvent is evaporated. The resulting unsaturated macrocyclic lactone is purified by column chromatography[17].

Step 3: Hydrogenation to Exaltolide

  • Reactant: The unsaturated macrocyclic lactone from Step 2.

  • Catalyst: Palladium on carbon (Pd/C)[17].

  • Solvent: Ethanol or ethyl acetate[17].

  • Procedure:

    • The unsaturated lactone is dissolved in the solvent, and the Pd/C catalyst is added[17].

    • The flask is purged with hydrogen gas, and the reaction is stirred vigorously at room temperature under a hydrogen atmosphere until completion[17].

    • The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, Exaltolide[17].

Visualizing Synthesis and Logic

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis of Tonalide and Exaltolide, as well as a decision-making framework for selecting a synthetic musk.

Tonalide_Synthesis cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_acylation Step 2: Friedel-Crafts Acylation p_cymene p-Cymene alkylation_reaction Alkylation (AlCl3, Cyclohexane) p_cymene->alkylation_reaction dm_butene 2,3-dimethyl-1-butene dm_butene->alkylation_reaction t_butyl_chloride tert-butyl chloride t_butyl_chloride->alkylation_reaction hmt HMT Intermediate alkylation_reaction->hmt acylation_reaction Acylation (AlCl3, DCM) hmt_input->acylation_reaction acetyl_chloride Acetyl Chloride acetyl_chloride->acylation_reaction tonalide Tonalide acylation_reaction->tonalide

Figure 1: Industrial Synthesis Workflow for Tonalide.

Exaltolide_Synthesis cluster_esterification Step 1: Esterification cluster_rcm Step 2: Ring-Closing Metathesis cluster_hydrogenation Step 3: Hydrogenation undecenoic_acid 10-Undecenoic Acid esterification Esterification (DCC, DMAP) undecenoic_acid->esterification hexenol 5-Hexen-1-ol hexenol->esterification diene_ester Diene Ester Precursor esterification->diene_ester rcm RCM (Grubbs' Catalyst) diene_ester_input->rcm unsaturated_lactone Unsaturated Lactone rcm->unsaturated_lactone hydrogenation Hydrogenation (H2, Pd/C) unsaturated_lactone_input->hydrogenation exaltolide Exaltolide hydrogenation->exaltolide

Figure 2: Ring-Closing Metathesis (RCM) Synthesis of Exaltolide.

Musk_Selection_Logic start Select Synthetic Musk cost_priority Is low cost the primary driver? start->cost_priority environmental_impact Is environmental impact a major concern? cost_priority->environmental_impact No pcm Consider Polycyclic Musks (e.g., Tonalide) cost_priority->pcm Yes performance Are specific performance attributes (e.g., stability, odor profile) critical? environmental_impact->performance No biotech Consider Biotechnological Musks environmental_impact->biotech Yes performance->pcm No, but cost is still a factor mcm Consider Macrocyclic Musks (e.g., Exaltolide) performance->mcm Yes biodegradable Consider Alicyclic/Biodegradable Musks performance->biodegradable Yes

References

A Comparative Guide to the Efficacy of Oxacyclohexadecen-2-one as a Fragrance Fixative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oxacyclohexadecen-2-one with other common fragrance fixatives. Due to the limited availability of directly comparable public data, this document focuses on providing the methodologies and frameworks for objective evaluation, supplemented with available experimental data.

Introduction to Fragrance Fixatives

Fragrance fixatives are essential components in perfumery, designed to reduce the evaporation rate of more volatile fragrance ingredients, thereby prolonging the scent's longevity and ensuring a consistent fragrance profile over time.[1] These substances are typically high molecular weight compounds with low volatility that can form non-covalent interactions (e.g., van der Waals forces) with more volatile fragrance molecules, effectively "anchoring" them to a substrate like skin or fabric. Synthetic musks, a broad class of aroma compounds, are highly valued for their fixative properties.[1]

This compound, a macrocyclic musk, is a synthetic fragrance ingredient recognized for its complex and moderately musk-like scent profile, with notes described as ranging from fresh and powdery wood to sweet cream and herbs. Beyond its olfactory contribution, it is utilized for its fixative qualities in various consumer products, including cosmetics and soaps.

Comparative Analysis of Fragrance Fixatives

The selection of a fragrance fixative is a critical step in product formulation, influencing not only the longevity of the scent but also its overall character and performance. While a direct quantitative comparison of fixative efficacy requires standardized testing under controlled conditions, the following table summarizes key characteristics of this compound and a selection of common alternatives. The data for Ambroxan is included as an example of a quantitative evaluation of evaporation rate.

Table 1: Comparison of Fragrance Fixatives

FixativeTypeOlfactory ProfileQuantitative Performance Data (Example)Key Characteristics
This compound Synthetic (Macrocyclic Musk)Complex, moderately musk-like, powdery, sweet, woody, creamy, waxy notes.Evaporation Rate Reduction: Data not publicly available.Good performance in cosmetics and soaps.
Ambroxan SyntheticAmbery, woody, with a profile close to ambergris.[2]Evaporation Rate: 0.010 mg/hour (in a specific perfume formulation)[3][4]Provides superior longevity and is cost-effective for large-scale production.[4] Enhances fragrance diffusion.[2]
Galaxolide Synthetic (Polycyclic Musk)Clean, powdery, floral, and sweet musk scent.Evaporation Rate Reduction: Data not publicly available.Widely used due to its stability and cost-effectiveness.[1]
Habanolide Synthetic (Macrocyclic Musk)Elegant, musky, slightly metallic, and waxy.Evaporation Rate Reduction: Data not publicly available.Often used to impart a warm and sensual musk character.
Ethylene Brassylate Synthetic (Macrocyclic Musk)Sweet, musky, floral, and powdery with ambrette-like nuances.Evaporation Rate Reduction: Data not publicly available.Considered to be one of the cleanest and most versatile musks.
Benzoin Resin Natural (Resinoid)Rich, sweet, warm, and vanilla-like.Evaporation Rate Reduction: Data not publicly available.Adds warmth and depth while enhancing longevity.
Sandalwood Natural (Essential Oil)Woody, creamy, and rich.Evaporation Rate Reduction: Data not publicly available.Acts as a natural fixative, particularly for woody and oriental fragrances.

Note: The evaporation rate is highly dependent on the specific fragrance formulation and experimental conditions. The data for Ambroxan is from a study comparing a perfume with Ambroxan to a control without any fixative.[3][4]

Experimental Protocols

To generate robust, comparative data on the efficacy of fragrance fixatives, standardized experimental protocols are essential. Below are detailed methodologies for both instrumental and sensory evaluation of fragrance longevity.

Instrumental Analysis of Fragrance Evaporation Rate using Headspace Gas Chromatography (GC)

This method quantifies the concentration of volatile fragrance compounds in the air above a sample over time, providing an objective measure of the fixative's ability to reduce evaporation.

a. Materials and Reagents:

  • Fragrance solutions (with and without the fixative being tested) in a suitable solvent (e.g., ethanol).

  • Inert substrate (e.g., filter paper, glass beads).

  • Headspace vials with septa and caps.

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

  • Headspace autosampler.

b. Sample Preparation:

  • Prepare a stock solution of the model fragrance in ethanol.

  • Create a "Control" solution containing the model fragrance at a known concentration (e.g., 1% v/v) in ethanol.

  • Create a "Test" solution containing the model fragrance at the same concentration as the control, with the addition of the fixative (e.g., this compound) at a specified concentration (e.g., 5% w/v).

  • Apply a precise volume (e.g., 50 µL) of the Control and Test solutions to separate inert substrates placed within headspace vials. Prepare multiple vials for each solution to be analyzed at different time points.

  • Allow the solvent to evaporate for a set period (e.g., 2 minutes) in a fume hood before sealing the vials.

c. Headspace GC Analysis:

  • Incubate the sealed vials at a constant temperature (e.g., 32°C) to simulate skin temperature.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), transfer a vial of each the Control and Test samples to the headspace autosampler.

  • The autosampler will inject a set volume of the headspace gas into the GC.

  • The GC will separate the volatile compounds, and the detector (MS or FID) will quantify the amount of the model fragrance compound present in the headspace.

d. Data Analysis:

  • Integrate the peak area of the model fragrance compound for both the Control and Test samples at each time point.

  • Plot the peak area (proportional to concentration) against time for both the Control and Test series.

  • Calculate the evaporation rate for each by determining the slope of the initial, linear portion of the curve.

  • The efficacy of the fixative is determined by the percentage reduction in the evaporation rate of the Test sample compared to the Control.

Sensory Evaluation of Fragrance Longevity

This method utilizes a trained sensory panel to assess the perceived intensity of a fragrance over time, providing data that correlates with consumer experience.

a. Materials:

  • Fragrance solutions (Control and Test) as prepared for the instrumental analysis.

  • Fragrance blotter strips.

  • Odor-free environment for evaluation.

  • Olfactory palate cleansers (e.g., coffee beans, unscented wool).

b. Procedure:

  • Dip the end of a fragrance blotter into the Control solution and another into the Test solution for a standardized duration (e.g., 2 seconds).

  • Code the blotters to blind the panelists to the sample identity.

  • Allow the blotters to air-dry for a set period (e.g., 5 minutes).

  • Present the coded blotters to a panel of trained sensory assessors at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Panelists rate the perceived fragrance intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Panelists should cleanse their olfactory palate between evaluating each sample.

c. Data Analysis:

  • Calculate the average intensity rating for the Control and Test samples at each time point.

  • Plot the average intensity versus time for both samples.

  • The longevity of the fragrance is determined by the time it takes for the perceived intensity to drop below a predetermined threshold.

  • The effectiveness of the fixative is demonstrated by a slower decay in perceived intensity for the Test sample compared to the Control.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of a fragrance fixative using both instrumental and sensory analysis.

G Experimental Workflow for Fragrance Fixative Efficacy Evaluation cluster_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_conclusion Conclusion prep1 Prepare Control Solution (Fragrance + Solvent) inst1 Apply to Substrate in Headspace Vials prep1->inst1 sens1 Apply to Fragrance Blotters prep1->sens1 prep2 Prepare Test Solution (Fragrance + Fixative + Solvent) prep2->inst1 prep2->sens1 inst2 Incubate at Controlled Temperature inst1->inst2 inst3 Headspace GC-MS/FID Analysis at Time Intervals inst2->inst3 inst4 Quantify Fragrance Concentration inst3->inst4 inst5 Calculate Evaporation Rate inst4->inst5 conc1 Compare Performance of Control vs. Test inst5->conc1 sens2 Present to Trained Panel at Time Intervals sens1->sens2 sens3 Rate Perceived Intensity sens2->sens3 sens4 Analyze Intensity Decay Curves sens3->sens4 sens4->conc1 conc2 Determine Fixative Efficacy conc1->conc2

Workflow for evaluating fragrance fixative efficacy.

References

Unlocking the Olfactory Code: A Comparative Guide to the Cross-Reactivity of Olfactory Receptors to Diverse Musk Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The perception of musk, a highly valued class of fragrance ingredients, is a complex process mediated by a specific subset of olfactory receptors (ORs). Understanding how these receptors respond to the structurally diverse array of natural and synthetic musks is crucial for the rational design of novel fragrance compounds and for deciphering the fundamental principles of olfaction. This guide provides a comparative analysis of the cross-reactivity of key human and mouse olfactory receptors to various musk structures, supported by quantitative experimental data.

Comparative Activation of Musk-Responsive Olfactory Receptors

Recent research has identified several human olfactory receptors with significant responses to musk compounds, including OR5AN1, OR1A1, OR5A2, and OR1N2. The mouse ortholog, MOR215-1, also plays a critical role in musk perception.[1] These receptors exhibit distinct but overlapping specificities for different structural classes of musks, such as macrocyclic, polycyclic, and nitro-musks.

The following table summarizes the half-maximal effective concentration (EC50) values for the activation of these receptors by a range of musk compounds. Lower EC50 values indicate a higher potency of the musk compound in activating the receptor.

Olfactory ReceptorMusk CompoundChemical ClassEC50 (µM)Reference(s)
Human OR5AN1 MusconeMacrocyclic Ketone11.45 - 12.5[2]
CyclopentadecanoneMacrocyclic Ketone19.96[2]
AmbrettoneMacrocyclic Ketone4.304[2]
Ethylene BrassylateMacrocyclic Lactone52.81[2]
ExaltolideMacrocyclic Lactone67.68[2]
Musk KetoneNitro-musk0.1860[2]
Musk XyleneNitro-musk16.7
Human OR1A1 Musk AmbretteNitro-muskData not available
Musk KetoneNitro-muskResponds, but specific EC50 not provided
Musk XyleneNitro-muskResponds, but specific EC50 not provided
Human OR5A2 Various MusksPolycyclic, Linear, Macrocyclic LactonesKey receptor, but specific EC50 values not detailed in the provided search results.[3]
Human OR1N2 (E)-ambrettolideMacrocyclic LactoneAdditional receptor, but specific EC50 not detailed in the provided search results.[3]
Mouse MOR215-1 MusconeMacrocyclic Ketone0.50
Musk KetoneNitro-musk2.9
Musk XylolNitro-musk34.9

Note: The EC50 values can vary between different studies and experimental setups. The data presented here is for comparative purposes. For OR5A2 and OR1N2, while their importance in musk perception is established, comprehensive EC50 data across a wide range of musk compounds was not available in the initial search results. OR5A2 is recognized as a key receptor for polycyclic and linear musks, as well as most macrocyclic lactones.[3] OR1N2 is noted as an additional receptor involved in the perception of the natural musk (E)-ambrettolide.[3]

Visualizing Olfactory Signaling and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the canonical olfactory signaling pathway and a typical workflow for assessing olfactory receptor activation in a laboratory setting.

olfactory_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant (Musk) OR Olfactory Receptor (OR) Odorant->OR G_olf Gαolf OR->G_olf activates ACIII Adenylyl Cyclase III G_olf->ACIII activates cAMP cAMP ACIII->cAMP converts CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca²⁺ CNG_channel->Ca_ion influx Na_ion Na⁺ CNG_channel->Na_ion influx ATP ATP ATP->ACIII cAMP->CNG_channel opens Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Canonical Olfactory Signal Transduction Pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T/Hana3A) Transfection 2. Transfection - Olfactory Receptor Plasmid - Reporter Gene Plasmid (Luciferase) - Accessory Proteins (RTP1S) Cell_Culture->Transfection Odorant_Stimulation 3. Odorant Stimulation (Musk Compounds) Transfection->Odorant_Stimulation Incubation 4. Incubation Odorant_Stimulation->Incubation Assay 5. Assay - Luciferase Assay: Add substrate - Calcium Imaging: Load dye (e.g., Fura-2 AM) Incubation->Assay Detection 6. Detection - Luminescence Measurement - Fluorescence Measurement Assay->Detection Data_Analysis 7. Data Analysis - Dose-Response Curves - EC50 Calculation Detection->Data_Analysis

In Vitro Olfactory Receptor Deorphanization Workflow.

Experimental Protocols

The functional characterization of olfactory receptors is typically performed in heterologous cell systems, such as Human Embryonic Kidney (HEK293) or Hana3A cells, which are engineered to express the OR of interest. Two common methods for measuring receptor activation are the luciferase reporter gene assay and calcium imaging.

Luciferase Reporter Gene Assay

This assay measures the activation of the G-protein-coupled olfactory receptor by linking it to the expression of a luciferase reporter gene. Upon odorant binding, the activated OR initiates a signaling cascade that leads to the transcription of the luciferase gene. The resulting luminescence is proportional to the receptor's activity.[4][5]

Materials:

  • Hana3A or HEK293T cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Expression plasmids:

    • Rho-tagged Olfactory Receptor (OR) in a pCI vector

    • RTP1S (Receptor-Transporting Protein 1S) in a pCI vector

    • pCRE-luc (Luciferase reporter plasmid with cAMP response element)

    • pSV40-RL (Renilla luciferase control plasmid)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Odorant stock solutions (in DMSO)

  • Serum-free medium (e.g., CD293) for stimulation

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Plating:

    • Culture Hana3A/HEK293T cells in a 10 cm dish to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Plate 2 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Transfection:

    • Prepare a master mix of plasmids containing the OR, RTP1S, pCRE-luc, and pSV40-RL.

    • Dilute the plasmid mix and transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Incubate for 20-30 minutes at room temperature to allow complex formation.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Odorant Stimulation:

    • Prepare serial dilutions of the musk compounds in serum-free medium.

    • Aspirate the transfection medium from the cells and wash once with PBS.

    • Add the odorant dilutions to the respective wells.

    • Incubate the plate for 4-6 hours at 37°C.[5]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Plot the normalized luminescence against the logarithm of the odorant concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Imaging Assay

This method directly measures the influx of calcium ions into the cell upon OR activation. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). When an odorant activates the OR, the resulting signaling cascade leads to the opening of ion channels and an increase in intracellular calcium, which is detected as a change in fluorescence.[2][6]

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmids for the OR and accessory proteins

  • Transfection reagent

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Plating and Transfection:

    • Plate HEK293T cells on glass coverslips in a 24-well plate.

    • Transfect the cells with the OR and accessory protein plasmids as described in the luciferase assay protocol. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the transfected cells with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Apply the musk compound dissolved in HBSS to the cells via the perfusion system.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio in response to the odorant.

    • For dose-response experiments, apply different concentrations of the musk compound and measure the peak change in the fluorescence ratio.

    • Plot the change in fluorescence ratio against the logarithm of the odorant concentration and fit to a sigmoidal curve to determine the EC50 value.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Oxacyclohexadecen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Oxacyclohexadecen-2-one. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical handling.

Chemical Identifiers:

  • CAS Number: 34902-57-3[1][2]

  • Synonyms: (3E)-oxacyclohexadec-3-en-2-one, 15-pentadec-12-enolide, Globalide, Habanolide[2][3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is imperative.[4]

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses.[1][4][5][6]Must be tested and approved under appropriate government standards such as EN 166 (EU) or NIOSH (US).[1][5][6]
Skin Protection Chemical-resistant gloves (Nitrile rubber is recommended) and a lab coat or impervious clothing.[4][5][6]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][6] Inspect gloves prior to use.[4][6]
Respiratory Protection Generally not required with adequate ventilation. If dust is generated, irritation occurs, or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter (e.g., N95).[5][6]Must be NIOSH (US) or EN 149 (EU) approved.[5]

Hazard Identification and Toxicity

This compound may cause skin and eye irritation, as well as respiratory tract irritation.[5] It is also very toxic to aquatic life with long-lasting effects.[3][6][7]

Toxicity EndpointOrganismResultExposure Time
LC0 (Fish) Danio rerio>= 0.11 mg/L96 hours
EC50 (Invertebrates) Daphnia magna> 0.17 mg/L48 hours
EC50 (Algae) Desmodesmus subspicatus0.4 mg/L72 hours
EC50 (Microorganisms) Activated sludge> 100 mg/L3 hours

Data sourced from a Chemical Safety Data Sheet for (12E)-Oxacyclohexadec-12-en-2-one, a related isomer.[6]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Handling Protocol:

  • Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area.[5][6]

  • Don Appropriate PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Avoid Dust and Aerosol Formation: Handle the substance carefully to prevent the formation of dust and aerosols.[1][6]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[1][5][6] Do not breathe in dust, fumes, or vapors.[5]

  • Hygiene Practices: Do not eat, drink, or smoke in handling areas.[5] Wash hands thoroughly after handling.[1][5][6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5][6]

Spill and Accidental Release Protocol:

  • Evacuate the Area: Clear all non-essential personnel from the spill area.[1][5]

  • Ensure Ventilation: Make sure the area is well-ventilated.[5]

  • Wear Protective Equipment: Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[6]

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[1][5][6]

  • Clean-up:

    • For solid spills, mechanically recover the product by sweeping or shoveling.[5]

    • Use non-sparking tools.[6]

    • Collect the material and place it into a suitable, labeled, and closed container for disposal.[5][6]

  • Disposal: Dispose of the collected material through a licensed waste disposal contractor.[5][8]

First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[6][8]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[6][8]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

Disposal Plan

The disposal of this compound and its containers must comply with all local, regional, and national regulations.

  • Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not dispose of this material in drains or sewers.[5]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[6]

Workflow and Safety Decision Making

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Spill Response start Start Handling This compound assess_ventilation Assess Work Area: Is it well-ventilated? start->assess_ventilation don_ppe Don Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_ventilation->don_ppe Yes check_dust Is there a risk of dust generation? don_ppe->check_dust handle_chemical Proceed with Chemical Handling spill Accidental Spill Occurs handle_chemical->spill Potential Hazard dispose Dispose of Waste (Chemical & Contaminated PPE) via Licensed Contractor handle_chemical->dispose check_dust->handle_chemical No add_resp Add Respiratory Protection (e.g., N95 Respirator) check_dust->add_resp Yes add_resp->handle_chemical spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean-up with PPE spill->spill_protocol spill_protocol->dispose end End of Process dispose->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.